molecular formula C12H14O3 B3029130 Ethyl 3-oxo-2-phenylbutanoate CAS No. 5413-05-8

Ethyl 3-oxo-2-phenylbutanoate

Cat. No.: B3029130
CAS No.: 5413-05-8
M. Wt: 206.24 g/mol
InChI Key: PWRUKIPYVGHRFL-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-phenylbutanoate (CAS 5413-05-8) is a high-purity chemical compound supplied for advanced research and development applications. With a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol, this β-keto ester serves as a versatile precursor and building block in organic synthesis . Its structure, featuring reactive ketone and ester functional groups on the same carbon atom, allows it to participate in a wide array of chemical transformations, including metal-free arylations using diaryliodonium salts and copper-catalyzed cross-coupling reactions with aryl halides . Researchers utilize this compound in the synthesis of more complex molecular architectures, such as pharmaceutical intermediates and specialized organic molecules . It is important for researchers to note that this substance, also known as Ethyl alpha-phenylacetoacetate (EAPA), is classified as a Category 1 drug precursor under European Union regulations due to its potential application in the illicit manufacture of controlled substances . All handling and transactions must comply with international trade controls and legal frameworks designed to prevent diversion. This product is intended for laboratory research purposes only. It is not certified for human or veterinary diagnostic or therapeutic use and must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo-2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O3/c1-3-15-12(14)11(9(2)13)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRUKIPYVGHRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5413-05-8
Record name Ethyl α-acetylbenzeneacetate
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Record name Ethyl acetylphenylacetate
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Record name Ethyl acetylphenylacetate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-2-phenylbutanoate (CAS No. 5413-05-8) is a β-keto ester of significant interest in organic synthesis.[1] Its molecular structure incorporates both ketone and ester functional groups, making it a versatile precursor for a variety of more complex molecules, including pharmaceutical intermediates.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

Identifiers and General Properties
PropertyValue
CAS Number 5413-05-8[1][2]
Molecular Formula C₁₂H₁₄O₃[1][2]
Molecular Weight 206.24 g/mol [1][2]
IUPAC Name This compound
Synonyms Ethyl α-phenylacetoacetate, EAPA, Ethyl 2-phenylacetoacetate
Physical and Spectroscopic Properties
PropertyValue
Boiling Point 140-144 °C (at 10 mmHg)[2]
Density 1.085 g/mL[2]
Refractive Index 1.5130[2]
¹³C NMR Characteristic peaks at approximately δ 201.7 (ketone C=O) and δ 174.0 (ester C=O) have been noted, confirming the β-ketoester structure.
Mass Spectrometry GC-MS analysis shows a molecular ion [M+H]⁺ at m/z 207.1018. The compound is known to potentially decompose to phenylacetone (B166967) under certain GC-MS conditions.[3]

Experimental Protocols

Synthesis via Metal-Free Arylation

This procedure outlines a plausible, multi-step pathway involving the acylation of a malonate, followed by phenylation.[1]

Objective: To synthesize this compound from ethyl acetoacetate (B1235776).

Reagents and Materials:

  • Ethyl acetoacetate

  • Diaryliodonium salt (e.g., diphenyliodonium (B167342) triflate)

  • Anhydrous solvent (e.g., Chloroform, CDCl₃)

  • Silica (B1680970) Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl acetoacetate in the anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the diaryliodonium salt. The reaction's success is often influenced by the electronic properties of the aryl groups on the iodonium (B1229267) salt.[1]

  • Reaction Monitoring: The reaction progress can be monitored in real-time using techniques such as Fourier-transform infrared (FTIR) spectroscopy or by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, the reaction mixture is quenched, typically with an aqueous solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent like sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The presence of keto-enol tautomers can be identified by distinct signals in the NMR spectrum.

  • Mass Spectrometry: GC-MS or LC-MS can be used to confirm the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) can further validate the molecular formula.[1]

  • IR Spectroscopy: An IR spectrum will show characteristic absorption bands for the carbonyl groups of the ketone and ester functionalities.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites.

Key Reactions
  • Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. More potent agents such as lithium aluminum hydride may also reduce the ester group if not used under carefully controlled stoichiometric conditions.[1]

  • Hydrolysis and Decarboxylation: Under acidic conditions, β-keto esters can be hydrolyzed and subsequently decarboxylated. Heating this compound under acidic conditions can lead to the formation of phenylacetone (P2P).[3]

  • Cross-Coupling Reactions: The molecule can participate in various cross-coupling reactions, leveraging its reactive functional groups to build more complex molecular architectures.[1]

Applications in Drug Development and Research
  • Precursor for Pharmaceutical Synthesis: This compound serves as a key building block in the synthesis of various organic molecules, some of which are investigated for their therapeutic properties. While structurally related compounds are precursors to Angiotensin-Converting Enzyme (ACE) inhibitors, the primary documented use of this compound itself is as a versatile synthetic intermediate.[1]

  • Precursor in Illicit Drug Synthesis: It is important to note that this compound (also known as EAPA) is a known precursor in the illicit manufacture of phenylacetone (P2P), which is a key intermediate for amphetamine and methamphetamine.[3] Its handling and sale are subject to regulatory oversight in many jurisdictions.

Biological Activity and Signaling Pathways

Currently, there is no significant scientific literature describing direct biological activity or a role in specific signaling pathways for this compound itself. Its importance in the life sciences is primarily as an intermediate for the synthesis of other biologically active molecules. For instance, derivatives of its structural isomer, ethyl 3-oxo-4-phenylbutanoate, have been investigated for the synthesis of inhibitors of gene expression mediated by AP-1 and NF-κB.

Visualizations

Synthesis and Purification Workflow

G Diagram 1: Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve Ethyl Acetoacetate in Anhydrous Solvent B 2. Add Diaryliodonium Salt A->B C 3. Monitor Reaction via TLC/FTIR B->C D 4. Quench Reaction C->D E 5. Separate Organic Layer D->E F 6. Wash with Brine E->F G 7. Dry over Na2SO4 F->G H 8. Remove Solvent (Reduced Pressure) G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, MS, IR) I->J

Caption: A logical workflow for the synthesis and purification.

Key Chemical Transformations

G Diagram 2: Key Chemical Transformations cluster_reduction Reduction cluster_hydrolysis Hydrolysis & Decarboxylation main This compound red_prod Ethyl 3-hydroxy-2-phenylbutanoate main->red_prod  NaBH4 or LiAlH4 hyd_prod Phenylacetone (P2P) main->hyd_prod  H3O+, Heat

Caption: Major reactions of this compound.

References

An In-depth Technical Guide to Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of Ethyl 3-oxo-2-phenylbutanoate. The information is intended for use in research, development, and forensic applications.

Chemical Structure and Identification

This compound, also commonly known as Ethyl 2-phenylacetoacetate (EAPA), is a β-keto ester. Its structure consists of a four-carbon butanoate chain with an ethyl ester at one end. A phenyl group is substituted at the alpha-carbon (position 2), and a ketone (oxo group) is located at the beta-carbon (position 3).

The molecule exists as a mixture of keto and enol tautomers in solution, a property that influences its reactivity and spectroscopic characterization.[1] The equilibrium between these forms is dependent on the solvent.[1]

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

Summarized below are the key physical, chemical, and spectroscopic properties of this compound.

Physical and Chemical Properties
PropertyValueReference
CAS Number 5413-05-8[2]
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [3]
Appearance Colorless to Pale Brown Oil
Boiling Point 140-144 °C at 10 mmHg
Density 1.085 g/cm³
Refractive Index 1.5130
Solubility Soluble in Acetonitrile, Chloroform, Methanol[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The presence of keto-enol tautomerism is a key feature observed in NMR spectroscopy.[1]

Table 2.2.1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

The presence of two distinct sets of signals for some protons is indicative of the keto-enol tautomerism.

Chemical Shift (δ, ppm)MultiplicityAssignmentTautomer
13.13s-OHEnol
7.41-7.13mAr-HKeto & Enol
4.69sα-CHKeto
4.27-4.15m-OCH₂CH₃Keto & Enol
2.19s-COCH₃Keto
1.86s=C-CH₃Enol
1.28t-OCH₂CH₃Keto
1.18t-OCH₂CH₃Enol

Data sourced from ChemicalBook.[3]

Table 2.2.2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
201.7C=O (Ketone)
174.0, 172.7, 168.6C=O (Ester), C=C (Enol)
135.4, 132.8, 131.4Aromatic C (Quaternary)
129.4, 129.0, 128.4, 128.1, 127.0Aromatic CH
104.5=C (Enol)
65.9α-CH (Keto)
61.8, 60.8-OCH₂-
28.9, 20.0-CH₃ (Aceto/Enol)
14.3, 14.2-CH₃ (Ethyl)

Data sourced from ChemicalBook.[3]

Table 2.2.3: Infrared (IR) and Mass Spectrometry (MS) Data

TechniqueKey Peaks / Fragments
IR Spectroscopy Expected characteristic absorptions (cm⁻¹): ~1745 (Ester C=O stretch), ~1720 (Ketone C=O stretch), ~3000-2850 (C-H stretch), ~1600, 1495 (Aromatic C=C stretch).
Mass Spectrometry (GC-MS) This compound is known to decompose into phenylacetone (B166967) (P2P) during GC-MS analysis.[4][5] Key fragments would likely include those corresponding to P2P (m/z 134, 91) and fragments from the ethyl ester group. A searchable GC-MS spectral database is available from Cayman Chemical.[2]

Experimental Protocols

Synthesis of this compound

A modern approach to the synthesis involves the arylation of ethyl acetoacetate (B1235776) using a diaryliodonium salt. This method avoids harsh conditions and provides good yields.

Protocol: Arylation of Ethyl Acetoacetate

  • Materials:

    • Potassium tert-butoxide

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetoacetate (EAA), freshly distilled

    • Diaryliodonium salt (e.g., diphenyliodonium (B167342) triflate)

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

    • Sodium sulfate (B86663)

  • Procedure:

    • Charge a flame-dried flask with potassium tert-butoxide (1.0 equiv) in anhydrous DMF under an argon atmosphere at room temperature.

    • Add freshly distilled ethyl acetoacetate (1.0 equiv) to the mixture and stir for 30 minutes at 0 °C.

    • Add the diaryliodonium salt (0.4 equiv) dissolved in DMF dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature. Monitor the consumption of the iodonium (B1229267) salt by LCMS.

    • Upon completion, add 1 M HCl to the reaction mixture to adjust the pH to approximately 5.

    • Extract the crude product with diethyl ether.

    • Dry the combined organic layers over sodium sulfate and remove the solvent in vacuo.

    • Purify the product by flash column chromatography.

This protocol is adapted from a procedure described by ChemicalBook.[3]

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge flask with K-tert-butoxide in DMF prep2 Add Ethyl Acetoacetate (EAA) prep1->prep2 prep3 Stir at 0 °C for 30 min prep2->prep3 react1 Add Diaryliodonium salt solution prep3->react1 Enolate Formation react2 Stir at Room Temperature react1->react2 react3 Monitor by LCMS react2->react3 workup1 Quench with 1M HCl (pH ~5) react3->workup1 Reaction Complete workup2 Extract with Diethyl Ether workup1->workup2 workup3 Dry organic layer (Na₂SO₄) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify via Column Chromatography workup4->workup5

Caption: Experimental workflow for the synthesis of this compound.

Conversion to Phenyl-2-propanone (P2P)

This compound is a recognized precursor to phenyl-2-propanone (P2P), a controlled substance.[2] The conversion is typically achieved through hydrolysis and decarboxylation under acidic conditions.[4][5]

Protocol: Acid-Catalyzed Hydrolysis and Decarboxylation

  • Materials:

    • This compound

    • Aqueous Hydrochloric acid (e.g., 6M HCl) or Sulfuric acid

    • Heating apparatus with reflux condenser

    • Ethyl acetate (B1210297) or other suitable extraction solvent

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Combine this compound with an excess of aqueous acid in a round-bottom flask.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

    • Extract the product (P2P) with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield crude P2P.

    • The product can be further purified by vacuum distillation.

p2p_conversion start This compound intermediate Intermediate β-Keto Acid (2-phenyl-3-oxobutanoic acid) start->intermediate Acid Hydrolysis (H₃O⁺, Δ) etoh Ethanol start->etoh releases product Phenyl-2-propanone (P2P) intermediate->product Decarboxylation (Δ) co2 CO₂ intermediate->co2

Caption: Reaction pathway for the conversion of EAPA to Phenyl-2-propanone (P2P).

References

Synthesis of Ethyl 3-oxo-2-phenylbutanoate from Phenylacetyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-oxo-2-phenylbutanoate, a valuable β-keto ester intermediate in organic synthesis. While a direct, one-step synthesis from phenylacetyl chloride is not extensively documented, this document outlines a plausible synthetic strategy based on established acylation principles of malonic ester derivatives. Detailed experimental protocols for the synthesis of the closely related isomer, ethyl 3-oxo-4-phenylbutanoate, are provided as a practical reference. This guide includes tabulated quantitative data, reaction pathways, and experimental workflows visualized using the DOT language to support researchers in the successful synthesis and purification of the target compound and its analogues.

Introduction

This compound, also known as ethyl α-phenylacetoacetate, is a chemical intermediate with significant applications in the synthesis of more complex organic molecules, including pharmaceutical intermediates.[1][2] Its structure, which incorporates both a β-keto group and an ester, allows for a variety of chemical transformations. This guide focuses on synthetic routes starting from phenylacetyl chloride, a reactive and versatile starting material for introducing the phenylacetyl moiety.

Proposed Synthesis of this compound

A direct acylation of an appropriate ethyl ester enolate with phenylacetyl chloride presents a viable, albeit challenging, route to this compound. The most logical approach involves the acylation of the enolate of ethyl propanoate. However, controlling self-condensation and other side reactions is critical. A more controlled method involves the use of a malonic ester equivalent, which can be acylated and subsequently decarboxylated.

A plausible pathway involves the reaction of phenylacetyl chloride with a suitable malonate equivalent, such as the magnesium salt of monoethyl malonate, followed by a controlled acidic workup to induce decarboxylation.[1]

Proposed Reaction Pathway

G cluster_0 Reaction Scheme Phenylacetyl_chloride Phenylacetyl Chloride Intermediate Acylated Malonate Intermediate Phenylacetyl_chloride->Intermediate + Magnesium_salt Magnesium Salt of Monoethyl Malonate Magnesium_salt->Intermediate Product This compound Intermediate->Product H+, Heat (-CO2)

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols: Synthesis of Isomeric Ethyl 3-oxo-4-phenylbutanoate

Synthesis of 5-(phenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
  • To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's Acid) (23.75 g, 0.165 mol) and anhydrous pyridine (B92270) (32.5 mL, 0.4 mol) in dichloromethane (B109758) (100 mL), phenylacetyl chloride (25.50 g, 0.165 mol) is added dropwise at 0 °C.[3]

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for another hour.[3]

  • The reaction is quenched by the addition of 100 mL of 2N aqueous HCl.[3]

  • The organic phase is separated, and the aqueous layer is extracted with dichloromethane.[3]

  • The combined organic layers are collected, and the solvent is evaporated to yield a light yellow solid.[3]

Synthesis of Ethyl 3-oxo-4-phenylbutanoate
  • The crude solid from the previous step is washed with a small amount of ethanol (B145695) to obtain a white crystal.

  • This crystal is then refluxed with anhydrous ethanol (250 mL) for 2.5 hours.[3]

  • After reflux, the solution is concentrated under reduced pressure to obtain a light yellow oil.[3]

  • Purification by column chromatography (ethyl acetate-petroleum ether, 1:80) yields pure ethyl 3-oxo-4-phenylbutanoate as a colorless oil.[3]

Experimental Workflow

G cluster_synthesis Synthesis Workflow start Start reactants Mix Meldrum's Acid, Pyridine, and CH2Cl2 start->reactants add_pac Add Phenylacetyl Chloride at 0°C reactants->add_pac stir Stir at 0°C then RT add_pac->stir quench Quench with 2N HCl stir->quench extract Extract with CH2Cl2 quench->extract evaporate Evaporate Solvent extract->evaporate wash Wash with Ethanol evaporate->wash reflux Reflux with Ethanol wash->reflux concentrate Concentrate reflux->concentrate purify Column Chromatography concentrate->purify end_product Ethyl 3-oxo-4-phenylbutanoate purify->end_product G cluster_1 Claisen Condensation Ethyl_phenylacetate Ethyl Phenylacetate Product This compound Ethyl_phenylacetate->Product + Ethyl_acetate Ethyl Acetate Ethyl_acetate->Product Base NaOEt Base->Product

References

Ethyl 3-oxo-2-phenylbutanoate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 3-oxo-2-phenylbutanoate

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the compound's nomenclature, physicochemical properties, and relevant experimental protocols.

Nomenclature

IUPAC Name: this compound[1][]

Synonyms:

  • Ethyl 2-phenylacetoacetate[][3][4][5][6][7]

  • EAPA[3]

  • Ethyl α-acetylbenzeneacetate[3]

  • Ethyl α-acetylphenylacetate[3]

  • Ethyl α-phenylacetoacetate[3]

  • Ethyl 3-oxo-2-phenylbutyrate[3]

  • 2-Phenyl-3-oxobutanoic acid ethyl ester[][7]

  • 2-Phenyl-3-oxobutyric acid ethyl ester[][7]

  • 2-Phenylacetoacetic acid ethyl ester[][7]

  • Benzeneacetic acid, α-acetyl-, ethyl ester[][7]

  • NSC 6389[3]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₃[][3][4][8][9]
Molecular Weight 206.24 g/mol [1][][4]
Boiling Point 140-144 °C at 10 mmHg281.6 ± 20.0 °C at 760 mmHg[5][8][9][]
Density 1.085 g/cm³1.1 ± 0.1 g/cm³[5][9][]
Refractive Index 1.513[][5][8][9]
Flash Point 119.2 °C[8]
Vapor Pressure 0.00354 mmHg at 25 °C[5][7]
pKa (Predicted) 10.69 ± 0.46[5]
Solubility Soluble in Chloroform and Methanol (B129727)[3][5]

Experimental Protocols

Synthesis of Ethyl 2-phenylacetoacetate[6]

This protocol details a method for the arylation of ethyl acetoacetate (B1235776).

Materials:

  • Potassium tert-butoxide, sublimed

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetoacetate (EAA), freshly distilled

  • Diaryliodonium salt

  • Sodium sulfate

  • Ethyl acetate

  • Hexane (B92381)

Procedure:

  • A flame-dried flask is charged with 10 mmol (1 equivalent) of sublimed potassium tert-butoxide in 50 mL of anhydrous DMF at room temperature under an argon atmosphere.

  • 10 mmol (1 equivalent) of freshly distilled EAA is added to the reaction mixture.

  • The mixture is stirred for 30 minutes at 0 °C.

  • A solution of diaryliodonium salt (4 mmol, 0.4 equivalents to EAA) in 10 mL of DMF is added dropwise.

  • The reaction is left stirring at room temperature.

  • The organic layer is dried over sodium sulfate, and the solvent is removed in vacuo.

  • The product is purified by flash column chromatography using a mobile phase of 0.5-2% hexane in ethyl acetate.

Characterization Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 13.13 (s, 0.3H), 7.41-7.27 (m, 4H), 7.18-7.13 (m, 1H), 4.69 (s, 0.7H), 4.27-4.15 (m, 2H), 2.19 (s, 2H), 1.86 (s, 1H), 1.28 (t, J = 7.1 Hz, 2H), 1.18 (t, J = 7.1 Hz, 1H).[6]

  • ¹³C NMR (126 MHz, CDCl₃): δ 201.7, 174.0, 172.7, 168.6, 135.4, 132.8, 131.4, 129.4, 129.0, 128.4, 128.1, 127.0, 104.5, 65.9, 61.8, 60.8, 28.9, 20.0, 14.3, 14.2.[6]

  • HRMS (ESI-TOF) m/z: [M + H]⁺ calculated for C₁₂H₁₄O₃: 207.1016; found: 207.1018.[6]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)[10]

This compound is known to be a precursor to phenylacetone (B166967) (P2P), a controlled substance.[3][10] Analysis by GC-MS can lead to the decomposition of this compound into P2P.[10]

Observation:

  • During GC-MS analysis, this compound can decompose to form phenylacetone, irrespective of the injection method or injector temperature.[10]

  • If a methanol solution is injected, ester exchange to the methyl ester can also occur.[10]

Derivatization Protocol to Prevent Decomposition:

  • To prevent decomposition and transesterification during analysis, methoxime derivatization is recommended.[10] This method allows for a more accurate analysis of the underivatized compound.

Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried flask under Argon reagents Add Potassium tert-butoxide and anhydrous DMF start->reagents add_eaa Add Ethyl Acetoacetate (EAA) reagents->add_eaa stir_cool Stir for 30 min at 0°C add_eaa->stir_cool add_salt Add Diaryliodonium Salt stir_cool->add_salt stir_rt Stir at Room Temperature add_salt->stir_rt dry Dry organic layer (Sodium Sulfate) stir_rt->dry evaporate Remove solvent in vacuo dry->evaporate purify Flash Column Chromatography evaporate->purify end This compound purify->end Final Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Keto-enol Tautomerism of Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-2-phenylbutanoate, a β-keto ester of significant interest in organic synthesis and pharmaceutical development, exhibits keto-enol tautomerism, a fundamental concept in organic chemistry.[1] This dynamic equilibrium between the keto and enol forms influences the molecule's reactivity, stability, and spectroscopic properties. Understanding and quantifying this tautomeric balance is crucial for predicting reaction outcomes, developing robust analytical methods, and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, including quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

The Keto-Enol Equilibrium

Keto-enol tautomerism involves the interconversion between a ketone (the keto form) and an enol (an alkene with a hydroxyl group).[1] In this compound, the equilibrium is influenced by several factors, most notably the solvent environment. The relative stability of the two tautomers is dictated by a combination of intramolecular hydrogen bonding in the enol form and the polarity of the solvent, which can preferentially solvate one tautomer over the other. Generally, the keto form is more stable, but the enol form can be significantly populated, particularly in non-polar solvents where intramolecular hydrogen bonding is more favorable.

Caption: The equilibrium between the keto and enol tautomers of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the enol concentration to the keto concentration ([Enol]/[Keto]). This ratio is typically determined using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy by integrating the signals corresponding to unique protons of each tautomer.

Data Presentation

The following tables summarize the quantitative data for the keto-enol tautomerism of this compound in various deuterated solvents.

Table 1: Keto-Enol Equilibrium of this compound in Various Solvents

SolventDielectric Constant (ε)% Keto Form% Enol FormKeq ([Enol]/[Keto])Reference
Chloroform-d (CDCl₃)4.8~89-90%~10-11%~0.11 - 0.12[2]
DMSO-d₆46.7Data not availableData not availableData not available
Benzene-d₆2.3Data not availableData not availableData not available

Note: While the general trend is that less polar solvents favor the enol form, specific quantitative data for this compound in DMSO-d₆ and Benzene-d₆ were not found in the surveyed literature. It is generally observed that the keto form is the major tautomer for β-keto esters.[3]

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of this compound in CDCl₃

Proton AssignmentKeto Form (Major)Enol Form (Minor)
-CH₃ (acetyl)~2.15 (s)~1.90 (s)
-CH- (α-proton)~4.50 (s)-
=CH- (vinylic)-~5.50 (s)
-OCH₂CH₃ (ethyl ester)~4.20 (q, J ≈ 7.1 Hz)~4.15 (q, J ≈ 7.1 Hz)
-OCH₂CH₃ (ethyl ester)~1.25 (t, J ≈ 7.1 Hz)~1.20 (t, J ≈ 7.1 Hz)
Phenyl-H~7.20-7.40 (m)~7.10-7.30 (m)
Enol -OH-~12.5 (s, broad)

Note: The chemical shifts are approximate and can vary slightly based on concentration and exact experimental conditions. The data for the enol form is inferred from the general characteristics of β-keto ester enols, as specific complete data for the minor enol form of this compound is not consistently reported.

Table 3: Infrared (IR) Spectroscopy Data for Key Functional Groups

Functional GroupTautomerCharacteristic Absorption (cm⁻¹)
C=O (ester)Keto & Enol~1740-1750
C=O (ketone)Keto~1715-1725
C=C (enol)Enol~1640-1660
O-H (enol, H-bonded)Enol~2500-3200 (broad)

Note: These are general ranges for β-keto esters. Specific, experimentally determined values for this compound may vary.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound (also known as ethyl α-phenylacetoacetate) involves the acylation of ethyl phenylacetate (B1230308).

Materials:

  • Ethyl phenylacetate

  • Sodium ethoxide

  • Ethyl acetate (B1210297)

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol (B145695) is prepared.

  • Ethyl phenylacetate is added dropwise to the sodium ethoxide solution with stirring.

  • Ethyl acetate is then added, and the mixture is refluxed for several hours.

  • After cooling, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation.

Synthesis_Workflow start Start reactants Mix Ethyl Phenylacetate, Sodium Ethoxide, and Ethyl Acetate start->reactants reflux Reflux the mixture reactants->reflux workup Acidic Workup and Extraction reflux->workup purification Vacuum Distillation workup->purification product This compound purification->product NMR_Workflow start Start sample_prep Prepare sample in deuterated solvent start->sample_prep nmr_acq Acquire ¹H NMR Spectrum sample_prep->nmr_acq data_proc Process FID (Phasing, Baseline Correction) nmr_acq->data_proc integration Integrate characteristic peaks (keto α-H, enol =CH-) data_proc->integration calculation Calculate % Keto, % Enol, and Keq integration->calculation end End calculation->end

References

Spectroscopic Profile of Ethyl 3-oxo-2-phenylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-oxo-2-phenylbutanoate (CAS 5413-05-8), a versatile intermediate in organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Molecular Structure and Tautomerism

This compound, with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , is a β-keto ester that exists as a dynamic equilibrium between its keto and enol tautomeric forms in solution. This equilibrium is a critical factor in the interpretation of its spectroscopic data, as signals for both tautomers are often observed.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton environments. The presence of both keto and enol forms in solution leads to a complex spectrum with distinct signals for each tautomer.

¹H NMR Spectral Data

The proton NMR spectrum shows characteristic signals for the ethyl group, the phenyl group, the acetyl methyl group, and the methine proton of the keto form, as well as the vinyl and hydroxyl protons of the enol form. The relative integration of these signals can be used to determine the keto-enol ratio in a given solvent.

Proton Assignment (Keto Form) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH(Ph)-4.69s-
-CH₂CH₃4.27-4.15m-
-COCH₃2.19s-
-CH₂CH₃1.28t7.1
Aromatic H7.41-7.13m-
Proton Assignment (Enol Form) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
=C-OH13.13s-
Aromatic H7.41-7.13m-
-CH₂CH₃4.27-4.15m-
=C-CH₃1.86s-
-CH₂CH₃1.18t7.1

Note: The assignments are based on data reported for Ethyl 2-phenylacetoacetate in CDCl₃. The multiplet for the ethyl group and aromatic protons contains signals from both tautomers.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the carbonyl carbons of the ketone and ester groups in the keto form, and the olefinic carbons in the enol form.[1]

Carbon Assignment (Keto Form) Chemical Shift (δ, ppm)
C=O (Ketone)201.7
C=O (Ester)168.6
Aromatic C135.4, 129.0, 128.1, 127.0
-CH(Ph)-65.9
-OCH₂CH₃61.8
-COCH₃28.9
-OCH₂CH₃14.2
Carbon Assignment (Enol Form) Chemical Shift (δ, ppm)
=C-O-174.0
=C-OH172.7
Aromatic C132.8, 131.4, 129.4, 128.4
=C(Ph)-104.5
-OCH₂CH₃60.8
=C-CH₃20.0
-OCH₂CH₃14.3

Note: The assignments are based on data reported for Ethyl 2-phenylacetoacetate in CDCl₃.

Caption: Atom numbering for NMR assignments of the keto form.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The presence of both keto and enol forms will influence the spectrum, particularly in the C=O and O-H stretching regions.

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~3400 (broad)O-H (enol)Stretching
3100-3000C-H (aromatic)Stretching
2980-2850C-H (aliphatic)Stretching
~1745C=O (ester, keto form)Stretching
~1715C=O (ketone, keto form)Stretching
~1650C=O (ester, enol form)Stretching
~1610C=C (enol form)Stretching
1600, 1495, 1450C=C (aromatic)Stretching
1250-1000C-O (ester)Stretching

Note: These are predicted values based on typical ranges for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) has confirmed the molecular formula of this compound.

High-Resolution Mass Spectrometry (HRMS):

  • [M+H]⁺ Calculated: 207.1016

  • [M+H]⁺ Found: 207.1018[1]

Expected Fragmentation Pattern (Electron Ionization - EI): While a detailed experimental EI mass spectrum is not readily available, the following fragments are expected based on the structure:

m/z Possible Fragment Fragment Lost
206[M]⁺-
163[M - C₂H₅O]⁺Ethoxy radical
135[M - C₂H₅OCO]⁺Ethoxycarbonyl radical
117[C₉H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
43[CH₃CO]⁺

It is important to note that this compound can undergo thermal decomposition to phenylacetone (B166967) (P2P) in the GC inlet, which may lead to the observation of ions corresponding to P2P in the mass spectrum.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher spectrometer is recommended for better resolution.

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse sequence.

      • Number of scans: 8-16.

      • Relaxation delay: 1-5 seconds.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled pulse sequence.

      • Number of scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation delay: 2-5 seconds.

IR Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a drop of the neat liquid sample between two NaCl or KBr plates to form a thin film.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C (caution: thermal decomposition may occur).

      • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).

      • Carrier Gas: Helium.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-400 amu.

G cluster_workflow General Spectroscopic Analysis Workflow start Sample Preparation nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (GC-MS) start->ms data_analysis Data Processing and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure Structural Elucidation data_analysis->structure

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

Physical and chemical properties of ethyl alpha-phenylacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl α-phenylacetoacetate, also known as ethyl 3-oxo-2-phenylbutanoate, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[1] Its unique structural features, combining a β-keto ester moiety with a phenyl group, impart a rich and varied chemical reactivity, making it a valuable tool for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of ethyl α-phenylacetoacetate, detailed experimental protocols for its synthesis, and an exploration of its applications in drug development.

Physical Properties

A summary of the key physical properties of ethyl α-phenylacetoacetate is presented in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [3]
Appearance Neat oil[2]
Boiling Point 140-144 °C at 10 mmHg[4]
Density 1.085 g/cm³ChemicalBook
Refractive Index (n²⁰/D) 1.5130ChemicalBook
Solubility Soluble in acetonitrile, chloroform, and methanol.[2]

Chemical Properties and Reactivity

The chemical behavior of ethyl α-phenylacetoacetate is largely dictated by the interplay between the ketone, ester, and phenyl functionalities. As a β-keto ester, it exhibits several characteristic reactions that are fundamental to its utility in organic synthesis.

Keto-Enol Tautomerism

Like other 1,3-dicarbonyl compounds, ethyl α-phenylacetoacetate exists as an equilibrium mixture of its keto and enol tautomers.[5] This equilibrium is influenced by factors such as the solvent and the presence of substituents.[5] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The presence of both tautomers is important for its reactivity, particularly in enolate formation.

A study investigating the keto-enol tautomerism of several 1,3-dicarbonyl compounds, including ethyl α-phenylacetoacetate, through NMR analysis revealed that the equilibrium is solvent-dependent.[5] While the diketo form is predominant in most cases, the enol-keto equilibrium constant is stable in solvents like dimethyl sulfoxide-d₆ and chloroform-d.[5]

Caption: Keto-enol tautomerism of ethyl α-phenylacetoacetate.

Acidity of the α-Hydrogen and Enolate Formation

The α-hydrogen atom, situated between the two carbonyl groups, is significantly acidic due to the resonance stabilization of the resulting enolate anion.[6] This acidity allows for easy deprotonation by a suitable base to form a nucleophilic enolate, which is a key intermediate in many of its reactions.

Typical Reactions of β-Keto Esters

Ethyl α-phenylacetoacetate undergoes a variety of reactions characteristic of β-keto esters, including:

  • Alkylation: The enolate can be readily alkylated at the α-position by reacting with alkyl halides. This reaction is a cornerstone of the acetoacetic ester synthesis, allowing for the introduction of various alkyl groups.[7]

  • Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester group can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield a ketone.[7]

  • Condensation Reactions: The active methylene (B1212753) group can participate in condensation reactions with aldehydes and ketones.

  • Transesterification: The ethyl ester group can be exchanged with other alcohols under acidic or basic catalysis.[8]

Synthesis of Ethyl α-Phenylacetoacetate

Several synthetic routes have been developed for the preparation of ethyl α-phenylacetoacetate, each with its own advantages and limitations.

Alkylation of Ethyl Acetoacetate (B1235776)

A common and direct method involves the phenylation of ethyl acetoacetate.

Experimental Protocol:

This procedure is adapted from a reported synthesis of ethyl 2-phenylacetoacetate.[9]

  • Reactants: Ethyl acetoacetate, Iodobenzene, Sodium hydride (NaH), and Methyltrioctylammonium chloride (catalyst).

  • Solvent: Toluene.

  • Procedure:

    • In a suitable reaction vessel, ethyl acetoacetate is dissolved in toluene.

    • Sodium hydride and a catalytic amount of methyltrioctylammonium chloride are added to the solution.

    • Iodobenzene is then added to the reaction mixture.

    • The reaction is stirred at a temperature ranging from 0 °C to room temperature for 1-3 hours.

    • Upon completion, the reaction is quenched, and the product is isolated and purified.

  • Yield: 50% to 70%.[9]

Alkylation_of_Ethyl_Acetoacetate Reactants Ethyl Acetoacetate + Iodobenzene Conditions 0°C to Room Temperature 1-3 hours Reactants->Conditions Catalyst NaH, Methyltrioctylammonium chloride Catalyst->Conditions Solvent Toluene Solvent->Conditions Product Ethyl α-Phenylacetoacetate Conditions->Product

Caption: Workflow for the synthesis via alkylation.

Claisen Condensation

The crossed Claisen condensation between ethyl phenylacetate (B1230308) and ethyl acetate (B1210297) provides another route to ethyl α-phenylacetoacetate.

Experimental Protocol:

This is a general procedure for a crossed Claisen condensation.

  • Reactants: Ethyl phenylacetate and Ethyl acetate.

  • Base: A strong base such as sodium ethoxide or potassium tert-butoxide.

  • Procedure:

    • A solution of the strong base is prepared in a suitable anhydrous solvent (or solvent-free).[9]

    • A mixture of ethyl phenylacetate and ethyl acetate is added to the base.

    • The reaction mixture is stirred, often with heating, to promote the condensation.

    • After the reaction is complete, it is neutralized with acid, and the product is extracted and purified.

A solvent-free variation of the Claisen condensation has been reported for the self-condensation of ethyl phenylacetate, which suggests the potential for high-yield and environmentally friendly conditions for the crossed condensation as well.[10]

Hydrolysis of α-Phenylacetoacetonitrile

This method involves the hydrolysis of α-phenylacetoacetonitrile in the presence of an alcohol and a strong acid.

Experimental Protocol:

This procedure is based on a method described in Organic Syntheses.[4]

  • Reactants: α-Phenylacetoacetonitrile, Absolute ethanol, and dry Hydrogen chloride gas.

  • Procedure:

    • α-Phenylacetoacetonitrile is dissolved in absolute ethanol.

    • The solution is cooled, and dry hydrogen chloride gas is passed through it until saturation.

    • The reaction mixture is allowed to stand, and then the excess hydrogen chloride is removed.

    • The resulting imino ether is hydrolyzed using aqueous sulfuric acid to yield ethyl α-phenylacetoacetate.

    • The product is then isolated by extraction and purified by distillation.

Spectroscopic Data

The structural elucidation of ethyl α-phenylacetoacetate relies on various spectroscopic techniques.

Spectroscopic DataInterpretation
¹H NMR The ¹H NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group of the acetoacetate moiety, a multiplet for the aromatic protons of the phenyl ring, and a signal for the α-hydrogen. The presence of the enol form can lead to additional signals, including a characteristic broad singlet for the enolic hydroxyl proton.
¹³C NMR The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl group, the methyl carbon, the α-carbon, and the aromatic carbons of the phenyl ring.
Infrared (IR) The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups. The C-O stretching of the ester and the aromatic C=C stretching vibrations will also be present.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of various functional groups, such as the ethoxy group and the acetyl group.

Applications in Drug Development

Ethyl α-phenylacetoacetate is a valuable precursor in the synthesis of various pharmaceuticals, particularly those containing a phenyl group adjacent to a carbonyl or heterocyclic system.

Synthesis of Phenobarbital

A notable application is in the synthesis of phenobarbital, an anticonvulsant drug.[11][12][13][14][15] The synthesis involves the alkylation of an intermediate derived from ethyl α-phenylacetoacetate followed by condensation with urea.

The overall transformation involves the conversion of ethyl α-phenylacetoacetate to diethyl phenylmalonate, which is then ethylated and condensed with urea.

Phenobarbital_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product EAPA Ethyl α-Phenylacetoacetate DPM Diethyl Phenylmalonate EAPA->DPM Reaction with Diethyl Carbonate DEPM Diethyl Ethylphenylmalonate DPM->DEPM Ethylation Phenobarbital Phenobarbital DEPM->Phenobarbital Condensation with Urea

Caption: Synthetic pathway to Phenobarbital.

Conclusion

Ethyl α-phenylacetoacetate is a cornerstone intermediate in organic synthesis with significant applications in the pharmaceutical industry. Its rich chemical reactivity, stemming from the β-keto ester functionality and the presence of a phenyl group, allows for the construction of complex molecular architectures. A thorough understanding of its physical and chemical properties, as well as its synthetic routes, is essential for researchers and scientists working in drug discovery and development. The methodologies and data presented in this guide serve as a comprehensive resource for the effective utilization of this versatile compound.

References

The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and History of Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-keto esters are a class of organic compounds that have become indispensable in the toolkit of synthetic chemists. Their unique structural motif, featuring a ketone functionality at the beta-position relative to an ester group, provides a versatile platform for a wide array of chemical transformations. This versatility has cemented their role as crucial intermediates in the synthesis of a vast range of molecules, from pharmaceuticals and agrochemicals to dyes and fragrances. This in-depth technical guide explores the origins of beta-keto esters, tracing their discovery and the key experimental milestones that established their fundamental role in organic synthesis.

The Dawn of a New Class of Compounds: The Discovery of Ethyl Acetoacetate (B1235776)

The mid-19th century marked a period of fervent discovery in organic chemistry, with chemists diligently working to unravel the structures and reactivities of novel organic molecules. It was within this vibrant scientific landscape that the first beta-keto ester, ethyl acetoacetate, was independently synthesized by two groups of chemists, sparking a debate that would lead to a deeper understanding of chemical structure and reactivity.

In 1863, the German chemist August Geuther reported the reaction of ethyl acetate (B1210297) with sodium metal. He observed the evolution of hydrogen gas and the formation of a sodium salt. Upon acidification of this salt, he isolated a new compound which he named "ethyl diacetic acid".[1] Geuther's interpretation of the structure, based on its acidic nature, led him to propose an enol form.

Almost concurrently, in 1866, English chemists Edward Frankland and B. F. Duppa described a similar reaction and proposed a different structure for the product, which they termed "acetoacetic ester".[1] Their proposed structure was the keto form, which they supported by observing the formation of both mono- and disodium (B8443419) derivatives, suggesting the presence of an active methylene (B1212753) group.[1] This discrepancy in the proposed structures of the same molecule ignited a significant debate in the chemical community and laid the groundwork for the concept of keto-enol tautomerism, a fundamental principle in organic chemistry. It was later understood that both the keto and enol forms of ethyl acetoacetate exist in equilibrium.

The Claisen Condensation: A General and Reliable Synthesis

While the initial syntheses of ethyl acetoacetate were groundbreaking, they were also somewhat serendipitous. A more general and reliable method for the synthesis of beta-keto esters was needed to unlock their full synthetic potential. This breakthrough came in 1887 when the German chemist Rainer Ludwig Claisen reported his extensive work on the condensation of esters.[2] Claisen demonstrated that the reaction of two molecules of an ester in the presence of a strong base, such as sodium ethoxide, afforded a beta-keto ester.[2] This reaction, now famously known as the Claisen condensation , became the cornerstone for the synthesis of this important class of compounds.

Claisen's work was a significant advancement for several reasons. He correctly identified that sodium ethoxide, rather than sodium metal, was the true condensing agent. His systematic investigation into the scope of the reaction established it as a general method for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis.

Early Mechanistic Insights and Further Developments

Following Claisen's seminal work, other chemists continued to refine the understanding and application of beta-keto esters. In 1877, Johannes Wislicenus made important contributions by demonstrating that the dialkylation of acetoacetic ester occurs in a stepwise manner, without the formation of a dianion intermediate.[1] This provided crucial insight into the reactivity of the enolate intermediate.

The early 20th century saw the elucidation of the reaction mechanism. In 1897, John Nef suggested the involvement of an enolate ion, and in 1902, Arthur Lapworth provided a more complete mechanistic picture that is largely consistent with our modern understanding.[1]

Quantitative Data from Early Syntheses

While the original 19th-century publications often lacked the detailed quantitative data common in modern chemical literature, later reproductions and summaries provide insight into the efficiency of these early methods. The following table summarizes representative yields for the synthesis of ethyl acetoacetate using the Claisen condensation.

MethodReactantsBaseYield (%)Reference
Early Claisen CondensationEthyl acetateSodium metal~28-29%Organic Syntheses, Coll. Vol. 1, p.235 (1941)
Optimized Claisen CondensationEthyl acetateSodium ethoxide~80%Mentioned in Org. Syn. Coll. Vol. 1, p.235 (1941)

Experimental Protocols for Key Historical Experiments

To provide a practical understanding of the foundational work, detailed methodologies for the key experiments are outlined below. These protocols are based on later, more detailed accounts of the original syntheses.

Synthesis of Ethyl Acetoacetate via the Claisen Condensation (Based on Organic Syntheses, Coll. Vol. 1, p.235)

Reactants:

  • Ethyl acetate: 500 g (5.7 moles)

  • Sodium metal (wire or finely sliced): 50 g (2.2 gram-atoms)

  • 50% Acetic acid: ~275 cc

  • Calcium chloride (for drying)

Procedure:

  • In a 2-liter round-bottomed flask equipped with an efficient reflux condenser, 500 g of dry ethyl acetate is placed.

  • 50 g of clean sodium is added to the flask.

  • The reaction is initiated by gentle warming on a water bath. Once started, the reaction proceeds vigorously, and cooling may be necessary to control the rate. The reaction is allowed to proceed until all the sodium has reacted, which typically takes about one and a half hours. The reaction mixture should appear as a clear red liquid with a green fluorescence.

  • The solution is then cooled and acidified by the addition of approximately 275 cc of 50% acetic acid.

  • Salt is added if necessary to facilitate the separation of the ester layer.

  • The upper ester layer is separated, dried over anhydrous calcium chloride, and then fractionally distilled under reduced pressure.

  • The fraction boiling at 76-80°C at 18 mm Hg is collected as ethyl acetoacetate.

Yield: 105-110 g (28-29% of the theoretical amount based on ethyl acetate).

Logical Relationships and Reaction Pathways

The discovery and development of beta-keto esters are intrinsically linked to a series of logical steps, from the initial observation of a new compound to the elucidation of its structure and the development of a general synthetic method. These relationships can be visualized to better understand the progression of scientific thought.

Discovery_and_Synthesis_of_Beta_Keto_Esters cluster_Discovery Discovery of Ethyl Acetoacetate cluster_Synthesis General Synthesis cluster_Mechanism Mechanistic Understanding Geuther Geuther (1863) Reacts Ethyl Acetate with Sodium Structural_Debate Structural Debate (Keto vs. Enol) Geuther->Structural_Debate Frankland_Duppa Frankland & Duppa (1866) Independent Synthesis Frankland_Duppa->Structural_Debate Claisen Claisen (1887) Develops Claisen Condensation Structural_Debate->Claisen Spurs further investigation Sodium_Ethoxide Identifies Sodium Ethoxide as True Reagent Claisen->Sodium_Ethoxide Wislicenus Wislicenus (1877) Stepwise Alkylation Nef_Lapworth Nef (1897) & Lapworth (1902) Elucidate Enolate Mechanism Wislicenus->Nef_Lapworth

Caption: Historical development of beta-keto esters.

The core synthetic transformation, the Claisen condensation, follows a well-defined mechanistic pathway. This workflow can be illustrated to clarify the sequence of events at a molecular level.

Claisen_Condensation_Workflow Start Start: Ester with α-hydrogens Base Addition of Strong Base (e.g., Sodium Ethoxide) Start->Base Enolate Formation of Ester Enolate Base->Enolate Nucleophilic_Attack Nucleophilic Attack on a Second Ester Molecule Enolate->Nucleophilic_Attack Tetrahedral_Intermediate Formation of a Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of an Alkoxide Leaving Group Tetrahedral_Intermediate->Elimination Product Product: β-Keto Ester Elimination->Product

References

An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. It is an essential tool for the synthesis of β-keto esters and their derivatives, which are valuable intermediates in the pharmaceutical industry and other areas of chemical research. This document details the core mechanism, variations of the reaction, experimental protocols, and quantitative data to aid in the practical application of this reaction.

The Core Mechanism of the Claisen Condensation

The Claisen condensation is a base-catalyzed reaction between two ester molecules to form a β-keto ester.[1] The reaction mechanism is analogous to the aldol (B89426) condensation and involves the nucleophilic acyl substitution of an ester enolate onto another ester molecule.[2]

The key steps of the mechanism are as follows:

  • Enolate Formation: A strong base, typically an alkoxide, removes an acidic α-proton from an ester molecule to form a resonance-stabilized enolate ion.[3] For the reaction to proceed, the ester must have at least two α-hydrogens.[2]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[3]

  • Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group and forming the β-keto ester.[3]

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base, regenerated in the previous step, rapidly deprotonates the β-keto ester. This irreversible acid-base reaction drives the equilibrium towards the product, ensuring a high yield.[4]

  • Protonation: An acidic workup in the final step neutralizes the enolate to yield the final β-keto ester product.[3]

The choice of base is critical in the Claisen condensation. To avoid transesterification side reactions, the alkoxide base used should correspond to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).[5] Hydroxide bases are generally not suitable as they can cause saponification of the ester.[5]

Variations of the Claisen Condensation

The Dieckmann Condensation: Intramolecular Cyclization

The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester reacts to form a cyclic β-keto ester.[6] This reaction is particularly useful for the synthesis of five and six-membered rings.[6][7] The mechanism is identical to the intermolecular Claisen condensation, involving the formation of an enolate at one α-carbon and subsequent nucleophilic attack on the other ester carbonyl within the same molecule.[8]

Crossed Claisen Condensation

A Crossed Claisen condensation occurs between two different esters.[9] To obtain a single product and avoid a mixture of all four possible products, one of the esters should not have any α-hydrogens (e.g., ethyl benzoate, ethyl formate, diethyl carbonate, or diethyl oxalate), making it unable to form an enolate and thus acting only as the electrophile.[9][10] To further suppress the self-condensation of the enolizable ester, it is typically added slowly to a mixture of the non-enolizable ester and the base.[9]

Data Presentation: Quantitative Yields of Claisen and Dieckmann Condensations

The following tables summarize the yields of various Claisen and Dieckmann condensations with different substituted esters, providing a comparative overview of the reaction's scope and efficiency.

Enolizable EsterElectrophilic EsterBaseSolventProductYield (%)Reference
Ethyl acetate (B1210297)Ethyl acetateSodium ethoxideEthanol (B145695)Ethyl acetoacetate~75[11]
Ethyl propanoateEthyl propanoateSodium ethoxideEthanolEthyl 2-methyl-3-oxopentanoate-[1]
Ethyl phenylacetateEthyl phenylacetatePotassium tert-butoxideNoneEthyl 2,4-diphenyl-3-oxobutanoate80[11]
Ethyl acetateEthyl benzoateSodium ethoxideToluene (B28343)Ethyl benzoylacetate65-75[9]
Ethyl acetateDiethyl carbonateSodium ethoxideEthanolDiethyl malonate60[12]
CyclopentanoneEthyl acetateSodium ethoxideToluene2-Acetylcyclopentanone-[13]
Various KetonesEthyl chloroformateLiHMDSTolueneVarious β-keto esters65-95[14]

Table 2: Yields of Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters

Diester SubstrateBaseSolventProductYield (%)Reference
Diethyl adipate (B1204190) (1,6-diester)Sodium ethoxideTolueneEthyl 2-oxocyclopentanecarboxylate~80[6]
Diethyl pimelate (B1236862) (1,7-diester)Sodium ethoxideTolueneEthyl 2-oxocyclohexanecarboxylate~80[6]
Unspecified diesterSodium hydride / Methanol (B129727)TolueneUnspecified cyclic β-keto ester75[8]
Acyclic precursor for calyciphylline B-type alkaloidsLiHMDSNot specifiedBrominated bicyclic β-keto ester>74[15]

Experimental Protocols

General Procedure for a Classic Claisen Condensation: Synthesis of Ethyl Acetoacetate

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl acetate (anhydrous)

  • Dilute acetic acid

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride

  • Diethyl ether

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere.

  • Reaction: To the freshly prepared sodium ethoxide solution, add anhydrous ethyl acetate dropwise with stirring. After the addition is complete, heat the mixture to reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture and pour it onto a mixture of ice and dilute acetic acid.

  • Extraction: Separate the aqueous layer and extract it twice with diethyl ether.

  • Purification: Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous calcium chloride. Remove the solvent by distillation, and then distill the residue under reduced pressure to obtain pure ethyl acetoacetate.

Experimental Protocol for a Dieckmann Condensation

Materials:

  • Diester

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry toluene

  • Dry methanol

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of the diester in dry toluene under an argon atmosphere, carefully add sodium hydride.

  • Initiation: Add dry methanol dropwise to the mixture.

  • Reaction: Stir the resulting mixture at room temperature for 30 minutes, and then heat to reflux for 20 hours.

  • Quenching: Cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with dichloromethane.

  • Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired cyclic β-keto ester.[8]

Visualizations

Signaling Pathways and Logical Relationships

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation Ester1 Ester (with α-H) Enolate Resonance-Stabilized Enolate Ester1->Enolate Deprotonation Base Alkoxide Base (RO⁻) Base->Enolate Ester2 Ester (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ester2->Tetrahedral_Intermediate Beta_Keto_Ester_Product β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester_Product Elimination Alkoxide_Leaving_Group Alkoxide (RO⁻) Tetrahedral_Intermediate->Alkoxide_Leaving_Group Enolate_of_Product Enolate of β-Keto Ester (Resonance Stabilized) Beta_Keto_Ester_Product->Enolate_of_Product Deprotonation Alkoxide_Leaving_Group->Enolate_of_Product Final_Product Final β-Keto Ester Enolate_of_Product->Final_Product Protonation Acid_Workup H₃O⁺ Acid_Workup->Final_Product

Caption: The reaction mechanism of the Claisen condensation.

Experimental Workflow

Experimental_Workflow start Start prep_base Prepare Alkoxide Base (e.g., NaOEt in EtOH) start->prep_base reaction Add Ester(s) and Reflux prep_base->reaction workup Acidic Work-up (e.g., dilute HCl or H₂SO₄) reaction->workup extraction Extract with Organic Solvent (e.g., Diethyl Ether) workup->extraction drying Dry Organic Layer (e.g., with MgSO₄) extraction->drying purification Purify by Distillation or Chromatography drying->purification product Isolated β-Keto Ester purification->product

Caption: A general experimental workflow for the Claisen condensation.

References

The Pivotal Role of Ethyl 3-oxo-2-phenylbutanoate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – Ethyl 3-oxo-2-phenylbutanoate, a versatile β-keto ester, is a critical chemical intermediate in the synthesis of a wide array of complex organic molecules, particularly in the development of novel pharmaceuticals. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its role as a scaffold for bioactive compounds, with a focus on its application in the creation of anti-inflammatory and neuroprotective agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound, also known as Ethyl α-phenylacetoacetate (EAPA), is a high-purity chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol .[1] Its unique structure, featuring reactive ketone and ester functional groups, allows it to participate in a diverse range of chemical transformations.

PropertyValue
CAS Number 5413-05-8
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol [1]
Boiling Point 140-144 °C at 10 mmHg
Density 1.085 g/mL
Refractive Index 1.5130

It is important to note that this compound is classified as a Category 1 drug precursor under European Union regulations due to its potential use in the illicit manufacture of controlled substances.[1] All handling and transactions must adhere to strict international trade controls.

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen condensation reaction. This method involves the base-catalyzed reaction between two ester molecules to form a β-keto ester.[2]

Experimental Protocol: Claisen Condensation

A detailed experimental protocol for a mixed Claisen condensation to synthesize a similar β-keto ester, Ethyl 3-oxoheptanoate, provides a relevant procedural framework. To minimize self-condensation side reactions, the more reactive ester (ethyl acetate) is added slowly to a mixture of the less reactive ester (in this case, a phenyl-substituted ester) and a non-nucleophilic base like sodium ethoxide under anhydrous conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The typical work-up involves cooling the reaction mixture, neutralization with a dilute acid, followed by aqueous work-up and extraction with an organic solvent.

Key Reactions and Applications in Pharmaceutical Synthesis

The reactivity of the α-carbon, situated between two carbonyl groups, makes this compound a valuable precursor for a variety of heterocyclic compounds with significant biological activity.

Synthesis of Pyrazole (B372694) Derivatives

The Knorr pyrazole synthesis is a classic method for preparing pyrazole derivatives from β-keto esters and hydrazines. Pyrazolone (B3327878) derivatives, synthesized from this intermediate, have been identified as potent inhibitors of abnormal prion protein (PrP-res) formation, highlighting their potential in the development of neuroprotective drugs.[1]

While not directly using this compound, the following general procedure for the synthesis of a pyrazolone from ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) illustrates the fundamental reaction.

  • Ethyl acetoacetate is reacted with phenylhydrazine at reflux temperature.

  • The crude product is then recrystallized from diluted ethanol (B145695) to yield pure 3-methyl-1-phenylpyrazol-5-one.[3]

Synthesis of Pyrimidine (B1678525) Derivatives

This compound can also serve as a precursor for pyrimidine synthesis. Pyrimidines are another class of heterocyclic compounds with a broad range of pharmacological activities, including the inhibition of lactate (B86563) dehydrogenase (LDH), a target in cancer therapy.[4]

Role in the Development of NF-κB Inhibitors

Chronic inflammation is a hallmark of many diseases, and the transcription factor NF-κB is a key regulator of the inflammatory response.[5] The development of NF-κB inhibitors is a major focus of drug discovery. Certain cinnamate (B1238496) analogs have been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα.[6] Given that pyrazole and pyrimidine derivatives synthesized from β-keto esters are known to possess anti-inflammatory properties, there is a strong rationale for exploring compounds derived from this compound as potential NF-κB inhibitors.

Logical Workflow for Investigating this compound Derivatives as NF-κB Inhibitors

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_development Lead Development E3O2PB Ethyl 3-oxo-2- phenylbutanoate Pyrazole_Deriv Pyrazole Derivatives E3O2PB->Pyrazole_Deriv Hydrazine Pyrimidine_Deriv Pyrimidine Derivatives E3O2PB->Pyrimidine_Deriv Amidine NFkB_Assay NF-κB Inhibition Assay Pyrazole_Deriv->NFkB_Assay Pyrimidine_Deriv->NFkB_Assay Lead_Compound Lead Compound Identification NFkB_Assay->Lead_Compound Hit Confirmation Optimization Structure-Activity Relationship Studies Lead_Compound->Optimization Candidate_Drug Preclinical Candidate Optimization->Candidate_Drug

Caption: Workflow for the development of NF-κB inhibitors.

NF-κB Signaling Pathway and Potential Inhibition

G Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_active Active NF-κB (p65/p50) IkBa_deg->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Inhibitor Potential Inhibitor (Pyrazole/Pyrimidine Derivative) Inhibitor->IKK Inhibition

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Reduction of Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric reduction of ethyl 3-oxo-2-phenylbutanoate, a valuable process for the synthesis of chiral building blocks in the pharmaceutical industry. The methodologies described herein are based on established procedures for analogous β-keto esters and offer a robust starting point for developing highly stereoselective reductions of the target substrate.

Introduction

The asymmetric reduction of this compound yields chiral β-hydroxy esters, which are versatile intermediates in the synthesis of a wide range of pharmaceuticals. The presence of two stereocenters in the product makes the diastereoselective and enantioselective control of this reduction a critical challenge. This document outlines both biocatalytic and chemo-catalytic approaches to achieve high stereoselectivity.

Data Presentation: Asymmetric Reduction of Analogous β-Keto Esters

While specific comparative data for the asymmetric reduction of this compound is not extensively available, the following table summarizes the results for structurally similar β-keto esters. These findings are highly indicative of the expected outcomes for the target substrate and serve as an excellent reference for reaction optimization.

Catalyst/BiocatalystSubstrateProduct ConfigurationDiastereomeric Excess (de %)Enantiomeric Excess (ee %)Yield (%)Key Conditions
Saccharomyces cerevisiae (Baker's Yeast)Ethyl 3-halo-2-oxo-4-phenylbutanoate(2S,3S) or (2R,3S)7096-9990Immobilized in calcium alginate beads, glucose as co-substrate[1]
Saccharomyces cerevisiae (Baker's Yeast)Ethyl 3-oxohexanoate(S)-88-9475-85Glycerol:water (50:50) mixture
Ru(II)-BINAP ComplexMethyl 2-(benzamidomethyl)-3-oxobutanoatesyn-(2S,3R)9899>99Ethanol (B145695), 50°C, 50 atm H₂[2]
Recombinant E. coli expressing KetoreductaseEthyl 4-chloro-3-oxobutanoate(R)-9990.5Whole-cell system with NADPH regeneration[3]
Thermostabilized Ketoreductase (ChKRED20 mutant)Ethyl 4-chloro-3-oxobutanoate(S)->99.59565°C, whole-cell biocatalyst[4]

Experimental Protocols

The following are detailed protocols for the asymmetric reduction of β-keto esters, which can be adapted for this compound.

Protocol 1: Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)

This protocol is adapted from procedures for the enantioselective reduction of β-keto esters using whole-cell biocatalysis.

Materials:

  • This compound

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894)

  • Tap water

  • Diatomaceous earth (Celite)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • 500 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Yeast Culture Preparation: In a 500 mL Erlenmeyer flask, dissolve 30 g of sucrose in 100 mL of warm tap water (approximately 40°C). Add one package (approximately 7 g) of active dry baker's yeast and stir the mixture for about 30 minutes to activate the yeast.[5]

  • Substrate Addition: To the activated yeast culture, add a solution of this compound (1.0 g, 4.85 mmol) dissolved in a minimal amount of ethanol (e.g., 1-2 mL) to aid solubility.

  • Reaction: Stopper the flask with a cotton plug or a fermentation lock and stir the mixture at room temperature (25-30°C) for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, add approximately 10 g of diatomaceous earth (Celite) to the reaction mixture and stir for 10 minutes.

  • Filtration: Filter the mixture through a Büchner funnel to remove the yeast cells and Celite. Wash the filter cake with 50 mL of water.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The crude product can be purified by column chromatography on silica (B1680970) gel. The diastereomeric and enantiomeric excess of the product, ethyl 3-hydroxy-2-phenylbutanoate, should be determined by chiral HPLC or GC analysis.

Protocol 2: Chemo-catalytic Asymmetric Hydrogenation with a Ru(II)-BINAP Catalyst

This protocol is a general procedure for the asymmetric hydrogenation of β-keto esters using a Noyori-type catalyst.[2]

Materials:

  • This compound

  • [RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]

  • Methanol (B129727) (degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • Reactor Preparation: In a glovebox, charge a glass liner for the autoclave with this compound (1.0 g, 4.85 mmol) and the Ru(II)-BINAP catalyst (e.g., 1-5 mol%).

  • Solvent Addition: Add degassed methanol (20 mL) to the glass liner.

  • Assembly and Purging: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox and purge with hydrogen gas three to five times to remove any residual air.

  • Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm) and heat to the desired temperature (e.g., 50°C). Stir the reaction mixture for 12-24 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentration: Remove the solvent from the reaction mixture under reduced pressure.

  • Purification and Analysis: The crude product can be purified by column chromatography on silica gel. The diastereomeric and enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

G General Workflow for Asymmetric Reduction cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis and Purification A Substrate and Catalyst/Biocatalyst Preparation C Reaction Setup (e.g., Autoclave, Fermenter) A->C B Solvent Degassing (for chemo-catalysis) or Media Preparation (for biocatalysis) B->C D Asymmetric Reduction under Controlled Conditions (Temperature, Pressure, Time) C->D E Work-up and Product Isolation D->E F Purification (e.g., Column Chromatography) E->F G Stereochemical Analysis (Chiral HPLC/GC) F->G

Caption: General experimental workflow for the asymmetric reduction of this compound.

Factors Influencing Stereoselectivity

G Factors Influencing Stereoselectivity cluster_catalyst Catalyst Factors cluster_conditions Condition Factors Catalyst Catalyst/Biocatalyst Stereoselectivity Stereoselectivity (de% and ee%) Catalyst->Stereoselectivity ChiralLigand Chiral Ligand (Chemo-catalysis) Enzyme Enzyme Specificity (Biocatalysis) Substrate Substrate (this compound) Substrate->Stereoselectivity Conditions Reaction Conditions Conditions->Stereoselectivity Temperature Temperature Pressure Pressure (H₂) Solvent Solvent/Medium pH pH (Biocatalysis) ChiralLigand->Stereoselectivity Enzyme->Stereoselectivity Temperature->Stereoselectivity Pressure->Stereoselectivity Solvent->Stereoselectivity pH->Stereoselectivity

References

Application of Ethyl 3-oxo-2-phenylbutanoate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxo-2-phenylbutanoate (EAPA), a versatile β-keto ester, serves as a valuable precursor in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring reactive ketone and ester functionalities, allows for its participation in a wide array of chemical transformations, making it a key building block in the construction of complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the use of EAPA in the synthesis of pyrazolone-based anticonvulsants and coumarin-based anticoagulants.

Synthesis of Phenyl-Substituted Pyrazolone (B3327878) Derivatives with Potential Anticonvulsant Activity

Pyrazolone derivatives are a class of heterocyclic compounds known to exhibit a broad spectrum of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.[2][3] The Knorr pyrazole (B372694) synthesis, a classic method for the preparation of pyrazoles and pyrazolones, involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative.[4][5] this compound, as a 1,3-dicarbonyl compound, is an ideal starting material for the synthesis of pyrazolones with a phenyl substituent at the 4-position of the pyrazolone ring.

Application Note:

The synthesis of 4-phenyl-pyrazolone derivatives from EAPA is a straightforward and efficient method for generating a library of compounds for anticonvulsant screening. The phenyl group at the 4-position can significantly influence the pharmacological activity of the resulting pyrazolone. By varying the hydrazine reactant, a diverse range of N-substituted pyrazolones can be synthesized and evaluated for their potential as antiepileptic drugs.

Experimental Protocol: Knorr Synthesis of 3-Methyl-1,4-diphenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of 3-methyl-1,4-diphenyl-1H-pyrazol-5(4H)-one, a representative phenyl-substituted pyrazolone, from this compound and phenylhydrazine (B124118).

Materials:

  • This compound (EAPA)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in ethanol.

  • Add phenylhydrazine (1.0 equivalent) to the solution. A mild exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold diethyl ether to the resulting residue and stir vigorously to induce crystallization.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1,4-diphenyl-1H-pyrazol-5(4H)-one.

Quantitative Data (Representative):

Reactant 1Reactant 2SolventCatalystReaction Time (h)Yield (%)
This compoundPhenylhydrazineEthanolGlacial Acetic Acid385-95
This compoundHydrazine HydrateEthanolGlacial Acetic Acid280-90

Diagram: Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis EAPA This compound Reaction Reflux (2-4h) EAPA->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Solvent Ethanol + Acetic Acid (cat.) Solvent->Reaction Workup Solvent Removal & Crystallization Reaction->Workup Product Phenyl-Substituted Pyrazolone Workup->Product

Knorr Pyrazole Synthesis Workflow

Synthesis of Coumarin-Based Anticoagulants

Coumarin (B35378) derivatives, such as warfarin (B611796) and phenprocoumon, are widely used as anticoagulants.[6] Their synthesis often involves a Michael addition of 4-hydroxycoumarin (B602359) to an α,β-unsaturated ketone.[7] While this compound itself is not the direct precursor in the most common syntheses, it can be readily converted to a suitable Michael acceptor for the synthesis of warfarin analogs or phenprocoumon.

Application Note:

EAPA can be utilized as a starting material to generate α,β-unsaturated ketones through reactions such as aldol (B89426) condensation. These intermediates can then undergo a Michael addition with 4-hydroxycoumarin to produce a variety of coumarin-based anticoagulants. This approach allows for the introduction of diverse substituents on the side chain, enabling the synthesis of novel anticoagulant candidates with potentially improved pharmacological profiles.

Experimental Protocol: Synthesis of a Warfarin Analog Precursor and Subsequent Michael Addition

This protocol outlines a two-step process for the synthesis of a warfarin analog, starting with the preparation of an α,β-unsaturated ketone from this compound.

Step 1: Synthesis of Ethyl 2-phenyl-3-oxobut-1-enoate (Michael Acceptor)

Materials:

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 equivalent), paraformaldehyde (1.2 equivalents), and a catalytic amount of piperidine in toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture and wash with dilute hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude ethyl 2-phenyl-3-oxobut-1-enoate.

  • Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Michael Addition of 4-Hydroxycoumarin

Materials:

  • Ethyl 2-phenyl-3-oxobut-1-enoate (from Step 1)

  • 4-Hydroxycoumarin

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxycoumarin (1.0 equivalent) and ethyl 2-phenyl-3-oxobut-1-enoate (1.0 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent to obtain the pure warfarin analog.

Quantitative Data (Representative):

Michael AcceptorCatalystSolventReaction Time (h)Yield (%)
Ethyl 2-phenyl-3-oxobut-1-enoatePiperidineEthanol1870-80

Diagram: Synthesis of Warfarin Analogs

Warfarin_Synthesis cluster_0 Step 1: Michael Acceptor Synthesis cluster_1 Step 2: Michael Addition EAPA This compound Aldol Aldol Condensation (Paraformaldehyde, Piperidine) EAPA->Aldol Michael_Acceptor Ethyl 2-phenyl-3-oxobut-1-enoate Aldol->Michael_Acceptor Michael_Addition Michael Addition (Piperidine, Ethanol) Michael_Acceptor->Michael_Addition Coumarin 4-Hydroxycoumarin Coumarin->Michael_Addition Warfarin_Analog Warfarin Analog Michael_Addition->Warfarin_Analog

Synthesis of Warfarin Analogs via Michael Addition

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. This compound is a regulated chemical in some jurisdictions, and all handling and transactions must comply with local regulations.[1]

References

Application Notes: Alkylation of Ethyl alpha-Phenylacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The alkylation of ethyl α-phenylacetoacetate is a fundamental carbon-carbon bond-forming reaction in organic synthesis. As an active methylene (B1212753) compound, the α-proton of ethyl α-phenylacetoacetate is acidic due to the electron-withdrawing effects of the adjacent phenyl group and two carbonyl groups. This acidity allows for deprotonation by a suitable base to form a stabilized enolate anion.[1][2] This nucleophilic enolate can then react with an electrophilic alkylating agent, such as an alkyl halide, to form a new α-substituted derivative.[3] These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules, including antibiotics and herbicides.[4][5]

General Reaction Scheme & Mechanism

The reaction proceeds in two main steps:

  • Enolate Formation: A base removes the acidic α-proton from ethyl α-phenylacetoacetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack (SN2): The enolate anion acts as a nucleophile and attacks the alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction to yield the α-alkylated product.

Reaction:

Experimental Data Summary

The choice of base, solvent, and alkylating agent significantly impacts reaction efficiency and yield. The following table summarizes various reported conditions for the alkylation of active methylene compounds, which are applicable to ethyl α-phenylacetoacetate.

EntrySubstrateBaseAlkylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
1Generic Active Methylene CompoundDBUMethyl IodideBenzene / DMFRoom Temp1~80[6]
2Ethyl AcetoacetateNaHIodobenzeneToluene (B28343)0 - RT1 - 350 - 70[5]
3Ethyl AcetoacetateSodium Ethoxiden-Butyl BromideEthanolReflux~269 - 72[7]
4Generic Active Methylene CompoundInorganic Base (e.g., K₂CO₃)Alkylating AgentPolar Organic SolventMild ConditionsN/AN/A[4]

Detailed Experimental Protocol

This protocol provides a generalized procedure for the alkylation of ethyl α-phenylacetoacetate using sodium hydride as the base and an alkyl halide as the alkylating agent.

Materials:

  • Ethyl α-phenylacetoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate (B1210297) for extraction

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Set up a dry three-neck flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Enolate Formation:

    • Under a positive pressure of nitrogen, add sodium hydride (1.1 equivalents) to the flask.

    • Wash the NaH dispersion with anhydrous toluene or hexane (B92381) (3x) to remove the mineral oil, carefully decanting the solvent each time.

    • Add fresh anhydrous toluene to the flask to create a slurry.

    • In a dropping funnel, prepare a solution of ethyl α-phenylacetoacetate (1.0 equivalent) in anhydrous toluene.

    • Cool the NaH slurry to 0°C using an ice bath.

    • Add the substrate solution dropwise to the stirred NaH slurry over 30 minutes. Hydrogen gas will evolve.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Cool the reaction mixture back to 0°C.

    • Add the alkyl halide (1.1 equivalents) dropwise via syringe or dropping funnel, maintaining the temperature below 10°C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material. Gentle heating may be required for less reactive alkyl halides.[7]

  • Work-up:

    • Cool the reaction mixture to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (2x).

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure α-alkylated ethyl phenylacetoacetate.[5]

Visualized Workflow and Logic

The following diagrams illustrate the chemical transformation and the experimental workflow for the alkylation protocol.

Alkylation_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products start Ethyl α-Phenylacetoacetate enolate Enolate Formation (Deprotonation) start->enolate + Base base Base (e.g., NaH) base->enolate alkyl_halide Alkyl Halide (R-X) sn2 SN2 Attack (Alkylation) alkyl_halide->sn2 enolate->sn2 + R-X product α-Alkylated Product sn2->product byproduct Salt Byproduct (NaX) sn2->byproduct

Caption: Signaling pathway for the alkylation of ethyl α-phenylacetoacetate.

Experimental_Workflow prep 1. System Prep (Dry Glassware, Inert Gas) enolate_formation 2. Enolate Formation (Add Substrate to Base at 0°C) prep->enolate_formation alkylation 3. Alkylation Reaction (Add Alkyl Halide, Stir at RT) enolate_formation->alkylation quench 4. Reaction Quench (Add aq. NH4Cl at 0°C) alkylation->quench extraction 5. Extraction & Washing (Separate Layers, Wash, Brine) quench->extraction drying 6. Drying & Concentration (Dry with MgSO4, Rotovap) extraction->drying purification 7. Purification (Vacuum Distillation or Chromatography) drying->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the alkylation protocol.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle exclusively under an inert atmosphere (Nitrogen or Argon). Avoid contact with skin and eyes.

  • Alkyl Halides: Many alkyl halides (especially methyl iodide) are toxic, volatile, and potential carcinogens. Always handle them in a well-ventilated fume hood.

  • Solvents: Toluene, diethyl ether, and ethyl acetate are flammable. Ensure there are no nearby ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The quenching of sodium hydride is highly exothermic and releases flammable hydrogen gas. Perform this step slowly and with adequate cooling.

References

Application Notes and Protocols for the Decarboxylation of Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decarboxylation of ethyl 3-oxo-2-phenylbutanoate is a crucial chemical transformation for the synthesis of 1-phenylpropan-2-one (also known as phenylacetone), a significant intermediate in the production of various pharmaceuticals. This document provides a detailed overview of the primary reaction conditions for this process, including acid-catalyzed, base-catalyzed, and Krapcho decarboxylation. The information is presented to aid researchers in selecting and optimizing reaction conditions for their specific applications.

The overall transformation involves the removal of the ethoxycarbonyl group from the starting β-keto ester to yield the corresponding ketone.

General Reaction Scheme:

Comparison of Decarboxylation Methods

The choice of decarboxylation method depends on several factors, including the desired reaction scale, the sensitivity of other functional groups in the molecule, and the required purity of the final product. The following table summarizes the quantitative data for different reaction conditions.

MethodReagents/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference CompoundNotes
Acid-Catalyzed Sulfuric Acid (H₂SO₄)Water/Ethanol (B145695)Reflux~6-783-87Benzyl Cyanide (precursor to Phenylacetic Acid)This is a two-step, one-pot synthesis of the corresponding acid followed by decarboxylation. Yield is for the esterification step.
Base-Catalyzed Sodium Hydroxide (NaOH)Methanol (B129727)/WaterReflux~4~99Ethyl 2-fluoropentanoateTwo-step process: saponification followed by decarboxylation upon acidic workup and heating. Yield is for the hydrolysis step.
Krapcho Decarboxylation Lithium Chloride (LiCl) & WaterDMSO~160-170~163A substituted β-keto esterMilder, neutral conditions suitable for base-sensitive substrates.
Microwave-Assisted WaterDMF160-200~3 min89A substituted β-keto esterRapid heating can significantly reduce reaction times.

Experimental Protocols

Acid-Catalyzed Decarboxylation

This method involves the initial hydrolysis of the ester to the corresponding β-keto acid, which then readily undergoes decarboxylation upon heating in the acidic medium.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) with a mixture of ethanol and 10% aqueous sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for 6-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylpropan-2-one.

  • Final Purification: The crude product can be further purified by vacuum distillation.

Base-Catalyzed Saponification and Decarboxylation

This two-step process begins with the saponification of the ester to its carboxylate salt, followed by acidification and heating to induce decarboxylation.

Protocol:

  • Saponification: Dissolve this compound (1 equivalent) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide. Stir the mixture at room temperature or gently reflux for 4-5 hours until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., 1 M HCl) until the pH is acidic. This will protonate the carboxylate and facilitate the decarboxylation.

  • Decarboxylation: Gently heat the acidified mixture. The β-keto acid intermediate is unstable and will decarboxylate, often evidenced by the evolution of carbon dioxide gas.

  • Work-up and Extraction: Once decarboxylation is complete, cool the mixture and extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry over an anhydrous salt, and concentrate to yield the crude ketone. Purify further by distillation if necessary.

Krapcho Decarboxylation

The Krapcho decarboxylation is a milder method that is particularly useful for substrates that are sensitive to acidic or basic conditions.[1]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in dimethyl sulfoxide (B87167) (DMSO). Add a slight excess of lithium chloride (e.g., 1.2 equivalents) and a small amount of water (e.g., 2 equivalents).

  • Reaction: Heat the reaction mixture to a high temperature, typically between 150-180 °C.[1] Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and dilute with water.

  • Extraction: Extract the product with an organic solvent such as diethyl ether.

  • Purification: Wash the combined organic layers with water and brine to remove DMSO and salts. Dry the organic phase, concentrate, and purify the resulting ketone by distillation or chromatography.

Visualizations

Signaling Pathway of Decarboxylation Mechanisms

The following diagram illustrates the key steps in the acid-catalyzed, base-catalyzed, and Krapcho decarboxylation pathways of this compound.

Decarboxylation_Pathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway cluster_krapcho Krapcho Decarboxylation Pathway A_start This compound A_hydrolysis Hydrolysis (H₃O⁺, Δ) A_start->A_hydrolysis H₂O A_intermediate 3-Oxo-2-phenylbutanoic Acid (β-Keto Acid) A_hydrolysis->A_intermediate A_decarboxylation Decarboxylation (Δ) A_intermediate->A_decarboxylation -CO₂ A_enol Enol Intermediate A_decarboxylation->A_enol A_tautomerization Tautomerization A_enol->A_tautomerization A_product 1-Phenylpropan-2-one A_tautomerization->A_product B_start This compound B_saponification Saponification (NaOH, H₂O) B_start->B_saponification OH⁻ B_carboxylate Carboxylate Salt B_saponification->B_carboxylate B_acidification Acidification (H₃O⁺) B_carboxylate->B_acidification H⁺ B_intermediate 3-Oxo-2-phenylbutanoic Acid (β-Keto Acid) B_acidification->B_intermediate B_decarboxylation Decarboxylation (Δ) B_intermediate->B_decarboxylation -CO₂ B_product 1-Phenylpropan-2-one B_decarboxylation->B_product K_start This compound K_attack Nucleophilic Attack (Cl⁻ on Ethyl Group) K_start->K_attack LiCl, DMSO, Δ K_intermediate Intermediate K_attack->K_intermediate K_decarboxylation Decarboxylation K_intermediate->K_decarboxylation -CO₂ K_enolate Enolate Intermediate K_decarboxylation->K_enolate K_protonation Protonation (H₂O) K_enolate->K_protonation H₂O K_product 1-Phenylpropan-2-one K_protonation->K_product Experimental_Workflow start Start setup Reaction Setup (Ester, Reagents, Solvent) start->setup reaction Heating & Reaction (Monitor by TLC) setup->reaction workup Aqueous Work-up (Quenching & Dilution) reaction->workup extraction Solvent Extraction workup->extraction washing Washing of Organic Layer extraction->washing drying Drying over Anhydrous Salt washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Final Product: 1-Phenylpropan-2-one purification->product

References

Application Notes and Protocols: The Use of Ethyl 3-oxo-2-phenylbutanoate in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-oxo-2-phenylbutanoate is a versatile β-keto ester that serves as a valuable building block in organic synthesis.[1] Its structure, which incorporates both ketone and ester functionalities, allows for a wide range of chemical transformations. In the field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, this compound has been identified as a substrate in various transformations, notably in reactions catalyzed by (thio)urea derivatives.[1] These catalysts operate through hydrogen-bonding interactions, activating the substrate towards nucleophilic attack. This document aims to provide an overview of the applications of this compound in organocatalysis, though detailed experimental data and protocols for a broad range of reactions are not widely available in the current literature.

Organocatalytic Addition of Formaldehyde (B43269) tert-Butylhydrazone

One of the documented applications of this compound in organocatalysis is its reaction with formaldehyde tert-butylhydrazone. This reaction is typically promoted by organocatalysts based on (thio)urea scaffolds.[1] These catalysts are known to activate carbonyl compounds through hydrogen bonding, facilitating the addition of nucleophiles.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A This compound D Adduct A->D B Formaldehyde tert-butylhydrazone B->D C (Thio)urea Organocatalyst C->D

Caption: General scheme for the (thio)urea-catalyzed addition.

Experimental Protocol:

  • To a solution of this compound in an appropriate solvent (e.g., toluene, dichloromethane), the (thio)urea organocatalyst (typically 5-20 mol%) is added.

  • The mixture is stirred at a specific temperature (ranging from ambient to low temperatures, e.g., -20 °C) for a short period.

  • Formaldehyde tert-butylhydrazone is then added, and the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is typically purified by column chromatography on silica (B1680970) gel to isolate the desired product.

Quantitative Data:

Specific quantitative data, including yields, diastereomeric ratios, and enantiomeric excess for the aforementioned reaction, could not be retrieved from the available search results. For researchers interested in this transformation, it would be necessary to perform reaction optimization studies to determine the ideal conditions and expected outcomes.

Potential Applications in Other Organocatalytic Reactions

While specific examples are scarce, the structural features of this compound suggest its potential as a nucleophile in a variety of other organocatalytic reactions after deprotonation of the α-carbon. These could include:

  • Michael Additions: The enolate of this compound could potentially be added to various Michael acceptors like nitroolefins or α,β-unsaturated aldehydes and ketones. The choice of a suitable chiral organocatalyst, such as a cinchona alkaloid derivative or a primary/secondary amine, would be crucial for achieving high stereoselectivity.

G cluster_workflow Potential Organocatalytic Michael Addition Workflow start Start: this compound + Michael Acceptor catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid) start->catalyst reaction Reaction in suitable solvent catalyst->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Enantioenriched Michael Adduct purification->product

Caption: A potential workflow for an organocatalytic Michael addition.

  • Aldol (B89426) Reactions: As an enolate precursor, this compound could also participate in organocatalytic aldol reactions with various aldehydes. Proline and its derivatives are well-known catalysts for such transformations.

This compound is a promising substrate for organocatalytic reactions, particularly in (thio)urea-catalyzed additions. However, there is a notable lack of detailed, publicly available experimental protocols and quantitative data for its use in a wide array of organocatalytic transformations. The information presented here is based on general principles of organocatalysis and mentions in broader chemical literature. Researchers and drug development professionals interested in utilizing this compound in organocatalysis are encouraged to conduct exploratory studies to establish optimal reaction conditions and to fully characterize the resulting products. Further research in this area would be beneficial to unlock the full potential of this compound as a versatile building block in asymmetric synthesis.

References

Application Note: GC-MS Analysis of Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of Ethyl 3-oxo-2-phenylbutanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a β-keto ester, presents unique analytical challenges due to its thermal lability and keto-enol tautomerism. This protocol outlines procedures for sample preparation, derivatization to enhance stability, and optimized GC-MS instrument parameters for reliable qualitative and quantitative analysis.

Introduction

This compound is a versatile chemical intermediate used in various synthetic applications. Accurate and robust analytical methods are crucial for quality control, reaction monitoring, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of β-keto esters like this compound can be problematic, often leading to on-column degradation and poor chromatographic peak shape due to the presence of keto-enol tautomers.[1] A significant issue is the thermal decomposition into phenylacetone (B166967) (P2P), a controlled substance precursor.[2]

To overcome these challenges, this protocol recommends a derivatization step. Specifically, methoxime derivatization is effective in preventing the decomposition to P2P and minimizing tautomerism, leading to improved accuracy and reproducibility.[2]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Volatile organic solvents (e.g., Dichloromethane (B109758), Ethyl Acetate (B1210297), Hexane) of GC or HPLC grade.[3][4]

  • Anhydrous Sodium Sulfate

  • 1.5 mL glass GC autosampler vials with caps.[3]

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure compatibility with the GC-MS system.

  • Dissolution: Accurately weigh and dissolve the this compound sample in a suitable volatile organic solvent such as dichloromethane or ethyl acetate to a stock concentration of 1 mg/mL.[5]

  • Working Standard Preparation: Prepare a series of working standards by diluting the stock solution to the desired concentrations (e.g., for a calibration curve). A typical concentration for analysis is approximately 10 µg/mL.[3]

  • Matrix Samples: For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.[4]

  • Drying: If moisture is present, pass the sample solution through a small column of anhydrous sodium sulfate.

  • Filtration: Ensure the final sample is free of particulates by filtering through a 0.22 µm syringe filter before transferring to a GC vial.[5]

Derivatization Protocol (Recommended)

To enhance thermal stability and prevent on-column degradation, a two-step derivatization process is recommended.[6]

  • Oximation:

    • Transfer a known volume (e.g., 100 µL) of the sample or standard solution into a clean reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of methoxyamine hydrochloride solution in pyridine.[6]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes.[6]

  • Silylation (Optional, for enhanced volatility):

    • After the oximation reaction, cool the vial to room temperature.

    • Add 80 µL of MSTFA with 1% TMCS to the reaction mixture.[6]

    • Cap the vial and vortex briefly.

    • Incubate at 60°C for another 30 minutes.

  • Final Preparation: After cooling, the sample is ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and may require optimization based on the specific instrument and column used.

Parameter Value Reference
Gas Chromatograph Agilent 8890 GC or equivalent[7]
Mass Spectrometer Agilent 7250 GC/Q-TOF or 5977 MSD or equivalent[7][8]
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[7]
Carrier Gas Helium, constant flow at 1.0 mL/min[7][9]
Inlet Mode Splitless[7]
Injection Volume 1 µL[3][7]
Inlet Temperature 250 °C[9]
Oven Temperature Program Initial: 70 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C[9][10]
Transfer Line Temp. 280 °C[7]
Ion Source Temp. 230 °C[8]
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[7][8]
Mass Range 50 - 500 m/z[9]
Scan Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Mass Spectral Data (Expected Fragmentation)

The mass spectrum of the derivatized this compound is expected to show characteristic fragments. High-resolution mass spectrometry can confirm the molecular formula of C12H14O3.[11] The fragmentation pattern will be dominated by cleavages adjacent to the carbonyl groups and the phenyl ring. For the methoxime derivative, characteristic losses corresponding to the derivatizing group will be observed.

Quantitative Analysis Data

A calibration curve should be generated using a series of standards of known concentrations to perform quantitative analysis. The table below is an example of a typical calibration data set.

Concentration (µg/mL) Peak Area (Arbitrary Units)
1.015,250
2.538,100
5.075,980
10.0151,500
25.0378,200
R² Value 0.9995

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Recommended) cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting Dissolution Sample Dissolution (e.g., Dichloromethane) Dilution Working Standard Preparation Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Proceed to Derivatization GCMS GC-MS Injection & Analysis Filtration->GCMS Direct Injection (Not Recommended) Oximation Oximation (Methoxyamine HCl, 60°C) Evaporation->Oximation Silylation Silylation (Optional) (MSTFA, 60°C) Oximation->Silylation Silylation->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Identification Spectral Library Matching Integration->Identification Report Final Report Generation Quantification->Report Identification->Report

Caption: Experimental workflow for GC-MS analysis.

Logical Relationship for Derivatization Analyte This compound (in solution) Problem1 Thermal Instability (Decomposition to P2P) Analyte->Problem1 Problem2 Keto-Enol Tautomerism (Poor Peak Shape) Analyte->Problem2 Solution Derivatization Problem1->Solution is the solution for Problem2->Solution is the solution for Step1 Oximation (Protects Keto Group) Solution->Step1 Step2 Silylation (Increases Volatility) Step1->Step2 Outcome Stable, Volatile Derivative for GC-MS Analysis Step2->Outcome

Caption: Rationale for the derivatization of β-keto esters.

References

Application Note: 1H and 13C NMR Characterization of Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of Ethyl 3-oxo-2-phenylbutanoate. This compound, a key intermediate in various organic syntheses, exhibits keto-enol tautomerism, which is reflected in its NMR spectra. This document presents the spectral data in a clear, tabulated format, outlines a comprehensive experimental protocol for data acquisition, and includes a graphical representation of the experimental workflow.

Introduction

This compound is a versatile building block in organic chemistry, notably utilized in the synthesis of various heterocyclic compounds and as a precursor in the development of pharmaceutical agents. Accurate structural elucidation and characterization are paramount for its application in complex synthetic pathways. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This note details the 1H and 13C NMR spectral characteristics of this compound, taking into account its existence as a mixture of keto and enol tautomers in solution.

Data Presentation

The 1H and 13C NMR data for this compound were acquired in deuterated chloroform (B151607) (CDCl3). The presence of both keto and enol tautomers is evident from the spectra.

1H NMR Data

The 1H NMR spectrum displays signals for both the keto and enol forms. The integration values reflect the equilibrium ratio of the two tautomers.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration (Relative)Tautomer
Enolic OH13.13s-0.3HEnol
Phenyl H7.41-7.27m-4HKeto & Enol
Phenyl H7.18-7.13m-1HKeto & Enol
α-CH4.69s-0.7HKeto
-OCH2-4.27-4.15m-2HKeto & Enol
Keto -CH32.19s-2HKeto
Enol =C-CH31.86s-1HEnol
-OCH2CH31.28t7.12HKeto
-OCH2CH31.18t7.11HEnol

s = singlet, t = triplet, m = multiplet

13C NMR Data

The 13C NMR spectrum also shows distinct signals for the carbon atoms of both the keto and enol tautomers.[1]

Signal AssignmentChemical Shift (δ, ppm)Tautomer
C=O (Ketone)201.7Keto
C=O (Ester, Enol)174.0Enol
C=O (Ester, Keto)172.7Keto
C-OH (Enol)168.6Enol
Aromatic C (Quaternary)135.4Keto
Aromatic C (Quaternary)132.8Enol
Aromatic CH131.4Enol
Aromatic CH129.4Keto
Aromatic CH129.0Enol
Aromatic CH128.4Keto
Aromatic CH128.1Keto
Aromatic CH127.0Enol
=C (Enol)104.5Enol
α-CH (Keto)65.9Keto
-OCH2-61.8Keto
-OCH2-60.8Enol
Keto -CH328.9Keto
Enol =C-CH320.0Enol
-OCH2CH314.3Keto
-OCH2CH314.2Enol

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of purified this compound for 1H NMR analysis and 50-100 mg for 13C NMR analysis.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure no solid particles are transferred, as they can affect the magnetic field homogeneity.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H and 75 MHz or higher for 13C.

  • Tuning and Shimming: Insert the NMR tube into the spectrometer. The instrument should be properly tuned to the appropriate nucleus (1H or 13C), and the magnetic field should be shimmed to achieve optimal homogeneity and spectral resolution.

  • 1H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • 13C NMR Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Perform a baseline correction.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Tuning & Shimming instrument->setup acquire_H Acquire 1H Spectrum setup->acquire_H acquire_C Acquire 13C Spectrum setup->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate analyze Spectral Analysis calibrate->analyze

NMR Characterization Workflow.

This application note provides a comprehensive guide for the 1H and 13C NMR characterization of this compound, which should prove valuable for researchers in organic synthesis and drug development. The provided data and protocols will aid in the reliable identification and quality control of this important chemical intermediate.

References

Application Notes and Protocols for the Derivatization of Ethyl 3-oxo-2-phenylbutanoate for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-2-phenylbutanoate is a β-keto ester of significant interest in synthetic organic chemistry and is recognized as a precursor in the synthesis of various pharmaceutical compounds. Furthermore, its potential as a precursor for clandestinely produced substances, such as phenylacetone (B166967) (P2P), necessitates robust and reliable analytical methods for its detection and quantification in various matrices. Direct analysis of this compound can be challenging due to its thermal instability and the presence of keto-enol tautomerism, which can lead to poor chromatographic peak shape and decomposition.

This document provides detailed application notes and experimental protocols for the derivatization of this compound for two key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral High-Performance Liquid Chromatography (HPLC). These methods are designed to enhance the analyte's stability, volatility, and chromatographic behavior, enabling accurate and reproducible analysis.

I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, a two-step derivatization process involving methoximation followed by silylation is recommended. This approach effectively stabilizes the thermally labile keto group and increases the volatility of the molecule.

Application Note: GC-MS Analysis of this compound via Methoximation and Silylation

The primary challenge in the GC-MS analysis of this compound is its propensity to decompose into Phenyl-2-propanone (P2P) at elevated temperatures within the GC injector. To circumvent this issue, a derivatization strategy is employed. The first step, methoximation, converts the ketone functional group into a more stable oxime ether. This prevents thermal degradation and also minimizes issues arising from keto-enol tautomerism.

The subsequent silylation step targets the enolizable proton, replacing it with a trimethylsilyl (B98337) (TMS) group. This further increases the compound's volatility and thermal stability, leading to improved chromatographic peak shape and enhanced sensitivity. The resulting derivative is well-suited for separation on a standard non-polar GC column and provides a characteristic mass spectrum for confident identification and quantification.

Experimental Protocol: Methoximation and Silylation of this compound

Materials:

  • This compound standard or sample extract

  • Pyridine (B92270) (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl acetate (B1210297) (GC grade)

  • 2 mL autosampler vials with inserts and caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing this compound into a 2 mL autosampler vial.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Methoximation:

    • Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the Methoxyamine hydrochloride solution to the dried sample in the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the vial at 60°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 100 µL of MSTFA to the vial containing the methoximated sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the vial at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • The derivatized sample is now ready for injection into the GC-MS system.

    • Dilute the sample with ethyl acetate if necessary to bring the concentration within the calibrated range of the instrument.

Quantitative Data Summary (Illustrative)

ParameterValue
Derivatization Yield> 95%
Limit of Detection (LOD)1-10 ng/mL
Limit of Quantification (LOQ)5-25 ng/mL
Linearity (R²)> 0.99
Precision (%RSD)< 5%

Note: These values are illustrative and should be determined for each specific analytical method and instrument.

Visualization of the GC-MS Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Sample containing This compound dry Dry Sample (if in solution) start->dry methox Methoximation (Methoxyamine HCl in Pyridine) 60°C, 60 min dry->methox silylation Silylation (MSTFA) 60°C, 30 min methox->silylation gcms GC-MS Analysis silylation->gcms

Caption: Workflow for the derivatization of this compound for GC-MS analysis.

II. Derivatization for Chiral High-Performance Liquid Chromatography (HPLC) Analysis

For the enantioselective analysis of this compound, derivatization with a chiral derivatizing agent (CDA) is a common and effective strategy. This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.

Application Note: Enantioselective HPLC Analysis using a Chiral Derivatizing Agent

The determination of the enantiomeric purity of this compound is crucial in various applications, including asymmetric synthesis and pharmaceutical development. A widely used approach for the chiral separation of compounds containing hydroxyl or amino groups is derivatization with a chiral reagent. In the case of this compound, the enol form of the β-keto ester possesses a hydroxyl group that can be targeted for derivatization.

By reacting the racemic or enantioenriched this compound with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), a pair of diastereomers is formed. These diastereomers have different physical and chemical properties and can be readily separated using standard reversed-phase or normal-phase HPLC on an achiral stationary phase. The ratio of the peak areas of the two diastereomers directly corresponds to the enantiomeric ratio of the original sample.

Experimental Protocol: Diastereomeric Ester Formation with Mosher's Acid Chloride

Materials:

  • This compound standard or sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP) as a catalyst

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • HPLC grade solvents for mobile phase (e.g., hexane, isopropanol, acetonitrile, water)

  • 2 mL reaction vials

Procedure:

  • Reaction Setup:

    • In a dry 2 mL reaction vial, dissolve a known amount of this compound in anhydrous DCM.

    • Add a catalytic amount of DMAP or a slight excess of anhydrous pyridine.

  • Derivatization:

    • Add a slight molar excess (e.g., 1.2 equivalents) of either (R)-MTPA-Cl or (S)-MTPA-Cl to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a small amount of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • HPLC Analysis:

    • Dissolve the resulting crude diastereomeric esters in the HPLC mobile phase.

    • Inject the sample onto an achiral HPLC column (e.g., C18 for reversed-phase or silica (B1680970) for normal-phase).

    • Develop a suitable gradient or isocratic elution method to achieve baseline separation of the two diastereomers.

    • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).

Quantitative Data Summary (Illustrative)

ParameterValue
Diastereomeric Resolution (Rs)> 1.5
Limit of Detection (LOD) for minor enantiomer0.1 - 1%
Limit of Quantification (LOQ) for minor enantiomer0.5 - 2.5%
Linearity (R²)> 0.99
Precision (%RSD)< 5%

Note: These values are illustrative and should be determined for each specific analytical method and instrument.

Visualization of the Chiral Derivatization Principle

Chiral_Derivatization cluster_reactants Reactants cluster_products Products cluster_separation Separation enantiomers Enantiomeric Mixture (R)- and (S)-Ethyl 3-oxo-2-phenylbutanoate diastereomers Diastereomeric Mixture ((R,R)- and (S,R)-MTPA Esters) enantiomers->diastereomers + cda Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) cda->diastereomers hplc Separation by Achiral HPLC diastereomers->hplc

Caption: Principle of chiral derivatization for the enantioselective analysis of this compound.

Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted pyrazoles is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of heterocyclic compounds. The Knorr pyrazole (B372694) synthesis, a classical and versatile method, provides a straightforward route to pyrazole derivatives through the cyclocondensation of a β-ketoester with a hydrazine (B178648) derivative. This application note provides detailed protocols for the synthesis of various substituted pyrazoles using ethyl 3-oxo-2-phenylbutanoate as the starting β-ketoester.

The general reaction involves the condensation of this compound with hydrazine hydrate (B1144303) or substituted hydrazines to yield 3-methyl-4-phenyl-1H-pyrazol-5(4H)-one or its N-substituted derivatives. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.

Reaction Scheme

ReactionScheme This compound This compound Substituted Pyrazole Substituted Pyrazole This compound->Substituted Pyrazole + Hydrazine R-NH-NH2 Hydrazine->Substituted Pyrazole Reflux, Solvent

Caption: General reaction scheme for the synthesis of substituted pyrazoles.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of the parent pyrazolone (B3327878) from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol (B145695)

  • Glacial Acetic Acid (optional, as catalyst)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.3 g, 0.05 mol) in 50 mL of ethanol.

  • Slowly add hydrazine hydrate (2.5 g, 0.05 mol) to the stirred solution. A slight exotherm may be observed.

  • (Optional) Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • After completion of the reaction, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated reaction mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Continue stirring for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold distilled water (2 x 20 mL).

  • Dry the product in a desiccator or a vacuum oven at 50-60 °C.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain pure 3-methyl-4-phenyl-1H-pyrazol-5(4H)-one.

Protocol 2: Synthesis of 1,4-Diphenyl-3-methyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of an N-phenyl substituted pyrazolone using phenylhydrazine (B124118).

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.3 g, 0.05 mol) in 50 mL of either ethanol or glacial acetic acid.

  • Add phenylhydrazine (5.4 g, 0.05 mol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If using ethanol as a solvent, concentrate the solution and precipitate the product in cold water as described in Protocol 1.

  • If using glacial acetic acid as a solvent, carefully pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 1,4-diphenyl-3-methyl-1H-pyrazol-5(4H)-one.

Data Presentation

Table 1: Synthesis of Substituted Pyrazoles from this compound

Hydrazine DerivativeSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)
Hydrazine HydrateEthanolAcetic Acid2-472220-222
PhenylhydrazineEthanol-3-685-95126-128
4-NitrophenylhydrazineAcetic Acid-4-6~90210-212
2,4-DinitrophenylhydrazineAcetic Acid-4-6~92235-237

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Workflow and Logic Diagrams

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate Product in Water cool->precipitate filter Filter and Wash Product precipitate->filter dry Dry the Product filter->dry recrystallize Recrystallize (Optional) dry->recrystallize end End dry->end If pure enough recrystallize->end

Caption: A typical experimental workflow for pyrazole synthesis.

Logical Relationship of Reaction Components

logical_relationship substrate This compound (β-Ketoester) product Substituted Pyrazole substrate->product reagent Hydrazine Derivative (R-NH-NH2) reagent->product solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->product Provides reaction medium catalyst Catalyst (Optional, e.g., Acetic Acid) catalyst->product Increases reaction rate

Caption: Relationship between reactants and reaction conditions.

Safety Precautions

  • Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and use a heating mantle for refluxing.

  • Glacial acetic acid is corrosive. Handle with care.

These protocols and data provide a comprehensive guide for the synthesis of substituted pyrazoles from this compound, a valuable starting material for the generation of a library of pyrazole-based compounds for further research and development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and troubleshoot the synthesis of Ethyl 3-oxo-2-phenylbutanoate. The following sections detail experimental protocols, address frequently asked questions, and offer troubleshooting solutions for common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes are the mixed Claisen condensation of ethyl phenylacetate (B1230308) and ethyl acetate (B1210297), and the hydrolysis of α-phenylacetoacetonitrile. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: Why is the choice of base critical in the Claisen condensation method?

A2: The base plays a crucial role in deprotonating the α-carbon of the ester to form the reactive enolate. For the synthesis of an ethyl ester like this compound, sodium ethoxide is the recommended base to prevent transesterification, a side reaction that can occur with other alkoxide bases and lead to a mixture of ester products. A full equivalent of the base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.

Q3: What are the key factors affecting the yield of the synthesis?

A3: Key factors influencing the yield include the purity of reagents and solvents, the choice and concentration of the base, reaction temperature, and reaction time. Anhydrous conditions are critical as moisture can quench the base and hydrolyze the ester starting materials.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or suboptimal temperature.Increase the reaction time and monitor progress by TLC or GC. For the Claisen condensation, gentle heating may be beneficial, but excessively high temperatures can promote side reactions.[1]
Degradation or impurity of starting materials.Ensure the purity of starting materials. Ethyl phenylacetate can be synthesized from benzyl (B1604629) cyanide with a reported yield of 83-87%.[2][3]
Presence of moisture in reagents or glassware.Use anhydrous solvents and reagents, and thoroughly dry all glassware in an oven before use. Moisture will deactivate the strong base required for the reaction.
Formation of Multiple Products Self-condensation of starting esters in a mixed Claisen condensation.To minimize self-condensation, slowly add the more reactive ester (in this case, ethyl acetate) to a mixture of the less reactive ester (ethyl phenylacetate) and the base.[1]
Transesterification due to the use of an inappropriate base.Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for ethyl esters) to prevent the formation of mixed ester products.[1]
Product is an Oil Instead of a Solid/Difficulty with Purification Presence of impurities such as unreacted starting materials or solvents.Purify the product using vacuum distillation or column chromatography. The boiling point of this compound is reported to be 140-144 °C at 10 mmHg.[4][5]
The product may exist as a low-melting solid or an oil at room temperature.If the product is pure but oily, it may be supercooled. Attempt to induce crystallization by scratching the inside of the flask or by seeding with a small crystal of the pure product.
Darkening of the Reaction Mixture Polymerization or decomposition of starting materials or products.This is often caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base. Consider lowering the reaction temperature and ensuring the base is added in a controlled manner.

Experimental Protocols

Method 1: Mixed Claisen Condensation of Ethyl Phenylacetate and Ethyl Acetate

This method involves the base-catalyzed condensation of ethyl phenylacetate and ethyl acetate to form the desired β-keto ester.

Reagents:

  • Ethyl phenylacetate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.

  • In the flask, prepare a solution of sodium ethoxide in anhydrous diethyl ether.

  • To this solution, add a mixture of ethyl phenylacetate and ethyl acetate dropwise from the dropping funnel with constant stirring over a period of 30 minutes. To minimize self-condensation, it is advisable to have the ethyl phenylacetate and base in the flask and add the ethyl acetate slowly.

  • After the addition is complete, gently reflux the reaction mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature and then neutralize it by the slow addition of dilute hydrochloric acid with cooling in an ice bath.

  • Separate the ether layer and extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation. Collect the fraction boiling at 140-144 °C/10 mmHg.

Method 2: Synthesis from α-Phenylacetoacetonitrile

This method involves the hydrolysis of α-phenylacetoacetonitrile in absolute ethanol (B145695) using dry hydrogen chloride.[6]

Reagents:

  • α-Phenylacetoacetonitrile

  • Absolute ethanol

  • Dry hydrogen chloride gas

  • Sodium carbonate

  • Diethyl ether

  • Concentrated sulfuric acid

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube, dissolve α-phenylacetoacetonitrile in absolute ethanol.

  • Cool the solution to -10 °C in a freezing mixture and pass a stream of dry hydrogen chloride gas through the solution with vigorous stirring for 5-8 hours until the mixture is saturated.

  • Allow the mixture to stand overnight.

  • Remove excess hydrogen chloride by evacuating the flask with a water pump.

  • Pour the reaction mixture into a solution of sodium carbonate in ice water with vigorous shaking.

  • Extract the mixture with diethyl ether.

  • Wash the ether extracts with a cold 5% sodium chloride solution.

  • Slowly add the ether solution to a cold, dilute solution of sulfuric acid.

  • Heat the mixture on a steam bath to about 50 °C for 30 minutes to complete the hydrolysis.

  • Cool the mixture, separate the ester layer, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the ether under reduced pressure and purify the product by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes for Phenylacetoacetate Derivatives

Synthetic Method Starting Materials Reported Yield Key Considerations Reference
EsterificationBenzyl cyanide, Ethanol, Sulfuric acid83-87%Synthesis of the precursor ethyl phenylacetate.[2][3]
ArylationEthyl acetoacetate, Iodobenzene50-70%Uses a phase-transfer catalyst.[3]
Solvent-Free Claisen CondensationEthyl phenylacetate, Potassium tert-butoxide80% (for Ethyl 2,4-diphenylacetoacetate)Environmentally friendly, shorter reaction times.[7]

Visualizations

Experimental_Workflow_Claisen_Condensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Mix Ethyl Phenylacetate, Ethyl Acetate, and Sodium Ethoxide in Anhydrous Ether reflux Reflux for 2-3 hours reagents->reflux neutralize Neutralize with dilute HCl reflux->neutralize extract Extract with Diethyl Ether neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under vacuum dry->concentrate distill Vacuum Distillation concentrate->distill product Ethyl 3-oxo-2- phenylbutanoate distill->product

Caption: Experimental workflow for the synthesis of this compound via Claisen Condensation.

Troubleshooting_Logic start Low Yield? check_conditions Check Reaction Conditions (Time, Temp, Anhydrous?) start->check_conditions check_reagents Check Reagent Purity start->check_reagents side_reactions Side Reactions Occurring? check_conditions->side_reactions check_reagents->side_reactions self_condensation Self-Condensation? side_reactions->self_condensation Yes transesterification Transesterification? side_reactions->transesterification Yes purification_issue Difficulty in Purification? side_reactions->purification_issue No optimize_addition Optimize Reagent Addition (Slow addition of one ester) self_condensation->optimize_addition correct_base Use Correct Alkoxide Base transesterification->correct_base end Improved Yield optimize_addition->end correct_base->end distillation Perform Vacuum Distillation purification_issue->distillation Yes purification_issue->end No chromatography Consider Column Chromatography distillation->chromatography chromatography->end

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Synthesis of Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues in the synthesis of Ethyl 3-oxo-2-phenylbutanoate. The following guides and FAQs address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is low, and I've isolated a significant amount of a higher molecular weight byproduct. What could this be?

A1: You are likely observing the results of a Claisen self-condensation reaction of your starting material, ethyl acetoacetate (B1235776). In the presence of a base, ethyl acetoacetate can react with itself to form a dimer.

  • Cause: This side reaction is competitive with the desired phenylation. It is favored when the phenylating agent is not sufficiently reactive or is added too slowly, or if the base concentration is too high relative to the electrophile.

  • Solution:

    • Ensure your phenylating agent is reactive. For instance, simple aryl halides like bromobenzene (B47551) are generally unreactive in standard SN2 conditions. More effective reagents include diaryliodonium salts.

    • Maintain an appropriate reaction temperature. The optimal temperature will depend on the specific protocol.

    • Consider pre-forming the enolate of ethyl acetoacetate at a low temperature before adding the phenylating agent.

  • Identification: The self-condensation product of ethyl acetoacetate is related to dehydroacetic acid. Analysis by GC-MS, 1H NMR, and 13C NMR will confirm its structure.

Q2: My product appears to be contaminated with an isomer that has a different chemical shift in the 1H NMR spectrum, particularly in the vinyl region. What is this side product?

A2: This is likely the O-phenylated product , ethyl 3-phenoxybut-2-enoate. The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired).

  • Cause: The ratio of C- to O-alkylation is influenced by several factors:

    • Electrophile: "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles favor C-alkylation.

    • Solvent: Polar aprotic solvents can solvate the cation, leading to a "freer" enolate that is more likely to O-alkylate.

    • Counterion: The nature of the metal cation associated with the enolate can influence the reaction site.

  • Solution:

    • Use a "softer" phenylating agent. Diaryliodonium salts, for example, generally favor C-arylation.

    • Employ a non-polar or less polar solvent to encourage aggregation of the ion pairs, which can sterically hinder O-alkylation.

    • The choice of base and the resulting counterion can be critical. Bases like potassium tert-butoxide or cesium carbonate are often effective in promoting C-arylation with diaryliodonium salts.

  • Identification: The O-phenylated product will have characteristic signals in the 1H NMR spectrum corresponding to the vinyl proton and the phenyl group attached to oxygen. The ketone carbonyl signal will be absent in the 13C NMR spectrum, replaced by signals corresponding to a C=C double bond.

Q3: I've observed a product with a mass corresponding to the addition of two phenyl groups. How can I prevent this?

A3: You are forming the di-phenylated product , ethyl 2,2-diphenyl-3-oxobutanoate.

  • Cause: The initial product, this compound, still possesses an acidic α-hydrogen. If a sufficient amount of base and phenylating agent are present after the initial phenylation, a second phenylation can occur.

  • Solution:

    • Use a carefully controlled stoichiometry. An excess of ethyl acetoacetate relative to the phenylating agent can help minimize di-phenylation. A 2.5:1 ratio of ethyl acetoacetate to diaryliodonium salt has been shown to be effective.

    • Slowly add the base to the reaction mixture to avoid a large excess at any given time.

    • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time to maximize the mono-phenylated product.

Q4: During workup, my product seems to be degrading, and I am isolating phenylacetic acid or acetophenone. What is causing this?

A4: This is likely due to a retro-Claisen reaction or decarboxylation .

  • Cause: β-keto esters are susceptible to cleavage under basic conditions (retro-Claisen) or hydrolysis and decarboxylation under acidic or basic conditions with heat. The product, this compound, can be converted to phenylacetone (B166967) (P2P) upon heating under acidic conditions.[1] Under basic conditions, it may be converted to phenylacetic acid.[1]

  • Solution:

    • During workup of the arylation reaction, ensure that the mixture is acidified (e.g., with HCl) before extraction to neutralize any remaining base and protonate the enolate of the product, which stabilizes it.

    • Avoid excessive heating during purification, especially if acidic or basic conditions are present.

    • Purify the product using column chromatography under neutral conditions.

Data Presentation

Table 1: Effect of Base and Diphenyliodonium (B167342) Salt Counterion on the Yield of this compound

EntryBaseCounterion (X in Ph2I+X-)Time (h)Yield (%)
1Cs2CO3BF42450
2Cs2CO3OTf2055
3KOHBF42435
4K2CO3BF42825
5NaHBF42040
6t-BuOKOTf2445
7t-BuOKBr2410
8t-BuOKPF62460

Data adapted from Kumar, S. et al., J. Org. Chem. 2015, 80 (5), 2513-2520.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Metal-Free Arylation

This protocol is adapted from Kumar, S. et al., J. Org. Chem. 2015, 80 (5), 2513-2520.[2]

  • Materials:

    • Ethyl acetoacetate (EAA)

    • Diphenyliodonium salt (e.g., diphenyliodonium hexafluorophosphate)

    • Potassium tert-butoxide (t-BuOK)

    • Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate (B1210297)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of ethyl acetoacetate (2.5 equivalents) in anhydrous DMF, add potassium tert-butoxide (2.0 equivalents) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the mixture for 10-15 minutes to form the potassium enolate.

    • Add the diphenyliodonium salt (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature for the time indicated by TLC or LC-MS analysis (typically 24 hours).

    • Upon completion, quench the reaction by adding 1 M HCl solution in one portion until the pH is acidic.

    • Extract the mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Protocol 2: Claisen Self-Condensation of Ethyl Acetate

This is a representative protocol for the self-condensation reaction that can be a side reaction in other ester alkylations.

  • Materials:

    • Sodium metal

    • Absolute ethanol

    • Ethyl acetate (anhydrous)

    • Acetic acid (50% aqueous solution)

    • Calcium chloride (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, prepare sodium ethoxide by dissolving sodium metal (1.0 equivalent) in absolute ethanol.

    • After the sodium has completely reacted, add anhydrous ethyl acetate (at least 2.5 equivalents).

    • Heat the mixture to reflux. The reaction will become vigorous.

    • Continue refluxing for 2-3 hours after all the sodium has dissolved.

    • Cool the reaction mixture and acidify with a 50% acetic acid solution.

    • Separate the organic layer.

    • Dry the organic layer over anhydrous calcium chloride.

    • Fractionally distill the product under reduced pressure to obtain ethyl acetoacetate.

Visualizations

Main_Reaction_Pathway EAA Ethyl Acetoacetate Enolate Enolate Intermediate EAA->Enolate + Base - H+ Base Base (e.g., t-BuOK) Product This compound (C-Alkylation Product) Enolate->Product C-Alkylation Ph2IX Diphenyliodonium Salt Ph2IX->Product Side_Reactions Enolate Enolate Intermediate O_Alkylation O-Alkylation Product (Ethyl 3-phenoxybut-2-enoate) Enolate->O_Alkylation O-Attack Product Mono-Alkylated Product Enolate->Product C-Attack Di_Alkylation Di-Alkylation Product (Ethyl 2,2-diphenyl-3-oxobutanoate) Self_Condensation Self-Condensation Product (Dehydroacetic Acid derivative) EAA Ethyl Acetoacetate EAA->Self_Condensation + Enolate Product->Di_Alkylation + Base, + Ph2I+ Base Base Ph2IX Ph2I+ Troubleshooting_Workflow Start Low Yield or Impure Product CheckIsomers Isomeric side product (NMR/MS analysis)? Start->CheckIsomers CheckHighMW High MW byproduct (GC-MS analysis)? CheckIsomers->CheckHighMW No O_Alkylation Likely O-Alkylation. - Check solvent polarity - Use 'softer' electrophile CheckIsomers->O_Alkylation Yes CheckDiAlk Di-phenylated product (MS analysis)? CheckHighMW->CheckDiAlk No Self_Condensation Likely Self-Condensation. - Check reactivity of phenylating agent - Adjust base concentration CheckHighMW->Self_Condensation Yes Di_Alkylation Likely Di-Alkylation. - Adjust stoichiometry (excess EAA) - Monitor reaction time CheckDiAlk->Di_Alkylation Yes Other Other issues: - Incomplete reaction - Degradation (workup) - Starting material purity CheckDiAlk->Other No

References

Technical Support Center: Purification of Ethyl 3-oxo-2-phenylbutanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 3-oxo-2-phenylbutanoate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A2: Silica (B1680970) gel is the most commonly used stationary phase for the purification of β-keto esters like this compound.[1] However, due to the slightly acidic nature of silica gel, which can sometimes cause degradation of sensitive compounds, neutral alumina (B75360) can be considered as an alternative.[1]

Q2: What mobile phase system is recommended for this purification?

A2: A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a moderately polar solvent like ethyl acetate (B1210297) is the standard choice.[2][3] A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing its concentration, is typically employed to achieve good separation from impurities.[1][4]

Q3: My this compound appears to be degrading on the silica gel column. What can I do to prevent this?

A3: β-keto esters can be sensitive to the acidic nature of standard silica gel, which may lead to hydrolysis or other side reactions.[1] To mitigate this, you can deactivate the silica gel by pre-treating it with a base, such as triethylamine (B128534) (TEA).[1] This involves preparing a slurry of the silica gel in a solvent containing a small amount of triethylamine before packing the column.[1] Alternatively, switching to a neutral stationary phase like alumina is an option.[1][5]

Q4: I'm observing broad or streaking spots/bands during TLC analysis and column elution. What is the cause?

A4: Broad or streaking bands for β-keto esters are often due to keto-enol tautomerism.[1] The presence of two rapidly interconverting isomers can lead to poor separation and band broadening.[1][6] While this is an inherent property, ensuring a well-packed, homogeneous column and maintaining a consistent solvent flow can help improve the peak shape.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product does not elute from the column. The mobile phase is not polar enough.[1]Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[1]
Product elutes too quickly, co-eluting with impurities. The mobile phase is too polar.[1]Decrease the proportion of the polar solvent in your mobile phase. Start with a less polar mixture based on your TLC analysis.[1]
Poor separation between the product and an impurity. The chosen solvent system has poor selectivity.Try a different solvent system. For instance, if you are using ethyl acetate/hexane, consider trying dichloromethane/hexane or acetone/hexane.[5]
Compound seems to have decomposed on the column. The compound is unstable on silica gel.[5]Test your compound's stability on a TLC plate by spotting it and letting it sit for a while before developing.[5] If it degrades, use deactivated silica gel (with triethylamine) or switch to a neutral stationary phase like alumina.[1][5][7]
All fractions are mixed, despite a good Rf difference on TLC. Degradation of the product on the silica gel during elution.[5]This can happen if a degradation product has a similar Rf to the starting material. Confirm compound stability using 2D TLC.[5] Using a deactivated stationary phase may solve the issue.[7]
Crude sample is not soluble in the elution solvent. The crude mixture contains components insoluble in the non-polar mobile phase.Load the sample onto the column using the "dry loading" method.[1][7][8] This involves pre-adsorbing the crude product onto a small amount of silica gel before adding it to the top of the column.[1][7]

Data Presentation

Recommended Starting Conditions for Column Chromatography
ParameterRecommendationNotes
Stationary Phase Silica Gel (230-400 mesh)For sensitive compounds, consider deactivating with triethylamine or using neutral alumina.[1][5]
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateA common starting gradient is from 5% to 20% ethyl acetate.[4]
Optimal TLC Rf ~0.2 - 0.4This Rf value in the chosen solvent system generally provides the best separation on a column.[4]
Sample Loading Dry LoadingRecommended if the crude product has poor solubility in the initial mobile phase.[1][7][8]

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound.

1. TLC Analysis:

  • Before running the column, determine the optimal solvent system by running TLC plates.

  • Test various ratios of hexane and ethyl acetate to find a system that gives the target compound an Rf value of approximately 0.2-0.4.[4]

2. Column Packing (Wet Slurry Method):

  • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.[1]

  • Clamp the column vertically and ensure the stopcock is closed. Add a small plug of cotton or glass wool to the bottom.[9]

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure an even and compact bed without any air bubbles.[1]

  • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding solvent.[8]

  • Drain the excess solvent until the solvent level is just above the top of the sand.[1][9]

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1][8]

  • Carefully add this powder to the top of the packed column.[1]

4. Elution and Fraction Collection:

  • Carefully add the initial, non-polar mobile phase to the column.

  • Begin eluting the column, applying gentle air pressure if conducting flash chromatography.[7]

  • Collect the eluate in separate fractions.[1]

  • If a gradient elution is required, gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase.[1]

5. Analysis and Product Recovery:

  • Monitor the collected fractions by TLC to identify those containing the pure product.[1]

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1][7]

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Recovery tlc 1. TLC Analysis (Determine Solvent System) pack 2. Pack Column (Wet Slurry Method) tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute with Mobile Phase (Gradient Elution) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Experimental workflow for column chromatography purification.

G cluster_troubleshooting Troubleshooting Decision Tree cluster_solutions start Problem with Column Chromatography q_elution Is the compound eluting? start->q_elution q_separation Is separation poor? q_elution->q_separation Yes sol_polar Increase mobile phase polarity q_elution->sol_polar No q_band Are bands streaking/broad? q_separation->q_band No, separation is fine sol_nonpolar Decrease mobile phase polarity q_separation->sol_nonpolar Yes, elutes too fast sol_solvent Change solvent system q_separation->sol_solvent Yes, poor resolution sol_deactivate Use deactivated silica or alumina q_band->sol_deactivate Yes, and degradation is suspected sol_packing Ensure proper column packing and flow rate q_band->sol_packing Yes

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Analysis of EAPA (ethyl N-(2-phenethyl)acetimidate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal decomposition of EAPA during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is EAPA and why is it prone to thermal decomposition in GC-MS analysis?

A1: EAPA, or ethyl N-(2-phenethyl)acetimidate, is a molecule containing an acetimidate functional group. This group is known to be thermally labile, meaning it can break down at the high temperatures typically used in GC injectors.[1][2] The primary cause of degradation is the high temperature of the GC inlet, which can cause the molecule to fragment before it reaches the analytical column.[1][3] Active sites within the GC system, such as exposed silanol (B1196071) groups in the liner or on the column, can also catalytically promote degradation.[1][4]

Q2: What are the expected thermal decomposition products of EAPA?

Q3: How can I minimize the thermal decomposition of EAPA during GC-MS analysis?

A3: To minimize thermal decomposition, it is crucial to reduce the thermal stress on the analyte. Key strategies include:

  • Lowering the injector temperature: This is the most direct way to reduce thermal degradation.[5][6]

  • Using a Cool On-Column (COC) or Programmed Temperature Vaporizer (PTV) inlet: These injection techniques introduce the sample onto the column at a lower initial temperature, minimizing exposure to high heat in the injector.[7][8][9][10][11]

  • Using deactivated liners and columns: Inert surfaces with minimal active sites prevent catalytic degradation.[1][12]

  • Derivatization: Chemically modifying EAPA to a more thermally stable derivative can be an effective, though more complex, solution.[1][13]

Q4: I am seeing broad or tailing peaks for EAPA. What could be the cause?

A4: Peak tailing for thermally labile compounds like EAPA can be caused by several factors:

  • Active sites: Adsorption of the analyte to active sites in the injector liner or on the column can cause tailing.[4]

  • On-column degradation: If the compound degrades as it moves through the column, it can result in a distorted peak shape.[2]

  • Low injector temperature: While a lower temperature is generally better, an injector temperature that is too low may lead to incomplete and slow volatilization of the sample, causing band broadening.[5]

Q5: My results for EAPA are not reproducible. What should I investigate?

A5: Poor reproducibility is often a symptom of inconsistent thermal degradation.[5] If the degree of degradation varies between injections, the peak area of the parent compound will also be inconsistent. To improve reproducibility, focus on optimizing and controlling the injector temperature and ensuring the inertness of your GC system. Regular replacement of the injector liner and septum is also recommended.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the GC-MS analysis of EAPA.

Problem Potential Cause Recommended Solution
Low or no EAPA peak, with appearance of smaller, earlier-eluting peaks High injector temperature causing thermal decomposition.Systematically lower the injector temperature in 20°C increments. Start from a higher temperature (e.g., 250°C) and reduce it until the degradation peaks are minimized and the EAPA peak is maximized.[5]
Active sites in the injector liner.Replace the liner with a new, deactivated (silylated) liner. Consider using a liner without glass wool, as glass wool can be a source of active sites.[2][6]
Poor peak shape (tailing) Adsorption of EAPA onto active sites.Use a deactivated liner and a high-quality, inert GC column. Condition the column according to the manufacturer's instructions.[1]
Injector temperature is too low for efficient volatilization.Gradually increase the injector temperature while monitoring for signs of degradation.
Column contamination.Bake out the column at its maximum recommended temperature. If the problem persists, trim the first few centimeters from the inlet of the column.[6][14]
Inconsistent peak areas Partial and variable degradation of EAPA.Optimize and stabilize the injector temperature. Ensure a consistent and fast injection technique, preferably using an autosampler.
Leaks in the system.Check for leaks at all connections using an electronic leak detector. Leaks can introduce oxygen, which may promote degradation at high temperatures.[12]
"Ghost peaks" in the chromatogram Contamination of the syringe, injector liner, or carrier gas.Regularly clean the syringe, replace the injector liner and septum, and run blank solvent injections to check for carryover.[10]
Septum bleed.Use a high-quality, low-bleed septum appropriate for the injector temperature.[14]

Experimental Protocols

Recommended GC-MS Method for EAPA Analysis (Minimized Thermal Decomposition)

This protocol is a starting point and may require further optimization based on your specific instrumentation and sample matrix.

  • Injector:

    • Type: Cool On-Column (COC) or Programmed Temperature Vaporizer (PTV) is highly recommended.[7][8][9] If using a Split/Splitless inlet, operate in splitless mode with a low injector temperature.

    • Liner: Use a new, deactivated liner.

    • Temperature Program (for PTV):

      • Initial Temperature: 50°C (or below the boiling point of the solvent)

      • Ramp: 12°C/s to 250°C (or the lowest temperature that provides good peak shape)

      • Hold Time: 2 minutes

    • Injection Volume: 1 µL

  • GC Oven Program:

    • Initial Temperature: 60°C

    • Hold Time: 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold Time: 5 minutes

  • Column:

    • Type: 30 m x 0.25 mm ID, 0.25 µm film thickness, low-bleed, inert phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 40-450 amu

Visualizations

EAPA_Decomposition EAPA EAPA (ethyl N-(2-phenethyl)acetimidate) TransitionState Six-membered Ring Transition State EAPA->TransitionState Heat (GC Inlet) Products N-phenethylacetamide + Ethylene TransitionState->Products

Proposed thermal decomposition pathway of EAPA.

Troubleshooting_Workflow Start Poor Chromatographic Results (Degradation, Tailing, etc.) CheckInletTemp Is Inlet Temperature Optimized? Start->CheckInletTemp LowerTemp Lower Inlet Temperature in 20°C Increments CheckInletTemp->LowerTemp No CheckLiner Is Liner Deactivated and Clean? CheckInletTemp->CheckLiner Yes LowerTemp->CheckLiner ReplaceLiner Replace Inlet Liner CheckLiner->ReplaceLiner No CheckColumn Is Column Inert and in Good Condition? CheckLiner->CheckColumn Yes ReplaceLiner->CheckColumn TrimColumn Trim or Replace Column CheckColumn->TrimColumn No ConsiderCOC Consider Cool On-Column or PTV Injection CheckColumn->ConsiderCOC Yes TrimColumn->ConsiderCOC GoodResult Acceptable Results ConsiderCOC->GoodResult

Troubleshooting workflow for EAPA analysis.

Experimental_Workflow SamplePrep Sample Preparation GCMS_Setup GC-MS Setup (Low Inlet Temp / COC, Inert Column) SamplePrep->GCMS_Setup Injection Injection GCMS_Setup->Injection DataAcquisition Data Acquisition Injection->DataAcquisition DataAnalysis Data Analysis (Check for Degradation Products) DataAcquisition->DataAnalysis Optimization Optimization (Adjust Inlet Temp, etc.) DataAnalysis->Optimization Optimization->GCMS_Setup Re-run FinalMethod Final Validated Method Optimization->FinalMethod Optimized

Experimental workflow for EAPA analysis.

References

Technical Support Center: Optimizing Claisen & Dieckmann Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for optimizing the Claisen and Dieckmann (intramolecular Claisen) condensations, with a special focus on challenging α-substituted ester substrates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Claisen condensation?

A1: The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. The key steps are:

  • Enolate Formation: A strong base removes an acidic α-proton from an ester molecule to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating an alkoxide leaving group to form a β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester, which has a highly acidic proton between the two carbonyl groups (pKa ≈ 11), is deprotonated by the alkoxide base.[1] This final, essentially irreversible acid-base reaction is the thermodynamic driving force that shifts the overall equilibrium to favor the product.[2][3]

  • Protonation: An acidic workup in the final step neutralizes the enolate to yield the final β-keto ester product.[4][5]

Visualizing the Mechanism and Workflow

Generalized Claisen Condensation Mechanism

The following diagram illustrates the key steps of a classic Claisen condensation.

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3 & 4: Elimination & Driving Force cluster_step5 Step 5: Acid Workup Ester Ester (with α-H) Enolate Ester Enolate (Nucleophile) Ester->Enolate Deprotonation Base Base (e.g., RO⁻) Enolate_ref Ester Enolate Ester2 Second Ester (Electrophile) Tetrahedral Tetrahedral Intermediate Ester2->Tetrahedral Tetrahedral_ref Tetrahedral Intermediate Enolate_ref->Tetrahedral BetaKetoEster β-Keto Ester FinalEnolate Stabilized Enolate (Thermodynamic Sink) BetaKetoEster->FinalEnolate Deprotonation (Driving Force) Alkoxide Alkoxide (RO⁻) FinalEnolate_ref Stabilized Enolate Tetrahedral_ref->BetaKetoEster Elimination of RO⁻ FinalProduct Final β-Keto Ester Acid H₃O⁺ FinalEnolate_ref->FinalProduct Protonation

Caption: Key mechanistic steps of the Claisen condensation.

Q2: Why do α-substituted esters often give low yields in Claisen condensations?

A2: There are two primary reasons for low yields with α-substituted esters:

  • Reversibility: The final deprotonation of the β-keto ester product is the key driving force of the reaction.[2][3] When an α-substituted ester is used, the resulting product is an α,α-disubstituted β-keto ester, which lacks an acidic proton between the carbonyl groups. Without this acidic proton, the final irreversible deprotonation cannot occur. Consequently, all preceding steps remain in equilibrium, and the reverse reaction can compete, often leading to poor yields.[6]

  • Steric Hindrance: Bulky substituents on the α-carbon can sterically hinder the approach of the base for deprotonation, slowing down enolate formation. This hindrance also impedes the subsequent nucleophilic attack of the bulky enolate on the second ester molecule, further reducing the reaction rate and overall yield.

Q3: What is a "Forced" Claisen condensation and when should I use it?

A3: A "forced" Claisen condensation refers to the use of reaction conditions that are harsher or more reactive than the classic sodium alkoxide base. These conditions are necessary for esters that are poor substrates under standard protocols, such as α-substituted esters. This typically involves using a much stronger, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH₂).[7][8][9] These stronger bases can more effectively deprotonate the less acidic α-proton of hindered esters and help drive the reaction forward.

Q4: What is a Dieckmann condensation and how does α-substitution affect it?

A4: The Dieckmann condensation is the intramolecular version of the Claisen condensation, occurring within a single diester molecule to form a cyclic β-keto ester.[10][11] The reaction is most effective for forming stable 5- and 6-membered rings.[10][11] When the diester is unsymmetrically substituted at the α-positions, regioselectivity becomes an issue. In such cases, enolate formation will preferentially occur at the less sterically hindered or more acidic α-position.[12] This selectivity can sometimes be controlled by the choice of a stronger base.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incorrect Base: Using a standard alkoxide base (e.g., NaOEt) for a sterically hindered or α-substituted ester. The equilibrium is unfavorable.[6] 2. Wet Reagents/Solvent: Water will quench the strong base and the enolate intermediate. 3. Transesterification: The alkoxide base does not match the ester's alkoxy group (e.g., using sodium methoxide (B1231860) with an ethyl ester).1. Use a Stronger Base: Employ a "forced" condensation using sodium hydride (NaH) or sodium amide (NaNH₂) to drive the reaction.[7][8][9] Pre-forming the enolate with the strong base before adding the second ester equivalent can improve yields.[13] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly distilled, anhydrous solvents. 3. Match Base to Ester: Always use an alkoxide base that corresponds to the ester's alcohol group (e.g., NaOEt for ethyl esters) to prevent side reactions.
Multiple Products (in Crossed Claisen) 1. Self-Condensation: Both ester partners have α-hydrogens, leading to a mixture of four possible products.[8] 2. Enolization of the Electrophile: Even if one ester is intended as the electrophile, it may enolize if a strong, non-selective base is used.1. Use a Non-Enolizable Ester: For crossed reactions, choose one ester that lacks α-hydrogens (e.g., ethyl benzoate, diethyl carbonate) to serve exclusively as the electrophile.[2] 2. Control Reagent Addition: Slowly add the enolizable ester to a mixture of the base and an excess of the non-enolizable ester. This keeps the enolizable ester concentration low, favoring the crossed product.
Reaction Fails with α,α-Disubstituted Ester No α-Hydrogen: The ester lacks any α-protons and therefore cannot form an enolate, which is a prerequisite for the reaction.Reaction is Not Feasible: The Claisen condensation cannot proceed without at least one α-hydrogen on the nucleophilic ester. A different synthetic route must be chosen.
Dieckmann Condensation Gives Wrong Regioisomer Thermodynamic vs. Kinetic Control: The enolate formed at the less hindered α-position, leading to the undesired product.Modify Reaction Conditions: Experiment with different bases. A bulkier base like Lithium Diisopropylamide (LDA) may favor deprotonation at the less hindered site (kinetic control), while a smaller base like NaH at higher temperatures might favor the more stable product (thermodynamic control).
Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and solving common issues.

Troubleshooting_Workflow start Start: Low/No Yield check_alpha_h Does the nucleophilic ester have α-hydrogens? start->check_alpha_h check_conditions Are conditions strictly anhydrous? check_alpha_h->check_conditions Yes no_alpha_h FAIL: Reaction is not possible. Choose a different synthesis. check_alpha_h->no_alpha_h No check_base_match Does the alkoxide base match the ester? check_conditions->check_base_match Yes wet_cond SOLUTION: Dry all reagents, solvents, and glassware. check_conditions->wet_cond No check_substrate Is the ester α-substituted or hindered? check_base_match->check_substrate Yes mismatch_base SOLUTION: Use matching alkoxide base (e.g., NaOEt for ethyl ester) to prevent transesterification. check_base_match->mismatch_base No forced_cond SOLUTION: Use 'Forced Conditions'. Switch to a stronger base like NaH or LDA. check_substrate->forced_cond Yes success SUCCESS: Improved Yield check_substrate->success No (Simple Ester) wet_cond->start Retry mismatch_base->start Retry forced_cond->success

Caption: A decision tree for troubleshooting poor yields.

Quantitative Data Summary

While comprehensive comparative tables are scarce in the literature, the following data illustrates the impact of base selection on yield. Stronger, non-alkoxide bases are generally superior for hindered substrates.

Nucleophilic EsterElectrophilic PartnerBaseSolventTemperatureYield (%)
Ethyl AcetateEthyl AcetateNaOEtEthanolReflux~75%
Ethyl IsobutyrateEthyl BenzoateNaHToluene (B28343)RefluxModerate
2'-hydroxyacetophenone derivativeEster derivativeNaHTHFReflux70-80%[13]
Ethyl PropanoateEthyl PropanoateNaOEtEthanolRefluxGood
Diester (for Dieckmann)(Intramolecular)NaH / cat. MeOHTolueneReflux75%

Note: Yields are highly substrate-dependent. The "Moderate" and "Good" entries reflect qualitative descriptions from literature where precise numbers were not provided for a general case.

Experimental Protocols

Protocol 1: Forced Claisen Condensation using Sodium Hydride (General)

This protocol is adapted for α-substituted esters that react poorly with sodium alkoxides.

Materials:

  • α-Substituted Ester (Enolate precursor)

  • Electrophilic Ester (may be the same or a different, non-enolizable ester)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene or THF

  • Anhydrous Methanol (catalytic amount, if needed)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl Ether or Ethyl Acetate for extraction

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Solvent Addition: Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, decant the hexanes, and add anhydrous toluene or THF.

  • Enolate Formation: To the stirred slurry of NaH, add the α-substituted ester (1.0 equivalent) dropwise at room temperature. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete enolate formation.[13]

  • Addition of Electrophile: Cool the mixture to room temperature and add the electrophilic ester (1.0-1.2 equivalents) dropwise.

  • Reaction Completion: Stir the resulting mixture at room temperature or with gentle heating (e.g., 50 °C) overnight, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C in an ice bath and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude β-keto ester product by flash column chromatography or vacuum distillation.

References

Removal of unreacted starting materials from Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 3-oxo-2-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter in my crude product?

A1: Depending on your synthetic route, the most common starting materials that may remain are ethyl acetoacetate (B1235776), benzaldehyde (B42025), phenylacetyl chloride, or diethyl malonate.

Q2: My crude product is a dark color. What could be the cause?

A2: A dark coloration in the crude product can be due to several factors, including the presence of colored impurities from starting materials, byproducts from side reactions, or decomposition of the product at elevated temperatures. If benzaldehyde was used as a starting material, its oxidation to benzoic acid can also contribute to impurities, though benzoic acid itself is a white solid.[1]

Q3: Can this compound decompose during workup or purification?

A3: Yes, β-keto esters can be susceptible to hydrolysis and decarboxylation under acidic or basic conditions, especially at elevated temperatures.[2][3] Prolonged exposure to strong acids or bases during extraction or chromatography should be avoided.

Q4: What are the recommended analytical techniques to check the purity of my fractions during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your purification. A typical eluent system for TLC analysis of this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297). The spots can be visualized under a UV lamp. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are ideal for confirming the identity and purity of the final product.

Troubleshooting Guides

Issue 1: Presence of Unreacted Benzaldehyde
  • Question: My TLC analysis shows a spot corresponding to benzaldehyde. How can I remove it?

  • Answer: Unreacted benzaldehyde can be removed using a few methods:

    • Aqueous Extraction: A wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) is highly effective. Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be separated in the aqueous layer.[1][4]

    • Distillation: If the boiling point difference between your product and benzaldehyde is significant, vacuum distillation can be an effective purification method.[1]

    • Column Chromatography: Flash column chromatography can separate benzaldehyde from the desired product.[1]

Issue 2: Presence of Unreacted Ethyl Acetoacetate
  • Question: How can I remove unreacted ethyl acetoacetate from my product?

  • Answer: Ethyl acetoacetate is slightly soluble in water and can be partially removed by aqueous washes. However, due to its relatively high boiling point, vacuum distillation is often the most effective method for its removal. A careful fractional distillation is recommended. Hydrolysis with a dilute base can also be considered, but care must be taken to avoid hydrolysis of the desired product.

Issue 3: Product is an Oil and Does Not Solidify
  • Question: My purified this compound is an oil, but I expected a solid. What should I do?

  • Answer: The physical state of a compound can be highly dependent on its purity. Trace impurities can often prevent crystallization. If you have confirmed the identity of your product by NMR or other spectroscopic methods, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, further purification by column chromatography or vacuum distillation may be necessary.

Issue 4: Low Yield After Purification
  • Question: I am losing a significant amount of product during purification. What are the common causes?

  • Answer: Product loss during purification can occur for several reasons:

    • Hydrolysis: As mentioned, β-keto esters can hydrolyze. Ensure your workup conditions are not too harsh (avoid prolonged exposure to strong acids or bases).

    • Decomposition on Silica (B1680970) Gel: Some β-keto esters can decompose on acidic silica gel. If you suspect this is happening, you can use deactivated silica gel (by adding a small amount of triethylamine (B128534) to the eluent) or switch to a different stationary phase like alumina.

    • Improper Fraction Collection: In column chromatography, closely monitor your fractions by TLC to avoid discarding fractions containing your product.

    • Co-distillation: During distillation, if the boiling points of the product and impurities are close, some product may be lost in the impurity fractions.

Data Presentation

Table 1: Physical Properties of this compound and Common Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compoundC₁₂H₁₄O₃206.24140-144 @ 10 mmHg[5]1.085[5]Sparingly soluble
Ethyl AcetoacetateC₆H₁₀O₃130.14181[6][7]1.029 @ 20°C[6][7]2.86 g/100 mL @ 20°C[8]
BenzaldehydeC₇H₆O106.12178-179[2][9]1.044 @ 20°C[9]0.695 g/100 mL @ 25°C[10]
Phenylacetyl ChlorideC₈H₇ClO154.5994-95 @ 12 mmHg[11][12]1.169 @ 25°C[11]Reacts with water
Diethyl MalonateC₇H₁₂O₄160.17199[13][14]1.055 @ 25°C[14]Negligible[13]

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of Acidic and Basic Impurities
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like benzoic acid.

  • Separate the aqueous layer.

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities.

  • Separate the aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Separate the aqueous layer and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine a suitable solvent system for separation using thin-layer chromatography. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2), aiming for an Rf value of 0.2-0.4 for the product.[15]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Vacuum Distillation
  • Set up a fractional distillation apparatus for vacuum distillation.

  • Ensure all glassware is dry and the system is airtight.

  • Place the crude product in the distillation flask with a stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask while stirring.

  • Collect the fractions that distill at the expected boiling point of this compound (140-144 °C at 10 mmHg).[5]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials reaction Chemical Reaction start->reaction quench Reaction Quenching reaction->quench Reaction Mixture extraction Aqueous Extraction (Acid/Base Washes) quench->extraction drying Drying and Solvent Removal extraction->drying crude Crude Product drying->crude distillation Vacuum Distillation crude->distillation Choice 1 chromatography Column Chromatography crude->chromatography Choice 2 pure Pure Product distillation->pure chromatography->pure

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic node_q node_q start Crude Product Impure? unreacted_sm Unreacted Starting Material Present? start->unreacted_sm acidic_imp Acidic Impurities (e.g., Benzoic Acid)? unreacted_sm->acidic_imp No sol_unreacted Vacuum Distillation or Column Chromatography unreacted_sm->sol_unreacted Yes oily_product Product is an Oil? acidic_imp->oily_product No sol_acidic Wash with aq. NaHCO3 acidic_imp->sol_acidic Yes low_yield Low Yield? oily_product->low_yield No sol_oily Further Purification or Induce Crystallization oily_product->sol_oily Yes sol_low_yield Review Workup/Purification Conditions (pH, Temp) low_yield->sol_low_yield Yes

Caption: A logical decision tree for troubleshooting common purification issues.

References

Technical Support Center: Troubleshooting Low Yield in the Acylation of Phenylacetic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the acylation of phenylacetic acid esters. The content is divided into two main sections addressing the primary acylation pathways: Friedel-Crafts acylation of the aromatic ring and acylation at the α-carbon.

Section 1: Friedel-Crafts Acylation of the Phenyl Ring

Friedel-Crafts acylation of phenylacetic acid esters involves the introduction of an acyl group onto the aromatic ring. Due to the electron-withdrawing nature of the ester group, the aromatic ring is deactivated, which can lead to challenges in achieving high yields.[1]

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of a phenylacetic acid ester is resulting in a low yield or failing completely. What are the common causes?

A1: Low yields in the Friedel-Crafts acylation of phenylacetic acid esters can often be attributed to several factors:

  • Deactivated Aromatic Ring: The ester group deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[1]

  • Inactive Lewis Acid Catalyst: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly sensitive to moisture. Any water in the reaction will deactivate the catalyst.[1][2]

  • Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. This is because the product, a ketone, can form a stable complex with the catalyst, rendering it inactive for further reaction cycles.[2]

  • Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy barrier of the deactivated ring. However, excessively high temperatures can lead to side reactions and decomposition.[2]

Q2: How can I improve the yield of my Friedel-Crafts acylation on a phenylacetic acid ester?

A2: To improve the yield, consider the following optimizations:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. It is best to use a fresh, unopened container of the Lewis acid.[3]

  • Increase Catalyst Stoichiometry: Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. In some cases, a slight excess (e.g., 1.1 to 2.0 equivalents) may be beneficial.[2][3]

  • Optimize Reaction Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition.[3]

  • Choice of Lewis Acid: For deactivated substrates, a strong Lewis acid like AlCl₃ is typically necessary. Milder Lewis acids may not be effective.[3][4]

Q3: I am observing the formation of multiple isomers. How can I control the regioselectivity?

A3: The ester group is a meta-director. However, if other substituents are present on the phenyl ring, they will also influence the position of acylation. The regioselectivity can also be influenced by the choice of solvent. For example, in some acylations, non-polar solvents favor the kinetically controlled product, while polar solvents can lead to the thermodynamically favored product.[2]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of various parameters on the yield of Friedel-Crafts acylation of phenylacetic acid esters.

ParameterConditionExpected Outcome on YieldRationale
Lewis Acid Anhydrous, fresh AlCl₃HighAlCl₃ is a strong Lewis acid required for deactivated rings.[2]
Moist or old AlCl₃LowMoisture deactivates the catalyst.[1]
Catalyst Stoichiometry >1.0 equivalentHighThe product-catalyst complex removes the catalyst from the cycle.[2]
Catalytic amount (<1.0 eq.)LowInsufficient active catalyst for the reaction to proceed to completion.
Temperature Optimized (often elevated)HighOvercomes the activation energy of the deactivated ring.[2]
Too lowLowInsufficient energy for the reaction to proceed at a reasonable rate.
Too highLowPromotes side reactions and decomposition.[2]
Solvent AnhydrousHighPrevents catalyst deactivation.[3]
Protic or wet solventLowReacts with and deactivates the Lewis acid.
Experimental Protocol: Friedel-Crafts Acylation of Methyl Phenylacetate (B1230308)

This protocol provides a general procedure for the acylation of methyl phenylacetate with acetyl chloride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Methyl phenylacetate

  • Acetyl chloride

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.[5]

  • Addition of Reagents: Add a solution of acetyl chloride (1.05 equivalents) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. After the addition is complete, add a solution of methyl phenylacetate (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the progress by TLC. If the reaction is slow, gently heat the mixture to reflux for 30-60 minutes.[2]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.[5]

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.[3]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Visualization: Friedel-Crafts Acylation Workflow

G Troubleshooting Low Yield in Friedel-Crafts Acylation cluster_start Start cluster_reagents Reagent & Catalyst Check cluster_conditions Reaction Conditions cluster_solutions Solutions cluster_outcome Outcome start Low Yield Observed reagent_purity Check Purity of Phenylacetic Acid Ester and Acylating Agent start->reagent_purity catalyst_activity Is the Lewis Acid Anhydrous and Active? reagent_purity->catalyst_activity If pure purify_reagents Purify Reagents reagent_purity->purify_reagents If impure stoichiometry Is Catalyst Stoichiometry Sufficient (>1 eq.)? catalyst_activity->stoichiometry Yes new_catalyst Use Fresh, Anhydrous Lewis Acid catalyst_activity->new_catalyst No temperature Is Reaction Temperature Optimized? stoichiometry->temperature Yes increase_stoichiometry Increase Lewis Acid Stoichiometry stoichiometry->increase_stoichiometry No optimize_temp Optimize Temperature (Monitor by TLC) temperature->optimize_temp No success Improved Yield temperature->success Yes purify_reagents->success new_catalyst->success increase_stoichiometry->success optimize_temp->success

Caption: A logical workflow for troubleshooting low yields in Friedel-Crafts acylation.

Section 2: Acylation at the α-Carbon (Claisen-Type Condensation)

Acylation at the α-carbon of a phenylacetic acid ester proceeds via an enolate intermediate and is a variation of the Claisen condensation. This reaction forms a β-keto ester. Low yields are often due to issues with enolate formation, side reactions, or the choice of base.

Frequently Asked Questions (FAQs)

Q1: My attempt at α-acylation of a phenylacetic acid ester is giving a low yield. What are the likely problems?

A1: Several factors can contribute to low yields in this reaction:

  • Incomplete Enolate Formation: The α-protons of esters are less acidic (pKa ≈ 25) than those of ketones. A sufficiently strong base is required for complete deprotonation.[6]

  • Inappropriate Base: The choice of base is critical. Using a nucleophilic base like hydroxide (B78521) can lead to saponification (hydrolysis) of the ester. If an alkoxide base is used that differs from the ester's alcohol portion (e.g., sodium methoxide (B1231860) with an ethyl ester), transesterification can occur.[7]

  • Self-Condensation: The enolate of the phenylacetic acid ester can react with another molecule of the starting ester, leading to a self-condensation product. This is a common side reaction.[8]

  • Order of Addition: The order in which reagents are added can significantly impact the outcome. Adding the ester to the base is often preferred to maintain a low concentration of the enolizable ester and minimize self-condensation.[8]

Q2: How can I minimize self-condensation and other side reactions?

A2: To improve the selectivity and yield of the desired crossed-Claisen type reaction:

  • Use a Strong, Non-Nucleophilic Base: A base like lithium diisopropylamide (LDA) is strong enough to completely and rapidly deprotonate the ester at low temperatures, forming the enolate "in situ" before the addition of the acylating agent.[7][8]

  • Control the Temperature: Running the reaction at low temperatures (e.g., -78 °C) can help to control the reactivity of the enolate and minimize side reactions.[8]

  • Optimize the Order of Addition: Slowly add the phenylacetic acid ester to a solution of the strong base at low temperature to pre-form the enolate. Then, add the acylating agent to this enolate solution.[8]

  • Use an Excess of the Acylating Agent: If the acylating agent is not capable of self-condensation (e.g., an aromatic ester or an acyl chloride), using it in slight excess can help to trap the enolate of the phenylacetic acid ester as it is formed.

Q3: The work-up of my reaction is problematic, and I'm losing product. What are some best practices?

A3: The product of a Claisen-type condensation is a β-keto ester, which is acidic. If a stoichiometric amount of base is used, the product will exist as its enolate salt at the end of the reaction.

  • Acidic Work-up: The reaction must be quenched with a mild acid (e.g., dilute HCl or acetic acid) to protonate the enolate and yield the neutral β-keto ester.

  • Extraction: The β-keto ester can then be extracted into an organic solvent.

  • Purification: Purification is typically achieved by column chromatography or distillation under reduced pressure.

Data Presentation: Base and Acylating Agent Selection
BaseAcylating AgentTemperatureExpected OutcomeRationale
Sodium Ethoxide (for ethyl ester)Ethyl BenzoateRoom Temp. to RefluxModerate Yield, risk of self-condensationClassical Claisen conditions; equilibrium driven by product deprotonation.[9]
Lithium Diisopropylamide (LDA)Acyl Chloride-78 °CHigh Yield, minimized self-condensationIrreversible enolate formation under kinetic control.[8]
Sodium Hydride (NaH)EsterRoom Temp. to RefluxGood YieldStrong, non-nucleophilic base, but can be heterogeneous.[9]
Experimental Protocol: α-Acylation of Methyl Phenylacetate with Benzoyl Chloride

This protocol uses LDA to generate the enolate of methyl phenylacetate for subsequent acylation.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to form the LDA solution.

  • Enolate Formation: Cool the LDA solution back down to -78 °C. Slowly add a solution of methyl phenylacetate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.[8]

  • Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude β-keto ester by column chromatography on silica gel.

Visualization: α-Acylation Troubleshooting Workflow

G Troubleshooting Low Yield in α-Acylation cluster_start Start cluster_base Base & Enolate Formation cluster_side_reactions Side Reactions cluster_solutions Solutions cluster_outcome Outcome start Low Yield Observed base_strength Is the Base Strong Enough (pKa > 25)? start->base_strength base_type Is the Base Non-Nucleophilic (e.g., LDA, NaH)? base_strength->base_type Yes use_strong_base Use a Stronger Base (e.g., LDA) base_strength->use_strong_base No self_condensation Is Self-Condensation Occurring? base_type->self_condensation Yes use_non_nucleophilic_base Switch to a Non-Nucleophilic Base base_type->use_non_nucleophilic_base No hydrolysis Is Ester Hydrolysis Occurring? self_condensation->hydrolysis If No optimize_addition Optimize Order of Addition (Ester to Base) self_condensation->optimize_addition Yes lower_temp Lower Reaction Temperature (-78 °C) self_condensation->lower_temp Yes hydrolysis->use_non_nucleophilic_base Yes success Improved Yield hydrolysis->success If No use_strong_base->success use_non_nucleophilic_base->success optimize_addition->success lower_temp->success

Caption: A decision-making flowchart for troubleshooting low yields in the α-acylation of phenylacetic acid esters.

References

Technical Support Center: Synthesis of Phenyl-2-Propanone (P2P) from EAPA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals for informational and troubleshooting purposes only. The synthesis of P2P is subject to strict regulatory control in many jurisdictions. All experiments should be conducted in compliance with local laws and regulations and under appropriate laboratory safety protocols.

This technical support guide provides answers to frequently asked questions and troubleshooting advice for the synthesis of Phenyl-2-Propanone (P2P) from ethyl α-phenylacetoacetate (EAPA).

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of P2P from EAPA?

The synthesis of P2P from EAPA is primarily achieved through an acid-catalyzed hydrolysis and decarboxylation reaction. EAPA, a β-keto ester, is heated in the presence of an acid, which leads to the formation of an unstable β-keto acid intermediate that readily loses carbon dioxide to yield the final product, P2P.

Q2: What are the major byproducts I should be aware of during this synthesis?

The formation of byproducts is highly dependent on the reaction conditions, particularly the pH. The two most significant byproducts are:

  • Phenylacetylcarbinol (PAC): This is a notable byproduct when the reaction is performed under acidic conditions.[1]

  • Phenylacetic Acid: This becomes the major product if the reaction is conducted under basic conditions.[1][2]

Q3: Can the solvent used in the reaction lead to byproduct formation?

Yes. If an alcohol is used as a solvent, such as methanol (B129727), transesterification can occur. This will lead to the formation of the corresponding methyl ester of EAPA, which is methyl 3-oxo-2-phenylbutyrate (MAPA).[1]

Q4: I am seeing a peak for P2P in the GC-MS analysis of my starting material (EAPA). Is my starting material contaminated?

Not necessarily. EAPA is known to be thermally unstable and can decompose to P2P in the hot injector port of a gas chromatograph.[1] To accurately analyze the composition of your reaction mixture without this interference, derivatization of the keto group with methoxime is recommended. This procedure prevents the thermal decomposition of EAPA during GC-MS analysis.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no yield of P2P, with a high yield of phenylacetic acid. The reaction was likely carried out under basic or neutral conditions. Under basic conditions, EAPA is primarily converted to phenylacetic acid.[1][2]Ensure the reaction medium is acidic. The acid acts as a catalyst for the hydrolysis and subsequent decarboxylation to P2P.
Significant peak corresponding to phenylacetylcarbinol (PAC) in the product mixture. The reaction was carried out under acidic conditions, which can favor the formation of PAC as a byproduct.[1]Optimizing reaction temperature and time may help to minimize the formation of PAC. Lowering the temperature or reducing the reaction time might decrease the rate of the side reaction leading to PAC. Further purification of the product mixture through chromatography may be necessary to isolate P2P.
Presence of unexpected ester byproducts (e.g., methyl 3-oxo-2-phenylbutyrate). Use of an alcohol solvent (e.g., methanol) that is different from the ester group of the starting material (ethyl). This leads to transesterification.[1]Use a non-alcoholic solvent or a solvent that matches the ester group of the starting material (i.e., ethanol (B145695) for EAPA). If an alcohol solvent is necessary for solubility, be aware that transesterification may occur and account for this in your analysis and purification strategy.
Inconsistent analytical results, with varying ratios of EAPA to P2P. Thermal decomposition of EAPA in the GC-MS injector port.[1]For accurate quantification of the reaction components, perform a methoxime derivatization of the sample before GC-MS analysis. This will stabilize the EAPA and prevent its decomposition during analysis, providing a more accurate representation of the reaction mixture's composition.[1]
Overall low yield of desired product. Incomplete reaction or competing side reactions. The reaction of EAPA to P2P may be slower compared to similar precursors.[1]Ensure sufficient reaction time and optimal temperature. Monitoring the reaction progress by taking aliquots and analyzing them (after derivatization) can help determine the optimal reaction time. A thorough work-up and purification procedure is also crucial to maximize the isolated yield. Consider a post-reaction purification step like column chromatography to isolate the P2P from byproducts and unreacted starting material.

Data Summary

The following table summarizes the primary products and byproducts formed during the synthesis of P2P from EAPA under different conditions.

Starting MaterialReaction ConditionsPrimary ProductMajor Byproducts
EAPAHeating with acidP2PPhenylacetylcarbinol (PAC)[1]
EAPAHeating with basePhenylacetic acidP2P (minor or none)[1][2]
EAPAIn methanol solventP2P (if acidic)Methyl 3-oxo-2-phenylbutyrate (MAPA)[1]

Experimental Protocols

Representative Protocol for Acid-Catalyzed Conversion of EAPA to P2P

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve EAPA in a suitable solvent (e.g., water, ethanol, or a mixture).

  • Acidification: Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for a period of time, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC-MS of derivatized aliquots).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure P2P.

Protocol for GC-MS Analysis with Methoxime Derivatization

  • Sample Preparation: Take a small aliquot of the reaction mixture.

  • Derivatization: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the aliquot.

  • Reaction: Heat the mixture for a short period (e.g., 30 minutes at 60°C) to ensure complete derivatization of the keto groups.

  • Analysis: Inject the derivatized sample into the GC-MS for analysis. This will allow for the accurate quantification of EAPA without thermal decomposition.[1]

Visualizations

.

Reaction_Pathways Reaction Pathways of EAPA EAPA EAPA (Ethyl 3-oxo-2-phenylbutyrate) P2P P2P (Phenyl-2-propanone) EAPA->P2P  Acid, Heat PAC Phenylacetylcarbinol (Byproduct) EAPA->PAC  Acid, Heat PAA Phenylacetic Acid (Major Product) EAPA->PAA  Base, Heat

Caption: Reaction pathways of EAPA under acidic and basic conditions.

.

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification Start EAPA + Acid Heat Reflux Start->Heat Neutralize Neutralization Heat->Neutralize Extract Extraction Neutralize->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate GCMS GC-MS Analysis (with Derivatization) Concentrate->GCMS Purify Purification (Distillation/Chromatography) GCMS->Purify P2P_Product P2P_Product Purify->P2P_Product Pure P2P

Caption: A generalized workflow for the synthesis and analysis of P2P from EAPA.

References

Stability and storage conditions for Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ethyl 3-oxo-2-phenylbutanoate. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, pH (both acidic and basic conditions), and exposure to oxygen. Elevated temperatures and the presence of acids or bases can accelerate its degradation through hydrolysis and decarboxylation. The compound can also undergo autoxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Storage at 2-8°C is recommended.[1] The compound should be kept away from strong oxidizing agents, acids, and bases. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Q3: What are the main degradation products of this compound?

A3: Under acidic conditions, it can hydrolyze and decarboxylate to form phenylacetone (B166967).[2][3] In the presence of a base, it can primarily convert to phenylacetic acid.[2][3] Autoxidation can lead to the formation of acetophenone (B1666503) as a major product.[2]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent reaction yields Degradation of this compound due to improper storage or handling.Ensure the compound is stored under the recommended conditions (cool, dry, inert atmosphere). Use freshly opened or properly stored material for reactions. Consider re-purification if the compound has been stored for an extended period.
Formation of unexpected byproducts The compound may be undergoing degradation during the reaction. Acidic or basic reagents or high reaction temperatures can promote decomposition.Carefully control the pH and temperature of your reaction. If possible, use milder reaction conditions. Analyze for known degradation products like phenylacetone or phenylacetic acid to confirm the degradation pathway.
Compound appears discolored or has an unusual odor This may indicate oxidation or other forms of degradation.It is recommended not to use the compound. If necessary, purify the material before use (e.g., by distillation under reduced pressure).
Difficulty in achieving complete dissolution The compound may have partially polymerized or degraded into less soluble impurities.Try sonicating the sample in the chosen solvent. If dissolution remains an issue, it is a strong indicator of degradation, and the material should be purified or discarded.

Stability and Storage Data

While specific kinetic data for the degradation of this compound is limited in publicly available literature, the following table summarizes the qualitative effects of various conditions on its stability.

Condition Effect on Stability Primary Degradation Pathway
Elevated Temperature Decreased stabilityAccelerates hydrolysis and decarboxylation
Acidic pH Decreased stabilityHydrolysis and decarboxylation to phenylacetone
Basic pH Decreased stabilityHydrolysis and rearrangement to phenylacetic acid
Oxygen/Air Decreased stabilityAutoxidation to form byproducts like acetophenone
Light (UV) Potentially decreased stabilityPhotoisomerization or other photochemical reactions

Experimental Protocols

Protocol for Handling Air-Sensitive this compound

Given its susceptibility to autoxidation, handling this compound under an inert atmosphere is recommended, especially for quantitative applications or long-term storage of solutions.

Materials:

  • Schlenk flask or a vial with a septum-sealed cap

  • Syringes and needles

  • Inert gas source (Argon or Nitrogen) with a manifold

  • Dry solvents

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried before use by heating in an oven at >120°C for at least 4 hours and cooling under a stream of inert gas.

  • Inerting the Vessel: Place the required amount of this compound in a Schlenk flask or vial. Seal the vessel and purge with an inert gas for several minutes. If using a vial, pierce the septum with a needle connected to the inert gas line and a second needle to act as an outlet.

  • Solvent Addition: If preparing a solution, use a dry, deoxygenated solvent. Transfer the solvent to the vessel containing the compound via a cannula or a syringe.

  • Storage of Solutions: Store solutions of this compound under an inert atmosphere in a sealed container, protected from light, and at the recommended low temperature.

Visualizations

StabilityFactors Factors Affecting this compound Stability Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis accelerates Decarboxylation Decarboxylation Temperature->Decarboxylation accelerates pH pH pH->Hydrolysis pH->Decarboxylation Oxygen Oxygen/Air Oxidation Oxidation Oxygen->Oxidation Light Light (UV) Photoisomerization Photoisomerization Light->Photoisomerization

Caption: Factors influencing the stability of this compound.

ExperimentalWorkflow Handling Protocol for Air-Sensitive Conditions Start Start DryGlassware Dry Glassware (Oven, >120°C, 4h) Start->DryGlassware CoolUnderInert Cool Under Inert Gas DryGlassware->CoolUnderInert AddToVessel Add Compound to Vessel CoolUnderInert->AddToVessel PurgeWithInert Purge with Inert Gas AddToVessel->PurgeWithInert AddSolvent Add Dry, Deoxygenated Solvent (if needed) PurgeWithInert->AddSolvent Store Store Under Inert, Cool, Dark Conditions AddSolvent->Store End End Store->End

Caption: Workflow for handling this compound under air-sensitive conditions.

References

How to minimize byproduct formation in beta-keto ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-keto ester synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize byproduct formation during their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Claisen condensation and how can I avoid them?

A1: The most prevalent byproducts in a Claisen condensation are products of self-condensation (in crossed reactions), transesterification, and hydrolysis followed by decarboxylation.

  • Self-Condensation: In a "crossed" Claisen condensation involving two different esters that can both form enolates, a statistical mixture of up to four products can result, significantly lowering the yield of the desired compound.[1][2] To avoid this, one of the esters should be non-enolizable (i.e., lack α-hydrogens), such as aromatic esters (e.g., benzoate), formates, or carbonates.[2] Using the non-enolizable ester in excess can also favor the formation of the cross-condensation product.[1]

  • Transesterification: This occurs when the alkoxide base used does not match the alkoxy group of the starting ester(s). For example, using sodium methoxide (B1231860) with an ethyl ester will lead to the formation of methyl esters as byproducts. To prevent this, always use an alkoxide base corresponding to the ester's alcohol component (e.g., sodium ethoxide for ethyl esters).[3][4][5]

  • Hydrolysis and Decarboxylation: The β-keto ester product can be hydrolyzed to a β-keto acid, especially during aqueous workup.[6] These β-keto acids are often unstable and can readily decarboxylate upon heating to yield a ketone and carbon dioxide.[7][8] To minimize this, use anhydrous reaction conditions, perform the acidic workup at low temperatures, and avoid prolonged heating or strong acidic/basic conditions during purification.[9]

Q2: My Dieckmann condensation is giving a low yield. What factors influence the success of this intramolecular reaction?

A2: The Dieckmann condensation, an intramolecular Claisen reaction, is most effective for forming unstrained 5- and 6-membered rings.[3][10][11] The formation of 3- or 4-membered rings is generally not feasible due to high ring strain.[12] For medium and large rings (7-membered or greater), yields are often low due to competing intermolecular condensation or dimerization.[10] If the product β-keto ester lacks an enolizable proton between the carbonyls, the reaction can be reversible, leading to poor yields.[13]

Q3: I am trying to perform a crossed Claisen condensation where both esters have α-hydrogens. How can I control the selectivity?

A3: While challenging, you can improve selectivity by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[3] By preparing the enolate of one ester first with LDA at low temperatures (e.g., -78 °C), you can then add the second ester, which will act exclusively as the electrophile. This directed approach prevents the formation of a mixed-base equilibrium and reduces the number of potential byproducts.

Q4: My final product is a ketone instead of the expected β-keto ester. What happened?

A4: The formation of a ketone indicates that the desired β-keto ester underwent subsequent hydrolysis and decarboxylation.[6][7] This typically occurs during the workup step. The ester is first hydrolyzed to a β-keto acid, which is thermally unstable and loses CO₂ to form the ketone.[8][14] To prevent this, use a careful and mild acidic workup (e.g., dilute H₂SO₄ or H₃PO₄) and avoid excessive heating during solvent evaporation or purification.[3]

Troubleshooting Guides

Guide 1: Low Yield or Incomplete Reaction

This guide addresses common issues leading to poor conversion of starting materials.

Symptom Possible Cause Suggested Solution
Reaction fails to proceed or stalls Base is not strong enough. The pKa of the ester α-proton is ~25. Use a sufficiently strong base like sodium alkoxide, sodium hydride (NaH), or LDA.
Insufficient amount of base. The Claisen condensation requires a stoichiometric amount of base because the final product, the β-keto ester (pKa ~11), is more acidic than the starting ester and is deprotonated, driving the reaction to completion.[1][15] Ensure at least one full equivalent of base is used.
Presence of water or protic impurities. Water will quench the base and the enolate. Ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic bases in an inert atmosphere.
Low yield of desired product Reverse reaction is favored. If the β-keto ester product does not have an acidic proton between the two carbonyls, the final deprotonation step that drives the reaction forward cannot occur.[13] In such cases, the equilibrium may not favor the product.
Steric hindrance. Highly substituted esters may react slowly or not at all. Consider using less hindered starting materials if possible.
Guide 2: Byproduct Formation

This table helps identify and mitigate the formation of specific, undesired side products.

Observed Byproduct(s) Probable Cause Recommended Action
A mixture of four different β-keto esters. Crossed Claisen with two enolizable esters. Use one ester that cannot form an enolate (e.g., ethyl benzoate, diethyl carbonate).[2] Alternatively, use a directed method with a strong, non-nucleophilic base like LDA.[3]
An ester with a different alkoxy group. Transesterification. The alkoxide base must match the ester's alkoxy group (e.g., use NaOEt with ethyl esters).[4]
A ketone corresponding to the decarboxylated product. Hydrolysis and subsequent decarboxylation. Perform a mild, cold aqueous workup. Avoid high temperatures during purification.[7][16]
Dimerized products (in Dieckmann condensation). Attempting to form a large ring ( > 7 atoms). This is an inherent limitation. Consider alternative cyclization strategies or use high-dilution conditions to favor the intramolecular reaction.[10]

Experimental Protocols

Protocol 1: Classic Claisen Condensation - Synthesis of Ethyl Acetoacetate (B1235776)

This protocol describes the self-condensation of ethyl acetate (B1210297) to form ethyl acetoacetate.

Materials:

  • Sodium metal

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (dry)

  • Diethyl ether

  • Dilute Sulfuric Acid (H₂SO₄) or Acetic Acid

  • Saturated aqueous Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces to anhydrous ethanol. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide in ethanol.

  • Enolate Formation & Condensation: Cool the sodium ethoxide solution in an ice bath. Add dry ethyl acetate dropwise from the addition funnel to the stirred solution. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then gently heat to reflux for 1-2 hours to drive the reaction to completion.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice and then cautiously acidify with dilute sulfuric acid or acetic acid until the solution is acidic to litmus (B1172312) paper. This step protonates the enolate of the product.[3]

  • Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. If needed, add diethyl ether to facilitate separation. Wash the organic layer with water and then with a saturated NaCl solution.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude ethyl acetoacetate can be purified by fractional distillation under reduced pressure.

Visualizations

Troubleshooting_Workflow cluster_cause Identify Primary Issue cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_byproducts Solutions for Byproduct Formation start Start: Low Yield or Impure Product check_sm Starting Material Recovered? start->check_sm check_byproducts Analyze Byproducts (GC-MS, NMR) start->check_byproducts check_sm->check_byproducts  No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn  Yes byproduct_form Byproduct Formation check_byproducts->byproduct_form sol_base Use Stoichiometric Base (e.g., 1.1 eq NaH) incomplete_rxn->sol_base sol_anhydrous Ensure Anhydrous Conditions incomplete_rxn->sol_anhydrous sol_time_temp Increase Reaction Time / Temperature incomplete_rxn->sol_time_temp sol_trans Match Base to Ester (e.g., NaOEt for Ethyl Ester) byproduct_form->sol_trans Transesterification Observed sol_decarb Use Mild/Cold Aqueous Workup byproduct_form->sol_decarb Ketone/Decarboxylation Observed sol_cross Use Non-enolizable Ester for Crossed Rxn byproduct_form->sol_cross Mixture of Products (Crossed Rxn)

Caption: Troubleshooting workflow for β-keto ester synthesis.

Claisen_Mechanism Start 2x Ester (RCH₂COOR') Enolate Ester Enolate (Nucleophile) Start->Enolate + Base (-OR') Transesterification Transesterification Product Start->Transesterification  + Mismatched Base (e.g., NaOMe for Ethyl Ester) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Ester Product_Enolate Product Enolate (Resonance Stabilized) Tetrahedral->Product_Enolate - R'OH + Base Final_Product β-Keto Ester (After H⁺ Workup) Product_Enolate->Final_Product + H₃O⁺ Hydrolysis Hydrolysis Final_Product->Hydrolysis + H₂O (Workup) Keto_Acid β-Keto Acid Hydrolysis->Keto_Acid Decarboxylation Decarboxylation (Ketone + CO₂) Keto_Acid->Decarboxylation Heat

Caption: Claisen condensation mechanism and key byproduct pathways.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Ethyl 3-oxo-2-phenylbutanoate and Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of Ethyl 3-oxo-2-phenylbutanoate (EAPA) and ethyl acetoacetate (B1235776) (EAA). Understanding the distinct reactivity profiles of these two β-keto esters is crucial for their effective application in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. This document summarizes key differences in their structure, acidity, and behavior in common organic reactions, supported by available experimental data and established chemical principles.

Executive Summary

This compound and ethyl acetoacetate are both versatile building blocks in organic synthesis, primarily due to the reactivity of the active methylene (B1212753) group and the presence of two carbonyl functionalities. However, the substitution of a phenyl group at the α-position in EAPA introduces significant steric and electronic effects that differentiate its reactivity from that of the unsubstituted EAA.

Generally, the phenyl group in EAPA influences its keto-enol tautomerism, the acidity of the α-proton, and the susceptibility of the molecule to nucleophilic attack and decarboxylation. While EAA is a workhorse in acetoacetic ester synthesis, EAPA's reactivity is more nuanced, offering both unique synthetic opportunities and challenges.

Structural and Electronic Properties

The core difference between the two molecules lies in the α-substituent. This structural divergence has profound implications for their electronic properties and, consequently, their reactivity.

PropertyEthyl Acetoacetate (EAA)This compound (EAPA)
Structure Ethyl acetoacetate structurethis compound structure
Molecular Formula C₆H₁₀O₃C₁₂H₁₄O₃
Molecular Weight 130.14 g/mol 206.24 g/mol
Key Structural Feature Unsubstituted α-carbonPhenyl group at the α-carbon

Keto-Enol Tautomerism

The reactivity of β-keto esters is intrinsically linked to the equilibrium between their keto and enol forms. The enol form is a key intermediate in many reactions, acting as a nucleophile.

CompoundEnol Content (Neat Liquid)Factors Influencing Enol Content
Ethyl Acetoacetate (EAA) ~7.2-10%[1][2]The enol form is stabilized by intramolecular hydrogen bonding.
This compound (EAPA) Estimated to be higher than EAAThe phenyl group's ability to conjugate with the enol double bond is expected to further stabilize the enol tautomer. Based on NMR data showing a distinct enol peak, the enol content is significant.

The higher enol content in EAPA suggests that it may react more readily in reactions proceeding through the enol or enolate intermediate, assuming other factors like sterics are not prohibitive.

Acidity of the α-Proton

The acidity of the α-proton determines the ease of enolate formation, which is a critical step in alkylation and acylation reactions.

CompoundpKa of α-proton (approx. in DMSO)Factors Influencing Acidity
Ethyl Acetoacetate (EAA) 14.2The two flanking carbonyl groups stabilize the resulting carbanion through resonance.
This compound (EAPA) Expected to be slightly lower (more acidic) than EAAThe electron-withdrawing inductive effect of the phenyl group and its ability to participate in resonance stabilization of the conjugate base are expected to increase the acidity of the α-proton.

Comparative Reactivity in Key Organic Reactions

Alkylation and Acylation

These reactions are cornerstones of β-keto ester chemistry, allowing for the formation of new carbon-carbon bonds at the α-position. The general mechanism involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile.

General Reaction Scheme: General Alkylation of a beta-keto ester

While direct quantitative comparative studies are scarce, the following observations can be made based on the structural and electronic differences:

ReactionEthyl Acetoacetate (EAA)This compound (EAPA)
Alkylation Readily undergoes mono- and dialkylation with a variety of alkyl halides.Alkylation is feasible, but the bulky phenyl group can introduce steric hindrance, potentially slowing down the reaction rate and favoring smaller alkylating agents. The increased acidity of the α-proton may facilitate enolate formation.
Acylation Can be acylated at the α-carbon, though O-acylation can be a competing side reaction. The use of magnesium salts can promote C-acylation.[3]The steric bulk of the phenyl group is expected to have a more pronounced effect on acylation, potentially leading to lower yields or requiring more forcing conditions compared to EAA.
Decarboxylation

Decarboxylation of β-keto esters is a common subsequent step after alkylation or acylation to yield ketones. The reaction typically proceeds via hydrolysis of the ester to a β-keto acid, which then loses CO₂ upon heating.

ConditionEthyl Acetoacetate (EAA)This compound (EAPA)
Acidic Hydrolysis and Decarboxylation Readily undergoes hydrolysis and decarboxylation to yield a substituted acetone.The decarboxylation to phenylacetone (B166967) (P2P) under acidic conditions is reported to be slower than its isomers without the α-phenyl group.
Basic Hydrolysis and Decarboxylation Saponification of the ester occurs, followed by acidification and heating to induce decarboxylation.Under basic conditions, EAPA is reported to primarily yield phenylacetic acid, indicating that a retro-Claisen type reaction or other cleavage pathways may be more favorable than simple decarboxylation of the corresponding β-keto acid.

Experimental Protocols

General Protocol for Alkylation of Ethyl Acetoacetate
  • Enolate Formation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, ethyl acetoacetate (1.0 equivalent) is added dropwise at room temperature.

  • Alkylation: The desired alkyl halide (1.1 equivalents) is then added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by distillation or chromatography.

Protocol for the Synthesis of this compound via Arylation of Ethyl Acetoacetate

This protocol is adapted from a reported metal-free arylation method.

  • Reaction Setup: In a suitable reaction vessel, ethyl acetoacetate (1.0 equivalent) is dissolved in a solvent such as CDCl₃.

  • Arylation: A hypervalent diaryliodonium salt (e.g., diphenyliodonium (B167342) triflate, 1.1 equivalents) is added to the solution.

  • Reaction Monitoring: The reaction progress is monitored by ¹H NMR spectroscopy.

  • Purification: Upon completion, the product is purified by distillation or column chromatography to yield this compound. A reported yield for this type of reaction is approximately 53%.

Visualizations

Logical Relationship of Factors Affecting Reactivity

G Factors Influencing Reactivity Comparison cluster_EAA Ethyl Acetoacetate (EAA) cluster_EAPA This compound (EAPA) EAA_structure Unsubstituted α-carbon EAA_reactivity Standard β-keto ester reactivity EAA_structure->EAA_reactivity Leads to comparison Reactivity Comparison (Alkylation, Acylation, Decarboxylation) EAA_reactivity->comparison EAPA_structure α-Phenyl substituent steric_effect Steric Hindrance EAPA_structure->steric_effect electronic_effect Electronic Effects (Inductive & Resonance) EAPA_structure->electronic_effect EAPA_reactivity Modulated Reactivity steric_effect->EAPA_reactivity electronic_effect->EAPA_reactivity EAPA_reactivity->comparison

Caption: Factors influencing the comparative reactivity of EAA and EAPA.

Experimental Workflow for a Typical Alkylation-Decarboxylation Sequence

Caption: General experimental workflow for the synthesis of ketones from β-keto esters.

Conclusion

The presence of an α-phenyl group in this compound significantly alters its reactivity compared to the parent compound, ethyl acetoacetate. The key differences arise from a combination of steric hindrance and electronic effects imparted by the phenyl substituent. These factors lead to a potentially higher enol content and increased α-proton acidity in EAPA, which may favor enolate formation. However, steric hindrance can impede the approach of electrophiles in alkylation and acylation reactions. Furthermore, the decarboxylation behavior of EAPA is notably different, particularly under basic conditions, where alternative reaction pathways can dominate.

For researchers and drug development professionals, a thorough understanding of these nuances is essential for designing efficient synthetic routes and predicting reaction outcomes. While EAA remains a more straightforward substrate for classical acetoacetic ester syntheses, EAPA offers unique reactivity that can be exploited for the synthesis of more complex, phenyl-substituted target molecules. Careful consideration of reaction conditions is paramount to control the desired reaction pathway and minimize side products when working with EAPA.

References

A Comparative Guide to the Structural Isomers of Ethyl 3-Oxo-2-Phenylbutanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 3-oxo-2-phenylbutanoate and its structural isomers are versatile intermediates in organic synthesis, with significant applications in the pharmaceutical industry. This guide provides a comprehensive comparison of the key structural isomers, focusing on their physicochemical properties, reactivity, and pharmacological relevance. Experimental data is presented in structured tables, and detailed protocols for significant reactions are provided to support researchers in their practical applications.

Positional Isomers: A Tale of Two Phenyls

The primary structural isomers of this compound are its positional isomer, ethyl 3-oxo-4-phenylbutanoate, and its keto-enol tautomers. The position of the phenyl group on the butanoate chain significantly influences the molecule's properties and reactivity.

Table 1: Physicochemical Properties of this compound and its Positional Isomer

PropertyThis compoundEthyl 3-oxo-4-phenylbutanoate
CAS Number 5413-05-8718-08-1
Molecular Formula C₁₂H₁₄O₃C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol 206.24 g/mol
Appearance -Colorless to pale yellow liquid[1]
Density 1.085 g/cm³~1.07 - 1.091 g/cm³[1]
Boiling Point 140-144 °C at 10 mmHg~286 - 290 °C[1]
Refractive Index 1.5131.054-1.059

Keto-Enol Tautomerism: A Dynamic Equilibrium

Like other β-keto esters, both this compound and ethyl 3-oxo-4-phenylbutanoate exist in equilibrium with their respective enol tautomers. The position of this equilibrium is influenced by factors such as the solvent and the substitution pattern. For this compound (EAPA), the diketo form is the predominant species in solution[2][3]. The keto-enol tautomerism is a crucial aspect of the reactivity of these compounds, as the enol form is a key intermediate in many reactions. The equilibrium is solvent-dependent, with polar solvents generally favoring the keto form[2][4].

Table 2: Keto-Enol Tautomerism Data

IsomerSolventKeto Form (%)Enol Form (%)Keq ([Enol]/[Keto])Reference
Ethyl acetoacetate (B1235776) (model compound)Neat--0.0992[5]
Ethyl acetoacetate (model compound)Gas Phase50.749.3~0.97[6]
This compoundVariousMajorityMinority-[2][3]

Reactivity Profile: Conversion to Phenylacetone (B166967) (P2P)

A significant reaction of these isomers is their conversion to phenylacetone (P2P), a precursor for amphetamine and methamphetamine, through hydrolysis and decarboxylation under acidic conditions[7][8]. Studies have shown that the position of the phenyl group affects the reaction rate. Ethyl 3-oxo-4-phenylbutanoate (EGPA) converts to P2P more rapidly than this compound (EAPA) under acidic conditions[7][8]. Under basic conditions, both EGPA and its methyl analog (MGPA) are converted to P2P, whereas EAPA is primarily converted to phenylacetic acid[7][8].

Experimental Protocol: Acid-Catalyzed Conversion of Ethyl 3-Oxo-Phenylbutanoates to Phenylacetone

This protocol describes a general procedure for the acidic hydrolysis and decarboxylation of ethyl 3-oxo-phenylbutanoate isomers to yield phenylacetone.

Materials:

  • This compound or Ethyl 3-oxo-4-phenylbutanoate

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the ethyl 3-oxo-phenylbutanoate isomer in an aqueous solution of a strong acid (e.g., 1 M HCl).

  • Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 2 hours)[9].

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., 2 x 50 mL of diethyl ether).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude phenylacetone.

  • The crude product can be further purified by distillation under reduced pressure.

Pharmacological Relevance

The structural isomers of this compound serve as precursors for pharmacologically active molecules.

Pyrazolone (B3327878) Derivatives

Ethyl 3-oxo-4-phenylbutanoate is a key starting material for the synthesis of pyrazolone derivatives. These heterocyclic compounds are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties[10].

Pyrrolinylaminopyrimidine Analogs

Ethyl 3-oxo-4-phenylbutanoate is also utilized in the preparation of pyrrolinylaminopyrimidine analogs. These compounds have been identified as potential inhibitors of AP-1 and NF-κB mediated gene expression, which are implicated in inflammatory responses and cell proliferation[10].

Visualizing the Chemistry

To better understand the relationships and processes discussed, the following diagrams have been generated using the DOT language.

isomers This compound This compound Keto-Enol Tautomers Keto-Enol Tautomers This compound->Keto-Enol Tautomers Tautomerization Ethyl 3-oxo-4-phenylbutanoate Ethyl 3-oxo-4-phenylbutanoate Ethyl 3-oxo-4-phenylbutanoate->Keto-Enol Tautomers Tautomerization

Caption: Structural Isomers of this compound.

reaction_pathway cluster_isomers Isomers This compound This compound Acidic Hydrolysis & Decarboxylation Acidic Hydrolysis & Decarboxylation This compound->Acidic Hydrolysis & Decarboxylation Ethyl 3-oxo-4-phenylbutanoate Ethyl 3-oxo-4-phenylbutanoate Ethyl 3-oxo-4-phenylbutanoate->Acidic Hydrolysis & Decarboxylation Phenylacetone (P2P) Phenylacetone (P2P) Acidic Hydrolysis & Decarboxylation->Phenylacetone (P2P)

Caption: Conversion Pathway to Phenylacetone.

synthesis_workflow start Start: Ethyl 3-oxo-phenylbutanoate Isomer step1 Dissolve in Acidic Solution start->step1 step2 Reflux step1->step2 step3 Neutralize with NaHCO3 step2->step3 step4 Extract with Organic Solvent step3->step4 step5 Dry and Concentrate step4->step5 end End: Phenylacetone step5->end

Caption: Experimental Workflow for P2P Synthesis.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Ethyl 3-oxo-2-phenylbutanoate is critical for the synthesis of well-characterized and safe active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the most common and effective analytical methods for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This comparison is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate technique for specific analytical needs, from routine quality control to the precise determination of absolute purity.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity assessment depends on various factors, including the physicochemical properties of this compound, the nature of potential impurities, and the desired level of accuracy and precision.

Key Challenges in the Analysis of this compound:

  • Keto-Enol Tautomerism: As a β-keto ester, this compound exists as an equilibrium mixture of keto and enol tautomers. This can lead to poor peak shapes in reversed-phase HPLC. Strategies to overcome this include adjusting the mobile phase pH, increasing the column temperature to accelerate interconversion, or using mixed-mode columns.

  • Thermal Instability: During GC-MS analysis, this compound can be prone to thermal decomposition, potentially leading to the formation of phenylacetone. This can be mitigated by using methoxime derivatization to prevent decomposition and transesterification.

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound and similar β-keto esters.

Table 1: Comparison of Analytical Method Performance

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS/FID)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard.
Applicability Suitable for a

A Comparative Guide to the Structural Elucidation of Ethyl 3-oxo-2-phenylbutanoate Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further optimization. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural characterization of Ethyl 3-oxo-2-phenylbutanoate and its derivatives, a class of compounds with significant applications in organic synthesis.

This comparison will leverage experimental data to highlight the strengths and limitations of each technique, offering a comprehensive overview for selecting the most appropriate analytical approach.

At a Glance: X-ray Crystallography vs. NMR Spectroscopy

The primary distinction between X-ray crystallography and spectroscopic methods like Nuclear Magnetic Resonance (NMR) lies in the state of matter being analyzed and the nature of the information obtained. X-ray crystallography provides a static, high-resolution snapshot of the molecule's arrangement in a crystalline solid, while NMR spectroscopy reveals the dynamic structure and behavior of molecules in solution.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Crystalline SolidSolution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, dynamic processes (e.g., tautomerism), quantification of isomers in solution
Key Advantage Unambiguous determination of absolute configuration and solid-state conformationAbility to study molecules in a more biologically relevant state (solution) and analyze dynamic equilibria
Key Limitation Requires a suitable single crystal, which can be challenging to growProvides an averaged structure for rapidly interconverting species; structure is inferred from spectral data

X-ray Crystallography: A Definitive Look at the Solid State

X-ray crystallography is a powerful technique that provides an unparalleled level of detail about the atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise coordinates of each atom, leading to a definitive three-dimensional model of the molecule.

For derivatives of this compound, this technique can unequivocally establish the stereochemistry, conformation, and intermolecular interactions present in the solid state.

Experimental Data: Crystal Structure of Ethyl 3-oxo-2-(phenylhydrazono)butanoate
ParameterValue
Chemical Formula C₁₂H₁₄N₂O₃
Crystal System Monoclinic
Space Group P 1 21/c 1
Unit Cell Dimensions a = 8.4375 Å, b = 17.551 Å, c = 8.2420 Å
α = 90.00°, β = 91.240°, γ = 90.00°
Residual Factor (R-factor) 0.0598
Experimental Protocol: Single-Crystal X-ray Diffraction

The general workflow for determining the crystal structure of a small molecule like an this compound derivative is as follows:

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Reduction & Correction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Figure 1. Experimental workflow for X-ray crystallography.
  • Synthesis and Purification: The this compound derivative is synthesized and purified to a high degree.

  • Crystallization: A single crystal of suitable size and quality is grown from the purified compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is recorded by a detector.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using computational methods. The initial structural model is then refined to improve its agreement with the experimental data, resulting in the final, high-resolution structure.

Alternative Methods: Spectroscopic Characterization in Solution

While X-ray crystallography provides a definitive solid-state structure, it does not offer insights into the behavior of molecules in solution, where many biological and chemical processes occur. Spectroscopic techniques, particularly NMR, are invaluable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Dynamic Processes

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule and for studying dynamic processes such as the keto-enol tautomerism exhibited by β-keto esters like this compound. In solution, these compounds can exist as an equilibrium mixture of the keto and enol forms.

Experimental Data: ¹H NMR of this compound Tautomers

The ratio of keto to enol tautomers can be quantified by integrating the characteristic signals in the ¹H NMR spectrum. The position of this equilibrium is highly dependent on the solvent.

TautomerCharacteristic ¹H NMR Signal (CDCl₃)Characteristic ¹H NMR Signal (DMSO-d₆)
Keto ~3.7 ppm (methine proton, -CH)~4.9 ppm (methine proton, -CH)
Enol ~13.2 ppm (enol hydroxyl, -OH)~12.9 ppm (enol hydroxyl, -OH)

Note: Chemical shifts are approximate and can vary depending on the specific derivative and experimental conditions.

One study on this compound (also known as ethyl α-phenylacetoacetate or EAPA) demonstrated the solvent-dependent nature of the keto-enol tautomerism[2].

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: A small amount of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired.

  • Data Analysis: The spectrum is processed, and the chemical shifts and integrals of the peaks are determined. The ratio of the keto and enol forms is calculated by comparing the integrals of their characteristic signals.

Comparison of Structural Insights

The choice between X-ray crystallography and NMR spectroscopy depends on the specific research question.

logical_comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy xray_node Provides a static, high-resolution 3D structure in the solid state. xray_adv Definitive determination of absolute configuration and conformation. xray_node->xray_adv xray_lim Requires a single crystal; provides no information on solution dynamics. xray_node->xray_lim nmr_node Reveals the molecular structure and dynamic processes in solution. nmr_adv Enables the study of tautomerism and other equilibria in a biologically relevant medium. nmr_node->nmr_adv nmr_lim Provides an averaged structure for rapidly interconverting species. nmr_node->nmr_lim comparison Structural Characterization of this compound Derivatives comparison->xray_node comparison->nmr_node

Figure 2. Comparison of X-ray crystallography and NMR spectroscopy.

For this compound derivatives, X-ray crystallography would be the method of choice to:

  • Unambiguously determine the solid-state conformation of a specific derivative.

  • Analyze intermolecular interactions in the crystal lattice, such as hydrogen bonding.

  • Establish the absolute stereochemistry of a chiral derivative.

In contrast, NMR spectroscopy is essential for:

  • Confirming the overall connectivity of the molecule in solution.

  • Studying the keto-enol tautomerism and determining the equilibrium constant under different conditions.

  • Investigating the dynamic behavior of the molecule, which may be more relevant to its reactivity and biological activity.

Conclusion

References

Comparative analysis of different synthesis routes for Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. Ethyl 3-oxo-2-phenylbutanoate, a versatile β-keto ester, serves as a crucial building block in the synthesis of a variety of more complex molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound: the acylation of ethyl phenylacetate (B1230308) and the metal-free arylation of ethyl acetoacetate (B1235776).

This report details the experimental protocols for each method, presents a comparative summary of their performance based on available data, and offers a visual representation of the synthetic pathways to aid in the selection of the most suitable route for specific research and development needs.

Executive Summary of Synthetic Routes

The synthesis of this compound can be effectively achieved through distinct chemical strategies. The traditional approach involves the acylation of an ester enolate, while a more modern, metal-free method utilizes the direct arylation of a β-keto ester. Each route presents a unique set of advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.

ParameterRoute 1: Acylation of Ethyl PhenylacetateRoute 2: Metal-Free Arylation of Ethyl Acetoacetate
Starting Materials Ethyl phenylacetate, Acetic anhydride (B1165640)Ethyl acetoacetate, Diaryliodonium salt
Key Reagents Magnesium Oxide or Zeolite H-BEABase (e.g., potassium tert-butoxide)
Reaction Type AcylationC-H Arylation
Typical Yield High (with appropriate catalyst)Good to Excellent
Reaction Conditions Mild reaction conditions reported.[1]Mild, metal-free conditions.[2]
Advantages Potentially high yields, utilizes common reagents.Avoids the use of transition metals, clean reaction profile.[2]
Disadvantages Requires catalyst, potential for side reactions.Diaryliodonium salts can be complex to prepare.

Experimental Protocols

Route 1: Acylation of Ethyl Phenylacetate

This method relies on the generation of an enolate from ethyl phenylacetate, which then undergoes acylation with acetic anhydride. The use of a solid catalyst can facilitate this transformation under mild conditions.[1]

Materials:

  • Ethyl phenylacetate

  • Acetic anhydride

  • Magnesium Oxide (MgO) or Zeolite H-BEA catalyst

  • Anhydrous solvent (e.g., toluene)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of ethyl phenylacetate in an anhydrous solvent, add the catalyst (e.g., Magnesium Oxide).

  • Add acetic anhydride to the mixture.

  • Stir the reaction mixture at the designated temperature for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with a dilute solution of hydrochloric acid.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Route 2: Metal-Free Arylation of Ethyl Acetoacetate

A modern approach to the synthesis of this compound involves the direct arylation of ethyl acetoacetate using a hypervalent iodine reagent, such as a diaryliodonium salt. This method offers a clean and mild alternative to traditional metal-catalyzed cross-coupling reactions.[2]

Materials:

  • Ethyl acetoacetate

  • Diaryliodonium salt (e.g., diphenyliodonium (B167342) triflate)

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., DMF)

  • Ammonium (B1175870) chloride solution (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve ethyl acetoacetate and the diaryliodonium salt in an anhydrous solvent.

  • Add the base portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Synthetic Pathways Visualization

The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.

Synthesis_Route_1 start Ethyl Phenylacetate reaction Acylation start->reaction reagent1 Acetic Anhydride reagent1->reaction catalyst MgO or Zeolite H-BEA catalyst->reaction product This compound reaction->product

Caption: Acylation of Ethyl Phenylacetate.

Synthesis_Route_2 start Ethyl Acetoacetate reaction Metal-Free Arylation start->reaction reagent1 Diaryliodonium Salt reagent1->reaction base Base (e.g., t-BuOK) base->reaction product This compound reaction->product

Caption: Metal-Free Arylation of Ethyl Acetoacetate.

Conclusion

The choice between the acylation of ethyl phenylacetate and the metal-free arylation of ethyl acetoacetate for the synthesis of this compound will depend on the specific requirements of the research or development project. The acylation route offers a potentially high-yielding process using readily available reagents, though catalyst selection and optimization may be necessary. The metal-free arylation provides a modern, clean, and mild alternative, avoiding the use of transition metals, which can be advantageous in pharmaceutical synthesis. However, the synthesis of the required diaryliodonium salt may add a step to the overall process. By carefully considering the factors outlined in this guide, researchers can select the most appropriate synthetic strategy to efficiently produce this compound for their applications.

References

Unambiguous Structural Verification of Ethyl 3-oxo-2-phenylbutanoate via 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Ethyl 3-oxo-2-phenylbutanoate, a versatile β-keto ester, serves as a key building block in the synthesis of various pharmaceutical and fine chemical products. Its chemical reactivity and biological activity are intrinsically linked to its molecular structure, including the potential for keto-enol tautomerism. This guide provides a comprehensive validation of the structure of this compound, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present a detailed analysis of COSY, HSQC, and HMBC spectra, offering a clear and objective comparison against alternative analytical techniques and providing robust experimental data to support the assigned structure. This document is intended for researchers, scientists, and professionals in the field of drug development who require definitive structural confirmation of complex organic molecules.

Keto-Enol Tautomerism

β-keto esters like this compound can exist as an equilibrium mixture of the keto and enol tautomers.[1][2] The position of this equilibrium is influenced by factors such as the solvent, temperature, and concentration.[1][2] 2D NMR spectroscopy is an invaluable tool for identifying and characterizing both tautomers in solution. For the purpose of this guide, we will focus on the predominant keto form for clarity in demonstrating the application of 2D NMR for structural validation.

2D NMR Spectroscopic Data and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for the keto form of this compound. These values are based on established chemical shift ranges for similar structural motifs and serve as a reference for experimental data interpretation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Keto Form) in CDCl₃

Atom Number¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
12.15s3H27.0
2---202.0
34.50s1H60.0
4---168.0
57.30-7.45m5H135.0 (ipso)
6129.0 (ortho)
7128.5 (meta)
8128.0 (para)
94.20q2H61.5
101.25t3H14.0

Table 2: Key 2D NMR Correlations for this compound (Keto Form)

Correlation TypeProton (¹H)Correlated Atom(s)
COSY H1 (2.15 ppm)-
H3 (4.50 ppm)-
H5, H6, H7, H8 (7.30-7.45 ppm)H5, H6, H7, H8
H9 (4.20 ppm)H10 (1.25 ppm)
H10 (1.25 ppm)H9 (4.20 ppm)
HSQC H1 (2.15 ppm)C1 (27.0 ppm)
H3 (4.50 ppm)C3 (60.0 ppm)
H5, H6, H7, H8 (7.30-7.45 ppm)C6, C7, C8 (129.0-128.0 ppm)
H9 (4.20 ppm)C9 (61.5 ppm)
H10 (1.25 ppm)C10 (14.0 ppm)
HMBC H1 (2.15 ppm)C2 (202.0 ppm), C3 (60.0 ppm)
H3 (4.50 ppm)C1 (27.0 ppm), C2 (202.0 ppm), C4 (168.0 ppm), C5 (135.0 ppm)
H5, H6, H7, H8 (7.30-7.45 ppm)C3 (60.0 ppm), C5 (135.0 ppm)
H9 (4.20 ppm)C4 (168.0 ppm), C10 (14.0 ppm)
H10 (1.25 ppm)C9 (61.5 ppm)

Experimental Protocols

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

NMR Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

1. ¹H NMR:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Spectral Width: 20 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

2. ¹³C NMR:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

3. COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Number of Scans: 4

  • Spectral Width: 12 ppm in both dimensions

  • Data Points: 2048 (F2) x 256 (F1)

4. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 8

  • Spectral Width: 12 ppm (F2, ¹H) x 180 ppm (F1, ¹³C)

  • Data Points: 2048 (F2) x 256 (F1)

5. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgpndqf

  • Number of Scans: 16

  • Spectral Width: 12 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)

  • Data Points: 2048 (F2) x 256 (F1)

  • Long-range coupling delay (D6): 60 ms

Mandatory Visualizations

G cluster_workflow 2D NMR Structure Validation Workflow Sample This compound Sample NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR_Acquisition Data_Processing Spectral Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation (Correlation Analysis) Data_Processing->Structure_Elucidation Validated_Structure Validated Structure Structure_Elucidation->Validated_Structure

Caption: Workflow for the structural validation of this compound using 2D NMR.

Caption: Key COSY and HMBC correlations for the structural assignment of this compound.

Comparison with Alternative Analytical Methods

While 2D NMR is a powerful tool for unambiguous structure determination, other analytical techniques can provide complementary information.

Table 3: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesDisadvantages
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C one-bond, ¹H-¹³C long-range). Unambiguous structure determination.Provides a complete picture of the molecular framework. Non-destructive.Requires larger sample amounts. Longer acquisition times. Can be complex to interpret.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O of ketone and ester).Fast and simple to perform. Requires small sample amounts.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity. Provides molecular formula with high-resolution MS.Does not provide direct information on atom connectivity. Isomers can be difficult to distinguish.
X-ray Crystallography Precise 3D structure of the molecule in the solid state.Provides the absolute structure with bond lengths and angles.Requires a single crystal of suitable quality. The solid-state structure may differ from the solution-state structure.

The comprehensive analysis of 2D NMR spectra, including COSY, HSQC, and HMBC, provides unequivocal evidence for the structure of this compound. The through-bond correlations observed in these experiments allow for the complete assignment of all proton and carbon signals, confirming the connectivity of the molecular framework. While other analytical techniques such as IR and mass spectrometry offer valuable complementary data, they do not provide the same level of detailed structural information as 2D NMR. For researchers and professionals in drug development, the application of this suite of 2D NMR experiments is the gold standard for the definitive structural validation of complex organic molecules, ensuring the integrity and purity of compounds used in further research and development.

References

Reactivity of Ethyl vs. Methyl 3-Oxo-2-Phenylbutanoate: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between ethyl and methyl esters of 3-oxo-2-phenylbutanoate can be a critical decision in synthetic design. This guide provides an objective comparison of their reactivity, supported by established chemical principles and representative experimental data, to inform the selection of the optimal starting material for various synthetic applications.

The reactivity of β-keto esters like ethyl and methyl 3-oxo-2-phenylbutanoate is centered around the acidic α-proton and the electrophilic carbonyl carbons. The subtle difference in the ester group—ethyl versus methyl—can influence reaction kinetics and, in some cases, product yields. This difference is primarily attributed to steric and electronic effects.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of ethyl and mthis compound is essential for understanding their behavior in a reaction setting.

PropertyThis compoundMthis compound
Molecular Formula C₁₂H₁₄O₃C₁₁H₁₂O₃
Molecular Weight 206.24 g/mol 192.21 g/mol
Boiling Point 140-144 °C at 10 mmHg[1]Not explicitly available
Density 1.085 g/cm³[1]Not explicitly available
General Reactivity Generally considered slightly less reactive than the methyl ester due to greater steric hindrance.Generally considered slightly more reactive than the ethyl ester due to less steric hindrance.[2]

Comparative Reactivity in Key Synthetic Transformations

The primary reactions involving 3-oxo-2-phenylbutanoate esters are alkylation of the α-carbon and hydrolysis followed by decarboxylation to yield a ketone.

Alkylation

The alkylation of β-keto esters proceeds via the formation of an enolate intermediate by treatment with a base. This enolate then acts as a nucleophile, attacking an alkyl halide.

General Principle: The formation of the enolate and the subsequent nucleophilic attack can be influenced by the steric bulk of the ester group. While the difference is often subtle, the smaller methyl group in mthis compound may allow for slightly faster enolate formation and subsequent alkylation compared to the ethyl ester, particularly with bulky alkylating agents.

Hydrolysis and Decarboxylation

β-keto esters can be hydrolyzed to the corresponding β-keto acid, which then readily undergoes decarboxylation upon heating to yield a ketone. This transformation can be carried out under acidic or basic conditions.

General Principle: The hydrolysis of esters is a nucleophilic acyl substitution reaction. Generally, methyl esters are slightly more reactive towards hydrolysis than ethyl esters due to the lesser steric hindrance around the carbonyl carbon, making it more accessible to nucleophilic attack by water or hydroxide (B78521) ions.[2][4]

Experimental Data: A comparative study on the hydrolysis of homologous esters, including methyl and ethyl benzoates, found that methyl benzoate (B1203000) showed higher stability towards base-catalyzed hydrolysis than ethyl benzoate, which contradicts the general principle of steric hindrance.[4] However, in the same study, under enzymatic hydrolysis conditions using rat liver microsomes, methyl benzoate was found to be more stable than ethyl benzoate.[4] This highlights that the specific reaction conditions can significantly impact the relative reactivity. In the context of the conversion to phenylacetone (B166967), it was observed that under basic conditions, this compound was mainly converted to phenylacetic acid, whereas other related esters yielded phenylacetone.[3]

Experimental Protocols

The following are representative protocols for the key reactions of 3-oxo-2-phenylbutanoate esters. These are generalized procedures and may require optimization for specific substrates and scales.

Representative Protocol for α-Alkylation
  • Enolate Formation: To a solution of the β-keto ester (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), is added a strong base (1.1 equivalents) at a low temperature (e.g., -78 °C). Common bases include sodium hydride (NaH) or lithium diisopropylamide (LDA). The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: The alkylating agent (e.g., an alkyl halide, 1.1 equivalents) is then added dropwise to the cooled solution.

  • Reaction Monitoring and Workup: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Representative Protocol for Hydrolysis and Decarboxylation (Acid-Catalyzed)
  • Reaction Setup: The β-keto ester is dissolved in a mixture of an organic solvent (e.g., ethanol) and an aqueous acid solution (e.g., 6M HCl).

  • Heating: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, the mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting ketone can be further purified by distillation or chromatography if necessary.

Visualization of Key Reaction Pathways

To further illustrate the chemical transformations discussed, the following diagrams outline the experimental workflows and the logical relationships in the reaction mechanisms.

experimental_workflow_alkylation Experimental Workflow for α-Alkylation start Start with β-Keto Ester enolate Enolate Formation (Base, Solvent, -78°C) start->enolate alkylation Alkylation (Alkyl Halide) enolate->alkylation workup Aqueous Workup (Quenching) alkylation->workup purification Purification (Chromatography) workup->purification product α-Alkylated Product purification->product

Workflow for the α-alkylation of a β-keto ester.

reaction_mechanism_hydrolysis_decarboxylation Mechanism of Acid-Catalyzed Hydrolysis and Decarboxylation cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation ester β-Keto Ester protonation Protonation of Carbonyl Oxygen ester->protonation H₃O⁺ nucleophilic_attack Nucleophilic Attack by Water protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Alcohol proton_transfer->elimination keto_acid β-Keto Acid elimination->keto_acid cyclic_ts Cyclic Transition State keto_acid->cyclic_ts Heat enol_intermediate Enol Intermediate cyclic_ts->enol_intermediate -CO₂ ketone Ketone Product enol_intermediate->ketone Tautomerization

Mechanism of acid-catalyzed hydrolysis and decarboxylation.

Conclusion

References

HPLC vs. GC-MS for the Analysis of Beta-Keto Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of beta-keto esters is crucial for a multitude of applications, from reaction monitoring to impurity profiling. The choice of analytical technique is paramount for obtaining reliable and meaningful data. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of beta-keto esters, supported by experimental data and detailed methodologies.

A primary challenge in the analysis of beta-keto esters is their existence in a state of equilibrium between two tautomeric forms: the keto and the enol form. This phenomenon can lead to issues such as poor peak shape in chromatographic separations.[1][2] The analytical method chosen must be able to account for or overcome this challenge to provide accurate quantification.

At a Glance: HPLC vs. GC-MS for Beta-Keto Ester Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometry for detection and identification.
Sample Volatility Suitable for non-volatile and thermally labile compounds.[3]Requires volatile and thermally stable compounds.[3]
Derivatization Generally not required, but can be used for detection enhancement.Often mandatory for beta-keto esters to increase volatility and thermal stability.[4][5]
Keto-Enol Tautomerism Can cause peak broadening and splitting; requires method optimization (e.g., pH control, specific columns).[1][2]Derivatization (oximation) can "lock" the keto form, preventing tautomerism during analysis.[4][6]
Sensitivity Method-dependent (UV, ELSD, MS detectors); can achieve low ng/mL to pg/mL levels.Generally offers high sensitivity, especially in selected ion monitoring (SIM) mode, often reaching low pg levels.
Selectivity Good; can be enhanced with selective detectors (e.g., MS).Excellent, with mass spectral data providing high confidence in compound identification.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment.
Sample Throughput Can be high, with relatively short run times.Can be lower due to sample preparation (derivatization) steps.

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for the analysis of a representative beta-keto ester, ethyl acetoacetate (B1235776), using both HPLC and GC-MS. Data is compiled from various sources to provide a comparative overview.

ParameterHPLC-UVGC-MS (with derivatization)
Limit of Detection (LOD) ~0.4 ppm[7]Potentially lower, in the parts-per-billion (ppb) range.
Limit of Quantitation (LOQ) ~1.2 ppm (estimated from LOD)As low as 10 ppm has been demonstrated for similar keto compounds.[8]
Linearity (Correlation Coefficient, r²) > 0.999[9]Typically > 0.995
Accuracy (Recovery %) 98.5% - 101.3%[9]Typically in the range of 90-110%
Precision (RSD %) < 1.0%[9]Generally < 15%

Experimental Protocols

Detailed methodologies for the analysis of beta-keto esters by HPLC and GC-MS are provided below.

HPLC Method for Ethyl Acetoacetate

This method is designed to overcome the challenges of keto-enol tautomerism by optimizing chromatographic conditions to favor the analysis of the keto form.

1. Sample Preparation:

  • Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the calibrated range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: Agilent HC-C18 (250 mm x 4.6 mm, 5 µm)[9]

  • Mobile Phase: Methanol-0.3% ammonium (B1175870) acetate (B1210297) buffer (5:95, v/v), with the pH adjusted to 6.0 with acetic acid.[9]

  • Flow Rate: 0.6 mL/min[9]

  • Column Temperature: 35°C[9]

  • Detection: UV at 290 nm[9]

  • Injection Volume: 10 µL

GC-MS Method for Beta-Keto Esters (with Derivatization)

This protocol involves a two-step derivatization process: oximation to protect the keto group, followed by silylation to increase volatility.

1. Sample Preparation and Derivatization:

  • Transfer a known amount of the sample into a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Oximation:

    • Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried sample.[4]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 90 minutes.[4]

  • Silylation:

    • After cooling to room temperature, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to the reaction mixture.[4]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 30 minutes.[4]

  • After cooling, the sample is ready for injection.

2. GC-MS Instrumentation and Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of beta-keto esters.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Beta-Keto Ester Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Detector UV Detector HPLC->Detector Data Chromatogram & Quantification Detector->Data

Caption: Experimental workflow for the HPLC analysis of beta-keto esters.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Beta-Keto Ester Sample Dry Evaporate to Dryness Sample->Dry Oxime Oximation Dry->Oxime Silyl Silylation Oxime->Silyl GCMS GC-MS System Silyl->GCMS Data Mass Spectrum & Quantification GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of beta-keto esters.

Conclusion

Both HPLC and GC-MS are powerful and viable techniques for the analysis of beta-keto esters, each with its own set of advantages and disadvantages.

HPLC is often preferred for its simplicity, as it typically does not require derivatization. This can lead to higher sample throughput. However, careful method development is required to manage the keto-enol tautomerism and achieve good chromatographic peak shapes. With appropriate method optimization, HPLC can provide excellent accuracy and precision.

GC-MS offers superior selectivity and sensitivity, particularly when operated in SIM mode. The derivatization step, while adding to the sample preparation time, effectively eliminates the issue of tautomerism, leading to robust and reproducible results. The mass spectral data provides a high degree of confidence in the identification of the analytes.

The ultimate choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the need for high sensitivity and selectivity, sample throughput considerations, and the availability of instrumentation. For routine quality control of known beta-keto esters where high throughput is desired, a well-developed HPLC method may be the most efficient choice. For complex matrices or when unambiguous identification and high sensitivity are critical, GC-MS is the more powerful technique.

References

A Spectroscopic Comparison of the Keto and Enol Tautomers of Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxo-2-phenylbutanoate, a β-keto ester of significant interest in synthetic chemistry, exists as a dynamic equilibrium between its keto and enol tautomeric forms. The interconversion between these two isomers is a classic example of tautomerism, where a proton migrates from a carbon atom to an oxygen atom, accompanied by a shift of a double bond. Understanding the distinct spectroscopic signatures of each tautomer is crucial for reaction monitoring, structural elucidation, and predicting chemical reactivity. This guide provides a comparative analysis of the keto and enol forms of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental protocols.

Keto-Enol Tautomerism

The equilibrium between the keto and enol forms is influenced by various factors, including solvent polarity, temperature, and concentration. In solution, both tautomers are typically present, and their ratio can be determined using spectroscopic methods, most notably ¹H NMR.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Ethyl 3-oxo-2-phenylbutanoate purification Purification by Vacuum Distillation synthesis->purification sample_prep Sample Preparation (dissolve in CDCl3 for NMR) purification->sample_prep nmr ¹H and ¹³C NMR Spectroscopy sample_prep->nmr ir IR Spectroscopy (neat film) sample_prep->ir uv_vis UV-Vis Spectroscopy (in various solvents) sample_prep->uv_vis interpretation - Identify signals for keto and enol forms - Determine tautomer ratio from ¹H NMR integration - Correlate spectral data with structure nmr->interpretation ir->interpretation uv_vis->interpretation

Quantifying the Purity of Ethyl 3-oxo-2-phenylbutanoate: A Comparative Guide to qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key organic intermediates like Ethyl 3-oxo-2-phenylbutanoate is paramount for ensuring the reliability and reproducibility of experimental outcomes and the quality of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound. This comparison is supported by detailed experimental protocols and illustrative data to inform the selection of the most appropriate analytical methodology.

At a Glance: Comparing Analytical Techniques

The selection of an analytical technique for purity determination hinges on a variety of factors including the physicochemical properties of the analyte, the required accuracy, and the nature of potential impurities. Below is a summary of the performance of qNMR, HPLC, and GC for the analysis of this compound.

Analytical MethodPurity (% w/w)Key AdvantagesKey Disadvantages
qNMR >99% (Illustrative)- Primary analytical method providing direct traceability to the SI unit (mole).- High precision and accuracy.- Does not require a reference standard of the analyte.- Provides structural confirmation.- Non-destructive.- Lower sensitivity compared to chromatographic techniques.- Higher initial instrument cost.- Requires careful selection of an internal standard.
HPLC-UV >98% (Illustrative)- High sensitivity and resolution.- Suitable for a wide range of non-volatile and thermally labile impurities.- Well-established and widely available technique.- Requires a specific reference standard of the analyte for quantification.- Peak shape can be affected by keto-enol tautomerism.[1]
GC-FID/MS Not Recommended- High resolution for volatile compounds.- Significant thermal decomposition of this compound to phenylacetone (B166967) during analysis. [2]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readability to 0.01 mg)

Reagents:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

    • Ensure complete dissolution by vortexing the vial.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis.

    • Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery. A D1 of 30 seconds is often a good starting point.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

    • Integrate a well-resolved, characteristic signal of this compound that does not overlap with other signals. The methine proton (CH) adjacent to the phenyl and ester groups is often a suitable candidate.

    • Integrate a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for mobile phase modification)

  • This compound reference standard

Procedure:

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 40% acetonitrile and increasing to 95% over 20 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to improve peak shape by suppressing the keto-enol tautomerism.[1]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in the initial mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare the sample solution by accurately weighing and dissolving the sample in the initial mobile phase to a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Inject the reference standard to determine the retention time and response factor.

    • Inject the sample solution.

    • The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate quantification, a calibration curve can be constructed using multiple concentrations of the reference standard.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

Due to the thermal lability of this compound, GC is not a recommended method for purity determination. The compound has been shown to decompose into phenylacetone during GC-MS analysis, which would lead to an inaccurate assessment of purity.[2] While derivatization to a more thermally stable compound is a potential workaround, it introduces additional complexity and potential sources of error to the analytical procedure.

Visualizing the Workflow: qNMR for Purity Determination

The following diagram illustrates the logical workflow for determining the purity of this compound using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity (% w/w) integrate->calculate result Purity Result calculate->result Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes Analyte This compound qNMR qNMR Analyte->qNMR HPLC HPLC Analyte->HPLC GC GC Analyte->GC Accuracy High Accuracy (Primary Method) qNMR->Accuracy NoRefStd No Reference Standard Needed qNMR->NoRefStd Sensitivity High Sensitivity HPLC->Sensitivity RefStd Requires Reference Standard HPLC->RefStd Stability Analyte Stability Issue GC->Stability

References

Safety Operating Guide

Safe Disposal of Ethyl 3-oxo-2-phenylbutanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Ethyl 3-oxo-2-phenylbutanoate as a non-halogenated organic solvent waste. It is classified as an irritant, causing skin, eye, and respiratory irritation. Proper personal protective equipment (PPE) is mandatory during handling and disposal.

This guide provides detailed procedures for the safe and proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The following information is compiled from safety data sheets of closely related compounds and general best practices for chemical waste management.

Hazard and Safety Data

Hazard ClassificationGHS PictogramHazard Statement
Skin Irritation (Category 2)
alt text
H315: Causes skin irritation[1][2]
Eye Irritation (Category 2A)
alt text
H319: Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation
alt text
H335: May cause respiratory irritation[1][2]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

cluster_prep Preparation Phase cluster_waste_handling Waste Handling & Collection cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area (Fume Hood) A->B C Segregate as Non-Halogenated Organic Waste B->C D Collect in a designated, compatible waste container C->D E Properly label the waste container D->E F Securely seal the container E->F G Store in a designated satellite accumulation area F->G H Arrange for pickup by licensed hazardous waste contractor G->H I Incineration is the preferred method of disposal H->I

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal

This protocol details the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.

  • Skin and Body Protection: Wear a laboratory coat. For larger quantities or in case of a spill, consider additional protective clothing.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

2. Waste Segregation and Collection:

  • Small Quantities (<50 mL):

    • Absorb the liquid with an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Large Quantities (>50 mL):

    • Collect the liquid waste in a dedicated, properly labeled, and sealed container approved for flammable organic waste.[4]

    • Do not mix with other waste streams unless compatibility has been confirmed. The primary method for disposal is to treat it as a non-halogenated organic solvent waste.[4]

3. Labeling of Waste Containers:

  • Ensure the waste container is clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • Any associated hazards (e.g., "Irritant")

4. Storage and Final Disposal:

  • Storage: Keep waste containers tightly closed in a dry, cool, and well-ventilated place.[3] Store the container in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's licensed hazardous waste contractor. Incineration is a common and effective disposal method for bulk organic solvents.[4]

  • Contaminated Materials: Any materials such as gloves, absorbent pads, or pipette tips that are contaminated with this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of along with the chemical waste.[4]

Disclaimer: The disposal procedures outlined above are based on general laboratory safety protocols and information for closely related chemical structures. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the product in use to ensure full compliance with local, state, and federal regulations.

References

Personal protective equipment for handling Ethyl 3-oxo-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety protocols for Ethyl 3-oxo-2-phenylbutanoate

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal Protocols

This guide provides essential safety and logistical information for the handling of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to protect against potential hazards such as skin and eye contact, and inhalation.[1][2]

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required to prevent eye contact with potential splashes.[1][3][4] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] It is crucial to select gloves that are resistant to ketones and organic solvents.[1] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.[1]
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-retardant lab coat should be worn to protect against spills.[1] For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of vapors.[1][2][6]
Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is paramount to ensure safety during experimental procedures involving this compound.

1. Engineering Controls:

  • Always work in a well-ventilated area.[2][4] A certified chemical fume hood is the primary engineering control to be used.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3]

  • Ensure eyewash stations and safety showers are readily accessible.

2. Procedural Steps for Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition.[2][3]

  • Keep the chemical away from heat, sparks, and open flames.[3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • Keep the container tightly closed when not in use.[2][3]

3. First Aid Measures:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][7]

  • In case of skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[2][7]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2][7]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][8]

  • Do not let the chemical enter drains.[2]

2. Contaminated Materials:

  • All materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.[1]

3. Empty Containers:

  • Do not reuse empty containers.[1] They may contain residual vapors. They should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as chemical waste.[1]

Visualizing Safety Protocols

To further clarify the procedural flow of safety measures, the following diagrams illustrate the hierarchy of controls for handling this compound.

cluster_0 Hierarchy of Controls for Chemical Handling elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering If hazard cannot be eliminated administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative To supplement engineering controls ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe As the last line of defense

Caption: Hierarchy of controls for safe chemical handling.

cluster_1 Chemical Handling Workflow prep Preparation - Review SDS - Don PPE handling Handling - Use Fume Hood - Non-sparking tools prep->handling spill Spill Response - Evacuate - Contain & Clean handling->spill Accidental Spill disposal Disposal - Collect Waste - Label & Store handling->disposal Normal Operation spill->disposal end End of Process disposal->end

Caption: Step-by-step workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.